1,6-Hexanediol diacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
6-prop-2-enoyloxyhexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H18O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h3-4H,1-2,5-10H2 | |
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InChI Key |
FIHBHSQYSYVZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC(=O)C=C | |
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Molecular Formula |
C12H18O4 | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
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Related CAS |
57592-67-3 | |
| Record name | 2-Propenoic acid, 1,1′-(1,6-hexanediyl) ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID9025401 | |
| Record name | 1,6-Hexanediol diacrylate | |
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Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,6-hexanediol diacrylate is a clear yellow liquid. (NTP, 1992), Liquid; NKRA, Clear yellow liquid; [CAMEO], Clear yellow liquid with a mild ester-like odor. | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
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| Record name | 2-Propenoic acid, 1,1'-(1,6-hexanediyl) ester | |
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Boiling Point |
224.6 °F | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), >200 °F | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
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| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
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Vapor Pressure |
0.01 [mmHg], 0.017 mm Hg @ 25 °C /Estimated/ | |
| Record name | 1,6-Hexanediol diacrylate | |
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| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
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CAS No. |
13048-33-4 | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
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| Record name | 1,6-Hexanediol diacrylate | |
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| Record name | 1,6-Hexanediol diacrylate | |
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| Record name | 2-Propenoic acid, 1,1'-(1,6-hexanediyl) ester | |
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| Record name | Hexamethylene diacrylate | |
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| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
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Melting Point |
41 °F | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/817 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,6-Hexanediol Diacrylate (HDDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,6-Hexanediol (B165255) diacrylate (HDDA). It is intended for professionals in research and development who require detailed technical information on this versatile difunctional monomer.
Introduction
1,6-Hexanediol diacrylate (HDDA) is a difunctional acrylate (B77674) ester monomer widely utilized in the manufacturing of polymers.[1] Its chemical structure, featuring two acrylate groups separated by a six-carbon aliphatic chain, allows it to act as a crosslinking agent, forming three-dimensional polymer networks upon polymerization.[2] HDDA is particularly valued in applications requiring rapid curing, such as those initiated by ultraviolet (UV) light or electron beam (EB) radiation.[3] Key characteristics include low viscosity, low volatility, and the ability to impart flexibility, adhesion, and resistance to heat and chemicals to the final polymer.[4][5] These properties make it a crucial component in formulations for coatings, inks, adhesives, 3D printing resins, and biomedical materials.[4][6]
Chemical Structure and Identification
The chemical structure of this compound consists of a linear hexane-1,6-diol molecule esterified at both hydroxyl groups with acrylic acid.
Caption: Chemical Structure of this compound (HDDA).
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| IUPAC Name | Hexane-1,6-diyl di(prop-2-enoate)[4] |
| Synonyms | HDDA, HDODA, Hexamethylene diacrylate[4][7] |
| CAS Number | 13048-33-4[8] |
| EC Number | 235-921-9[8] |
| Molecular Formula | C₁₂H₁₈O₄[8] |
| SMILES | C=CC(=O)OCCCCCCOC(=O)C=C[7] |
| InChIKey | FIHBHSQYSYVZQE-UHFFFAOYSA-N[7] |
Physicochemical Properties
HDDA is a clear, colorless to slightly yellow liquid with a mild, ester-like odor.[7][9] Its properties can vary slightly depending on the grade and inhibitor content. Technical grades are often supplied with an inhibitor, such as hydroquinone (B1673460) (HQ) or hydroquinone monomethyl ether (MEHQ), to prevent premature polymerization during storage.[1][10]
Table 2: Quantitative Physicochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 226.27 g/mol [7] | |
| Density | 1.01 - 1.20 g/cm³[2][8] | at 20-25°C |
| Viscosity | 9 - 15 mPa·s (cP)[5][11] | at 25°C |
| Boiling Point | >250°C[5] | |
| Melting / Freezing Point | 5°C to 7.8°C[6][8] | |
| Flash Point | >110°C (>200°F)[7][8] | Closed cup |
| Refractive Index (n20/D) | 1.456[2] | at 20°C |
| Vapor Pressure | <0.01 mmHg (0.0006 - 0.001 hPa)[2][3] | at 20°C |
| Water Solubility | 343 mg/L[3][8] | at 20°C |
| Log Kow (Octanol-Water) | 2.62 - 3.08[3][7] | at 25°C |
| Glass Transition Temp (Tg) | 43°C[10][12] | |
Experimental Protocols
Synthesis via Direct Esterification
HDDA is commercially prepared via the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid.[4] Water is removed during the reaction, typically by azeotropic distillation with a solvent like cyclohexane (B81311), to drive the equilibrium towards the product.[1][5]
Caption: General workflow for the synthesis and purification of HDDA.
Protocol: Synthesis of this compound [1][5][11][13]
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, heating mantle, thermometer, Dean-Stark trap, and a reflux condenser.
-
Charging Reagents: To the flask, add 1,6-hexanediol (1.0 mol), acrylic acid (e.g., 2.5 mol, an excess to drive the reaction), cyclohexane (as water-carrying agent, ~65% of total reactant mass), a catalyst such as p-toluenesulfonic acid (p-TSA) (~1.5% of total reactant mass), and a polymerization inhibitor like MEHQ or a copper sulfate (B86663)/sodium bisulfate mixture.
-
Esterification Reaction: Heat the mixture to reflux (typically 80-90°C). Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture periodically. The reaction is considered complete when the acid value reaches a predetermined low level. The reaction time is typically 90 minutes to 4 hours.
-
Cooling & Neutralization: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate (NaHCO₃) solution and a 5% sodium hydroxide (B78521) (NaOH) solution to neutralize the acidic catalyst and remove excess acrylic acid.
-
Washing & Drying: Wash the organic layer with a 20% sodium chloride (brine) solution, followed by distilled water until neutral. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent. Remove the cyclohexane solvent and any remaining volatile impurities under reduced pressure using a rotary evaporator (e.g., at 50-60°C) to yield the final product, this compound.
Characterization by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of the synthesized HDDA by identifying its characteristic functional groups.
Protocol: FTIR Analysis
-
Sample Preparation: Place a small drop of the purified HDDA liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for key absorption peaks:
-
C=O stretch (ester): A strong peak around 1720-1730 cm⁻¹.
-
C=C stretch (acrylate): A peak around 1620-1640 cm⁻¹.
-
=C-H bend (acrylate): Peaks around 1410 cm⁻¹ and 810 cm⁻¹.
-
C-O stretch (ester): A strong peak in the 1100-1300 cm⁻¹ region.
-
C-H stretch (aliphatic): Peaks in the 2850-3000 cm⁻¹ region. The disappearance of the broad O-H stretch from the starting materials (alcohol and carboxylic acid) around 3000-3500 cm⁻¹ indicates the completion of the esterification.
-
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the purity of HDDA and identify any residual starting materials or byproducts.
Protocol: GC-MS Analysis [14]
-
Standard Preparation: Prepare a standard stock solution of high-purity HDDA (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane. Create a series of calibration standards (e.g., 1, 5, 10, 20 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized HDDA in the solvent to a concentration within the calibration range.
-
GC-MS Conditions (Example):
-
GC Column: DB-5MS (30m x 0.25mm x 0.25µm) or similar non-polar column.
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 270°C.
-
Oven Program: Start at 60°C, ramp at 10°C/min to 180°C, hold for 5 min, then ramp at 20°C/min to 310°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280°C.
-
Ionization: Electron Ionization (EI), 70 eV.
-
-
Data Analysis: Quantify the HDDA content in the sample by comparing its peak area to the calibration curve generated from the standards (external standard method). Identify impurities by comparing their mass spectra to library databases (e.g., NIST).
Reactivity and Polymerization Mechanism
The primary chemical reactivity of HDDA is centered on its two terminal acrylate groups, which readily undergo free-radical polymerization.[15] This reaction is the basis for its use in UV/EB curing applications. The polymerization proceeds via the classic three stages: initiation, propagation, and termination.
Caption: Free-radical polymerization and crosslinking of HDDA.
-
Initiation: Upon exposure to UV light, a photoinitiator molecule absorbs energy and decomposes into highly reactive free radicals.[16]
-
Propagation: A free radical attacks the carbon-carbon double bond of an acrylate group on an HDDA molecule, forming a new radical and initiating chain growth. This new radical then reacts with other HDDA monomers, rapidly propagating the polymer chain.
-
Crosslinking: Because HDDA has two acrylate groups, a growing polymer chain can incorporate an HDDA monomer and then the second acrylate group on that same monomer unit can be attacked by another growing chain. This creates covalent bonds between polymer chains, leading to the formation of a crosslinked 3D network.
-
Termination: The reaction ceases when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable, "dead" polymer chain.[7]
Applications in Research and Drug Development
While HDDA is a potent skin sensitizer (B1316253) and requires careful handling, its unique properties make it a valuable tool in research, including biomedical applications.[17][18]
UV-Curable Formulations
HDDA is a common reactive diluent in UV-curable coatings and inks.[19] It is used to reduce the viscosity of formulations, making them easier to apply, while also participating in the curing reaction to enhance properties like hardness, chemical resistance, and adhesion.[12]
Hydrogels for Drug Delivery
In drug development, HDDA can be used as a crosslinking agent to form hydrogels.[20][21] Hydrogels are water-swollen polymer networks that can encapsulate therapeutic agents. The crosslink density, controlled by the concentration of HDDA, influences the hydrogel's swelling behavior, mechanical strength, and the release rate of the encapsulated drug.[22] The ability to rapidly form these hydrogels via photopolymerization under mild conditions is advantageous for encapsulating sensitive biologic drugs.
Caption: Role of HDDA in forming a drug delivery hydrogel matrix.
Biomaterials and Tissue Engineering
HDDA is used in the synthesis of polymer scaffolds for tissue engineering and in the fabrication of medical devices.[6] Its fast curing allows for the creation of complex structures with high precision using techniques like stereolithography (3D printing).[23] The mechanical properties of the resulting polymer can be tuned by adjusting the formulation, making it adaptable for various biomedical applications.
Safety and Handling
This compound is an irritant to the skin and eyes and is a known skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[8][21] Therefore, appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
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- 7. Termination Mechanism of the Radical Polymerization of Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acrylate free radical polymerization: from mechanism to polymer design. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
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- 11. CN106699553A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. EP1572610B1 - Method for the production of 1.6-hexanediol - Google Patents [patents.google.com]
- 13. CN102659586A - Method for preparing this compound - Google Patents [patents.google.com]
- 14. CN105467043A - A method for measuring this compound content - Google Patents [patents.google.com]
- 15. HDDA (this compound) - Ataman Kimya [atamanchemicals.com]
- 16. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. osha.gov [osha.gov]
- 18. Allergic contact dermatitis caused by this compound in a hospital wristband - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. [PDF] Hydrogels Based Drug Delivery Synthesis, Characterization and Administration | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1,6-Hexanediol Diacrylate via Esterification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,6-Hexanediol (B165255) diacrylate (HDDA), a crucial bifunctional monomer widely utilized in various applications, including UV-curable coatings, inks, adhesives, and casting plastics.[1] Its desirable properties, such as conferring softness, adhesion, and toughness, make it a valuable component in polymer formulations.[1] The primary industrial route to HDDA is the direct esterification of 1,6-Hexanediol (HDD) with acrylic acid (AA).[1][2] This document details the underlying chemistry, experimental protocols, and critical parameters of this synthesis.
Reaction Mechanism and Principles
The synthesis of HDDA from HDD and AA is a reversible esterification reaction.[1] To drive the equilibrium towards the formation of the diacrylate product and achieve high yields, excess acrylic acid is typically used, and the water generated during the reaction is continuously removed.[1] The reaction is catalyzed by an acid catalyst.
Reaction:
1,6-Hexanediol + 2 Acrylic Acid ⇌ 1,6-Hexanediol Diacrylate + 2 Water
Due to the propensity of acrylic acid to undergo polymerization, a polymerization inhibitor is a critical component of the reaction mixture.
Comparative Data of Synthesis Conditions
The efficiency of HDDA synthesis is highly dependent on the reaction conditions. The following table summarizes various optimized conditions reported in the literature, showcasing the impact of different catalysts and parameters on the reaction yield.
| Catalyst | Molar Ratio (AA:HDD) | Catalyst Conc. (% of total reactants) | Inhibitor | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid and Phosphorous acid | 2.5:1 | 1.5% | NaHSO₄/CuSO₄ (8.5% of AA) | 80-90 | 1.5 | 93.25 | [3] |
| Solid Superacid SO₄²⁻/TiO₂-SnO₂ | 3.5:1 | 5% | Not Specified | 130 | 4 | 91.8 | [4] |
| Strong Acid Cationic Resin D072 | 2.2:1 | 2.5% | Hydroquinone (0.6%) | 80-110 | 4 | 93.88 | [5][6] |
| Solid Superacid | Not Specified (37 wt% HDD, 43.8 wt% AA) | 2% | Hydroquinone (500 ppm) and Hypophosphorous acid (0.23%) | 80-91 | 9-11 | >95 | [7] |
| Solid Acid SO₄²⁻/TiO₂/γ-Al₂O₃ | 3.6:1 | 12.4% | Not Specified | 133.2 | 4.7 | 97.8 (Conversion) |
Detailed Experimental Protocol
This section provides a generalized yet detailed experimental procedure for the synthesis of HDDA based on common laboratory practices.
Materials:
-
1,6-Hexanediol (HDD)
-
Acrylic Acid (AA)
-
Catalyst (e.g., p-Toluenesulfonic acid, Strong Acidic Cation Resin)
-
Polymerization Inhibitor (e.g., Hydroquinone, MEHQ)
-
Water-carrying agent (e.g., Cyclohexane, Toluene)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Distilled Water
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
A four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap or a similar water separator with a condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, and the Dean-Stark trap fitted with a condenser.
-
Charging Reactants: To the flask, add 1,6-hexanediol, the water-carrying agent (e.g., cyclohexane), the chosen acid catalyst, and the polymerization inhibitor.
-
Initiating the Reaction: Begin stirring the mixture and start heating. Once the mixture reaches a gentle reflux, slowly add the acrylic acid to the flask.
-
Esterification: Heat the reaction mixture to the desired temperature (typically between 80-130°C, depending on the catalyst and solvent).[4][5] The water produced during the esterification will be collected in the water separator as an azeotrope with the cyclohexane. The reaction is monitored by the amount of water collected and can be considered complete when water evolution ceases.
-
Cooling and Catalyst Removal: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. If a solid catalyst like an ion-exchange resin was used, it can be removed by filtration.[6]
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted acrylic acid and the acid catalyst.[1][8] Repeat the washing until the aqueous layer is no longer acidic.
-
Washing: Subsequently, wash the organic layer with a saturated sodium chloride solution and then with distilled water until the aqueous layer is neutral.[1][6] This step helps to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the water-carrying agent (solvent) using a rotary evaporator under reduced pressure at a temperature of 40-60°C.[1][8]
-
Product: The remaining clear, often colorless to pale yellow liquid, is the this compound product.[2]
Visualized Workflows and Pathways
To better illustrate the process, the following diagrams outline the chemical reaction pathway and a general experimental workflow.
References
- 1. Synthesis of 1,6-Hexanediol Diacrylate_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102863337A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. CN106699553A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN102659586A - Method for preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Polymerization Mechanism of 1,6-Hexanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the polymerization of 1,6-hexanediol (B165255) diacrylate (HDDA). HDDA is a versatile difunctional monomer widely utilized in the formulation of polymers for various applications, including coatings, adhesives, and biomedical devices.[1] A thorough understanding of its polymerization mechanism is crucial for controlling the final properties of the resulting polymer network. This document details the predominant free-radical polymerization mechanism, explores controlled polymerization techniques, presents quantitative data from key studies, and provides detailed experimental protocols.
Core Concepts: Free-Radical Polymerization of HDDA
The most common method for polymerizing 1,6-hexanediol diacrylate is free-radical polymerization, typically initiated by thermal or photochemical means.[2] This chain-growth process involves the sequential addition of monomer units to a growing radical chain. Due to its difunctional nature, the polymerization of HDDA leads to the formation of a highly cross-linked polymer network.[3]
The overall process can be broken down into three main stages: initiation, propagation, and termination.
Initiation
Initiation is the first step, where an active radical species is generated from an initiator molecule. In the context of HDDA, photopolymerization is a prevalent technique.[4]
Photoinitiation: This process utilizes a photoinitiator that, upon absorption of light (typically UV), undergoes a homolytic cleavage to form two radical species.[5] A common example is the use of 2-hydroxy-2-methyl-1-phenyl-propan-1-one (a hydroxyketone-type photoinitiator). The generated radicals then react with an HDDA monomer to initiate the polymerization chain.[6]
Figure 1: Photoinitiation process of HDDA polymerization.
Propagation
Once initiated, the radical chain propagates by adding successive HDDA monomer units. The difunctionality of HDDA introduces complexity to this stage, leading to a competition between several reaction pathways:
-
Linear Propagation: The radical on the growing chain adds to one of the acrylate (B77674) groups of an HDDA monomer, extending the polymer chain in a linear fashion.
-
Intramolecular Cyclization: The radical at the end of a growing chain can react with the pendant acrylate group on the same monomer unit or a nearby unit within the same chain, forming a cyclic structure. This process is particularly significant at the early stages of polymerization.[7]
-
Intermolecular Crosslinking: The radical on one polymer chain reacts with a pendant acrylate group on another polymer chain. This reaction connects different polymer chains, leading to the formation of a three-dimensional network and is responsible for the gelation of the system.[8]
Figure 2: Competing propagation pathways in HDDA polymerization.
Termination
Termination is the final stage where the growth of a polymer chain is stopped. This occurs through the reaction of two radical species. The primary termination mechanisms for acrylates are:
-
Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain. Studies on acrylate polymerization suggest that combination is a predominant termination pathway.[6][9]
-
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group. While less common for acrylates than combination, its occurrence can be influenced by factors like temperature and viscosity.[10][11]
Figure 3: Primary termination mechanisms in free-radical polymerization.
Quantitative Data on HDDA Photopolymerization
The kinetics of HDDA photopolymerization are influenced by several factors, including photoinitiator concentration, light intensity, and temperature. The following tables summarize quantitative data from various studies.
Table 1: Effect of Photoinitiator Concentration on HDDA Polymerization *
| Photoinitiator Concentration (wt%) | Final Double Bond Conversion (%) | Rate of Polymerization (s⁻¹) | Reference |
| 0.4 | High | High | [10] |
| 1.0 | ~70 | - | [12] |
| 2.0 | ~72 | - | [12] |
| 3.0 | ~75 | - | [12] |
Note: The specific photoinitiator used was 2-hydroxy-2-methyl-1-phenyl-propan-1-one.
Table 2: Effect of UV Light Intensity on HDDA Polymerization *
| Light Intensity (mW/cm²) | Final Double Bond Conversion (%) | Rate of Polymerization (s⁻¹) | Reference |
| 5 | ~65 | Increases with intensity | [13] |
| 10 | ~68 | Increases with intensity | [13] |
| 20 | ~70 | Increases with intensity | [13] |
| 30 | ~72 | Increases with intensity | [13] |
| 40 | ~75 | Increases with intensity | [13] |
Note: The specific photoinitiator and its concentration were kept constant.
Table 3: Effect of Temperature on HDDA Polymerization *
| Curing Temperature (°C) | Final Double Bond Conversion (%) | Rate of Polymerization | Reference |
| Low Temperature (Solid State) | Low | Decreases with decreasing temperature | [10] |
| Ambient Temperature | Moderate to High | Increases with increasing temperature | [1] |
| High Temperature | High | Increases with increasing temperature | [1] |
Note: The specific photoinitiator and its concentration were kept constant.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for studying HDDA polymerization.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the conversion of the acrylate double bonds in real-time.[6]
Methodology:
-
Sample Preparation: A thin film of the HDDA formulation (containing the photoinitiator) is placed between two transparent substrates (e.g., polypropylene (B1209903) films).[6] The thickness of the film should be controlled (e.g., 80 microns).[6]
-
Instrument Setup: The sample is placed in the FTIR spectrometer's sample compartment. A UV light source is positioned to irradiate the sample during the measurement.[6]
-
Data Acquisition: FTIR spectra are continuously recorded at a specific resolution (e.g., 4 cm⁻¹) before, during, and after UV exposure.[6]
-
Data Analysis: The decrease in the absorbance of the acrylate C=C bond peak (typically around 1635 cm⁻¹ and 810 cm⁻¹) is monitored.[12] The conversion is calculated by comparing the peak area at a given time to its initial area, often using a stable internal reference peak (e.g., the C=O stretching vibration around 1720 cm⁻¹).[6]
Figure 4: Workflow for monitoring HDDA polymerization using RT-FTIR.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, providing information on the rate and extent of conversion.[4][12]
Methodology:
-
Sample Preparation: A small, precise amount of the HDDA formulation (e.g., 1-3 mg) is placed in an open aluminum DSC pan.
-
Instrument Setup: The sample pan and a reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition. A UV light source is positioned to irradiate the sample.
-
Isothermal Measurement: The sample is brought to the desired isothermal temperature. The UV light is then turned on, and the heat flow is recorded as a function of time.[12]
-
Data Analysis: The total heat of polymerization is determined by integrating the area under the exothermic peak. The conversion at any given time is calculated as the heat evolved up to that time divided by the total heat of polymerization.[12] The rate of polymerization is proportional to the heat flow.
Figure 5: Workflow for studying HDDA polymerization using Photo-DSC.
Controlled Radical Polymerization of HDDA
While free-radical polymerization is widely used, it offers limited control over the polymer architecture. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined molecular weights, low dispersity, and complex architectures.
Atom Transfer Radical Polymerization (ATRP)
ATRP of acrylates involves the reversible activation and deactivation of a dormant alkyl halide species by a transition metal complex (typically copper-based). This process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled chain growth.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a degenerative transfer process. This technique is versatile and tolerant to a wide range of functional groups and reaction conditions.
While specific protocols for the controlled polymerization of HDDA are less common in the literature compared to monofunctional acrylates, the principles of ATRP and RAFT can be applied. However, the difunctional nature of HDDA will still lead to crosslinking, and careful control of reaction conditions is necessary to manage the network formation.
Conclusion
The polymerization of this compound is a complex process governed by the principles of free-radical chain growth. The difunctional nature of the monomer leads to the formation of a cross-linked network, with the final properties being highly dependent on the interplay between linear propagation, cyclization, and crosslinking. Photopolymerization, monitored by techniques such as RT-FTIR and Photo-DSC, is a common and effective method for curing HDDA-based formulations. The kinetics of this process are significantly influenced by initiator concentration, light intensity, and temperature. For applications requiring more precise control over the polymer architecture, controlled radical polymerization techniques like ATRP and RAFT offer promising avenues for the synthesis of well-defined polymeric materials from HDDA. This guide provides a foundational understanding of these mechanisms and experimental approaches, serving as a valuable resource for researchers and professionals in the field.
References
- 1. Ultrafast RAFT polymerization: multiblock copolymers within minutes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Termination Mechanism of the Radical Polymerization of Acrylates. | Semantic Scholar [semanticscholar.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crosslinking in Semi-Batch Seeded Emulsion Polymerization: Effect of Linear and Non-Linear Monomer Feeding Rate Profiles on Gel Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.uva.nl [pure.uva.nl]
- 9. researchgate.net [researchgate.net]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Hexanediol Diacrylate (HDDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol (B165255) diacrylate (HDDA) is a difunctional acrylate (B77674) ester monomer that serves as a crucial building block in the synthesis of a wide range of polymers.[1] Its bifunctional nature, characterized by two acrylate groups, allows it to act as a crosslinking agent, thereby imparting enhanced mechanical strength, chemical resistance, and flexibility to the resulting materials.[2][3] HDDA is a low-viscosity, fast-curing monomer with low volatility and a hydrophobic backbone, making it a versatile component in formulations for coatings, inks, adhesives, and more.[4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of HDDA, detailed experimental protocols for their determination, and visualizations of its synthesis and polymerization pathways.
Physical Properties
1,6-Hexanediol diacrylate is typically a clear, colorless to pale yellow liquid with a mild, ester-like odor.[3][6][7] The physical characteristics of HDDA are critical to its handling, processing, and performance in various applications. A summary of its key physical properties is presented in the tables below.
General Physical Properties
| Property | Value | Source(s) |
| Physical State | Liquid | [8][9] |
| Appearance | Clear, colorless to pale yellow liquid | [6][7][8] |
| Odor | Mild, ester-like or slight acrylic odor | [2][6] |
Quantitative Physical Properties
| Property | Value | Unit | Conditions | Source(s) |
| Molecular Weight | 226.27 - 226.3 | g/mol | [2][6][10][11] | |
| Density | 1.01 - 1.02 | g/cm³ | at 20-25°C | [2][4][8][12][13] |
| Viscosity | 9 - 15 | mPa·s (cP) | at 25°C | [2][4] |
| Refractive Index | 1.456 | at 20-25°C, nD | [4][5][11][13] | |
| Boiling Point | >250 | °C | [2] | |
| Melting/Freezing Point | 7.8 / -20 | °C | [2][8] | |
| Flash Point | >100 - >110 | °C | [2][9] | |
| Vapor Pressure | <0.01 | mmHg | at 20°C | [13] |
| Vapor Density | >1 | (vs air) | [13] | |
| Water Solubility | <0.1 | mg/mL | at 64°F | [10] |
| Surface Tension | 35.7 | dynes/cm | [4] | |
| Glass Transition Temp. (Tg) | 43 | °C | (by DSC) | [4][11] |
Chemical Properties and Reactivity
The chemical behavior of HDDA is dominated by its two acrylate functional groups, which are susceptible to free-radical polymerization. This reactivity is the cornerstone of its utility in forming cross-linked polymer networks.
Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | Hexane-1,6-diyl diacrylate | [2] |
| CAS Number | 13048-33-4 | [2][8][12] |
| EC Number | 235-921-9 | [8][13] |
| Molecular Formula | C₁₂H₁₈O₄ | [6][8] |
Reactivity and Stability
-
Polymerization: HDDA readily undergoes exothermic addition polymerization when exposed to free radicals, which can be generated by heat, light (UV), or chemical initiators.[10][14] This reaction is the basis for its use in UV/EB curable formulations.[2][8]
-
Reactivity with Oxidizing and Reducing Agents: It may react vigorously with strong oxidizing agents.[10][14] Exothermic reactions can also occur with reducing agents, leading to the release of hydrogen gas.[10][14]
-
Autoxidation: Exposure to air can lead to autoxidation, potentially forming explosive peroxides.[10][14]
-
Stability: HDDA is temperature-sensitive and may undergo hazardous polymerization if not properly inhibited.[10][14] It is often supplied with inhibitors such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[5][11][13] The material is also hygroscopic and should be protected from moisture.[5][9]
-
Michael Addition: The acrylate functionality allows HDDA to participate in Michael addition reactions with amines, a property utilized to accelerate cure times in epoxy chemistry.[1]
Experimental Protocols
The following are detailed methodologies for determining some of the key physical and chemical properties of this compound. These protocols are based on standard testing methods.
Determination of Density
This protocol is based on the principles outlined in ASTM D4052, which utilizes a digital density meter.
Objective: To accurately measure the density of liquid HDDA.
Apparatus:
-
Digital density meter with an oscillating U-tube.
-
Thermostatically controlled bath or Peltier device to maintain a constant temperature (e.g., 25°C ± 0.05°C).
-
Syringes for sample injection.
-
Reagents for cleaning and calibration (e.g., high-purity water, dry air).
Procedure:
-
Calibration: Calibrate the digital density meter according to the manufacturer's instructions using high-purity, air-saturated water and dry air at a known temperature and pressure.
-
Sample Preparation: Ensure the HDDA sample is free of air bubbles and has been equilibrated to the measurement temperature.
-
Measurement: Introduce the HDDA sample into the oscillating U-tube of the density meter using a syringe. Ensure the U-tube is completely filled with the sample.
-
Equilibration: Allow the sample to reach thermal equilibrium within the measurement cell.
-
Reading: The instrument will measure the oscillation period of the U-tube containing the sample and convert this to a density value. Record the density reading once it has stabilized.
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it completely between measurements.
Determination of Viscosity
This protocol is based on the use of a rotational viscometer.
Objective: To measure the dynamic viscosity of liquid HDDA.
Apparatus:
-
Rotational viscometer with a suitable spindle.
-
A thermostatically controlled water bath or jacket to maintain the sample at a constant temperature (e.g., 25°C ± 0.1°C).
-
A beaker or sample container.
Procedure:
-
Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of HDDA (typically low viscosity).
-
Sample Preparation: Place a sufficient volume of HDDA into the sample container and allow it to reach the desired measurement temperature in the water bath.
-
Measurement: Immerse the spindle into the HDDA up to the marked level.
-
Rotation: Start the viscometer motor to rotate the spindle at the selected speed.
-
Reading: Allow the reading to stabilize and then record the torque or viscosity value displayed by the instrument. The reading may be in centipoise (cP) or millipascal-seconds (mPa·s), which are equivalent.
-
Cleaning: After the measurement, remove the spindle and clean it thoroughly with a suitable solvent.
Determination of Flash Point
This protocol is based on the principles of the Small Scale Closed-Cup method, such as ASTM D3278.[10][14]
Objective: To determine the lowest temperature at which the vapors of HDDA will ignite.
Apparatus:
-
Small scale closed-cup flash point tester.
-
A heat source.
-
An ignition source (e.g., a test flame or electric igniter).
-
A thermometer.
Procedure:
-
Sample Preparation: Place a small, specified volume (e.g., 2 mL) of HDDA into the test cup of the apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid in the closed cup.
-
Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash.
-
Correction: The observed flash point may be corrected to a standard atmospheric pressure if necessary.
Determination of Water Solubility
This protocol is based on the principles of the OECD Guideline 105 (Water Solubility).[4][6][8][9][15]
Objective: To determine the saturation concentration of HDDA in water at a given temperature.
Method Overview (Flask Method, suitable for solubilities > 10⁻² g/L):
-
Sample Preparation: An excess amount of HDDA is added to a known volume of high-purity water in a flask.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours).
-
Phase Separation: The mixture is then allowed to stand to allow for phase separation. Centrifugation or filtration may be used to separate the aqueous phase from the undissolved HDDA.
-
Analysis: The concentration of HDDA in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Result: The water solubility is reported as the measured concentration of HDDA in the saturated aqueous solution.
Synthesis and Polymerization Visualizations
The following diagrams, created using the DOT language, illustrate the synthesis of this compound and its subsequent free-radical polymerization.
Synthesis of this compound
The industrial synthesis of HDDA is typically achieved through the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid.[1][7][16]
Caption: Synthesis of this compound via acid-catalyzed esterification.
Free-Radical Polymerization of HDDA
The polymerization of HDDA is a chain reaction involving initiation, propagation, and termination steps. This process leads to the formation of a cross-linked polymer network.
Caption: General mechanism of free-radical polymerization of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. testinglab.com [testinglab.com]
- 3. Synthesis of 1,6-Hexanediol Diacrylate_Chemicalbook [chemicalbook.com]
- 4. oecd.org [oecd.org]
- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. oecd.org [oecd.org]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. filab.fr [filab.fr]
- 10. store.astm.org [store.astm.org]
- 11. trl.com [trl.com]
- 12. store.astm.org [store.astm.org]
- 13. CN102863337A - Synthesis method of this compound - Google Patents [patents.google.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. OECD 105 - Phytosafe [phytosafe.com]
- 16. store.astm.org [store.astm.org]
An In-depth Technical Guide to 1,6-Hexanediol Diacrylate (CAS: 13048-33-4) for Researchers in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Hexanediol (B165255) diacrylate (HDDA), CAS number 13048-33-4, is a difunctional monomer widely utilized in the formulation of polymers due to its rapid curing characteristics and the versatile physicochemical properties it imparts to the final material. This technical guide provides a comprehensive overview of HDDA, focusing on its synthesis, physicochemical properties, and its applications in the biomedical field, particularly in drug delivery and tissue engineering. Detailed experimental protocols for its synthesis, polymerization, and characterization are provided, alongside a summary of its toxicological profile. Furthermore, this guide explores the potential interactions of HDDA-based materials with biological systems, offering a valuable resource for researchers and professionals in the pharmaceutical and biomedical sciences.
Chemical Identity and Physicochemical Properties
1,6-Hexanediol diacrylate, systematically named hexane-1,6-diyl di(prop-2-enoate), is a diester of 1,6-hexanediol and acrylic acid.[1] It is a clear, colorless to pale yellow liquid with a mild, ester-like odor.[2][3] HDDA is a key crosslinking agent in free-radical polymerization, particularly in ultraviolet (UV) and electron beam (EB) curable systems, where it contributes to enhanced adhesion, hardness, and chemical resistance in the resulting polymer.[1][4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 13048-33-4 |
| EC Number | 235-921-9[4] |
| IUPAC Name | Hexane-1,6-diyl di(prop-2-enoate)[1] |
| Molecular Formula | C₁₂H₁₈O₄[2] |
| SMILES | C=CC(=O)OCCCCCCOC(=O)C=C[2] |
| InChI | InChI=1S/C12H18O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h3-4H,1-2,5-10H2[2] |
| Synonyms | HDDA, Hexamethylene diacrylate, 1,6-Hexamethylene diacrylate, Sartomer 238, Viscoat 230[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 226.27 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Odor | Slight acrylic/ester-like odor | [2] |
| Density | 1.01 g/cm³ at 25°C | [5] |
| Boiling Point | >250°C | |
| Freezing Point | -20°C | |
| Flash Point | >100°C | |
| Viscosity | 10–15 mPa·s at 25°C | |
| Water Solubility | < 0.1 mg/mL | [6] |
| Refractive Index | 1.456 at 25°C | [7] |
Synthesis and Polymerization
Synthesis of this compound
HDDA is typically synthesized via the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid.[1][8] The reaction is driven to completion by the removal of water, often through azeotropic distillation.
Caption: Synthesis of this compound via Esterification.
Photopolymerization of HDDA
HDDA is a key component in photopolymerization reactions, where it acts as a crosslinker to form a three-dimensional polymer network upon exposure to UV or visible light in the presence of a photoinitiator.[9]
Caption: Free-Radical Photopolymerization of HDDA.
Applications in Drug Development
The rapid polymerization, biocompatibility, and tunable mechanical properties of HDDA-based polymers make them attractive for various applications in drug development.[10]
Drug Delivery Systems
HDDA is used to fabricate hydrogels, microcapsules, and nanoparticles for the controlled release of therapeutic agents.[10] The crosslink density of the polymer network can be controlled to modulate the drug release rate.
Table 3: Applications of HDDA in Drug Delivery
| Application | Description |
| Hydrogels | HDDA can be copolymerized with hydrophilic monomers to form hydrogels that can encapsulate and release drugs in a controlled manner. |
| Microencapsulation | Used as a shell material to encapsulate drugs, protecting them from degradation and enabling targeted delivery. |
| Nanoparticles | Employed in the synthesis of polymeric nanoparticles for drug delivery, offering advantages in terms of stability and cellular uptake. |
Tissue Engineering
HDDA-based polymers are utilized as scaffolds in tissue engineering to provide mechanical support for cell growth and tissue regeneration.[11] The properties of the scaffold can be tailored to mimic the extracellular matrix of the target tissue.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the direct esterification method.[12][13]
Materials:
-
1,6-Hexanediol (1 mole)
-
Acrylic Acid (2.5 moles)[12]
-
p-Toluenesulfonic acid (catalyst, 1.5% of total reactant mass)[12]
-
Hydroquinone (polymerization inhibitor, 500 ppm)
-
Cyclohexane (dehydrating agent, 65% of total reactant mass)[12]
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 1,6-hexanediol, acrylic acid, p-toluenesulfonic acid, hydroquinone, and cyclohexane.
-
Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.[12]
-
Continuously remove the water-toluene azeotrope from the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is between 20-50 mgKOH/g.[4]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 5% sodium bicarbonate solution until the effervescence ceases, followed by washing with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude HDDA.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Preparation of HDDA-Crosslinked Hydrogels for Drug Loading
This protocol describes the preparation of a simple HDDA-crosslinked hydrogel and a passive drug loading method.[7]
Materials:
-
This compound (HDDA)
-
A hydrophilic monomer (e.g., Poly(ethylene glycol) methyl ether acrylate)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, 1% w/w)
-
Model drug (e.g., Methylene blue)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV curing system (365 nm)
Procedure:
-
Prepare a prepolymer solution by mixing the hydrophilic monomer, HDDA (as a crosslinker, concentration can be varied to control crosslink density), and the photoinitiator.
-
Pour the prepolymer solution into a mold of the desired shape.
-
Expose the solution to UV light for a sufficient time to ensure complete polymerization (e.g., 10-15 minutes). The exact time will depend on the light intensity and photoinitiator concentration.
-
After polymerization, wash the hydrogel extensively with deionized water to remove any unreacted monomers and photoinitiator.
-
Prepare a solution of the model drug in PBS at a known concentration.
-
Immerse the swollen hydrogel in the drug solution and allow it to equilibrate for 24-48 hours at room temperature with gentle agitation.
-
Remove the hydrogel from the solution and gently blot the surface to remove excess drug solution.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release study from a drug-loaded hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or other suitable analytical instrument
Procedure:
-
Place the drug-loaded hydrogel in a known volume of the release medium in a sealed container.
-
Incubate the container at 37°C with constant, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a pre-validated analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Cytotoxicity Assessment (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of HDDA-based polymers using the MTT assay.[4]
Materials:
-
Cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HDDA-based polymer extracts or direct contact samples
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare extracts of the HDDA-based polymer by incubating the material in cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Remove the culture medium from the cells and replace it with various concentrations of the polymer extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubate the cells with the extracts for a predetermined time (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the extracts and add MTT solution to each well.
-
Incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control.
Biological Interactions and Safety
Biocompatibility and Toxicology
HDDA is considered to have low acute toxicity.[4] However, it is a known skin and eye irritant and may cause skin sensitization upon repeated exposure.[4][12] Therefore, appropriate personal protective equipment should be used when handling the monomer. The biocompatibility of the final crosslinked polymer is highly dependent on the degree of polymerization and the presence of residual monomers. Thorough washing to remove unreacted HDDA is crucial for biomedical applications. Studies have shown that crosslinked HDDA-based materials can be biocompatible.[11]
Table 4: Summary of Toxicological Data for this compound
| Endpoint | Result | Reference |
| Acute Oral Toxicity | Low | [4] |
| Skin Irritation | Irritant | [4][12] |
| Eye Irritation | Irritant | [4][12] |
| Skin Sensitization | May cause sensitization | [4][12] |
| Mutagenicity/Genotoxicity | Not considered mutagenic or genotoxic | [4] |
| Carcinogenicity | Not classified as a carcinogen | [4] |
| Reproductive/Developmental Toxicity | Not associated with reproductive or developmental toxicity | [4] |
Signaling Pathways
Direct studies on the effect of this compound on specific cellular signaling pathways are limited. However, its precursor, 1,6-hexanediol, has been shown to affect cellular processes. For instance, 1,6-hexanediol can impair kinase and phosphatase activities, which are central to many signaling pathways. It has also been shown to suppress angiogenesis by affecting cyclin A1-mediated endothelial function. While these effects are attributed to 1,6-hexanediol, it is plausible that residual HDDA monomer or degradation products could have similar effects. The acrylate (B77674) groups in HDDA are also reactive towards nucleophiles, such as the thiol groups in proteins, which could potentially lead to the modulation of signaling pathways involving cysteine-containing proteins. Further research is needed to elucidate the specific interactions of HDDA-based polymers with cellular signaling cascades.
Caption: Potential Interactions of HDDA with Signaling Components.
Conclusion
This compound is a versatile difunctional monomer with significant potential in the field of drug development. Its rapid polymerization kinetics and the tunable properties of the resulting polymers make it a valuable tool for creating sophisticated drug delivery systems and tissue engineering scaffolds. This technical guide has provided a detailed overview of its chemistry, synthesis, and applications, along with practical experimental protocols. While the monomer itself requires careful handling due to its irritant and sensitizing properties, well-polymerized and purified HDDA-based materials exhibit good biocompatibility. Further research into the specific interactions of these materials with biological signaling pathways will undoubtedly expand their applications in medicine.
References
- 1. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Evaluation of in vivo biocompatibility and biodegradation of photocrosslinked hyaluronate hydrogels (HADgels) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled degradation of hydrogels using multi-functional cross-linking molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammatory responses to biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Solubility of 1,6-Hexanediol Diacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,6-Hexanediol diacrylate (HDDA) in a range of common organic solvents. This information is critical for professionals in research, development, and formulation who utilize this versatile difunctional monomer in applications such as polymer synthesis, coatings, adhesives, and 3D printing resins. Understanding the solubility characteristics of HDDA is paramount for optimizing reaction conditions, developing stable formulations, and ensuring product performance.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, in a particular solvent is its ability to form a homogeneous solution. This property is influenced by several factors including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible. This compound, with its ester functional groups and hydrocarbon backbone, exhibits a broad range of solubilities in organic solvents.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is crucial for formulating solutions with precise concentrations and for predicting the behavior of HDDA in different solvent systems.
| Solvent | Solubility (g/L) at 25°C |
| Acetone | 103.8 |
| Acetonitrile | 63.39 |
| n-Butanol | 13.03 |
| sec-Butanol | Not specified |
| 2-Butanone | 96.39 |
| 1,4-Dioxane | 95.36 |
| N,N-Dimethylformamide (DMF) | 154.29 |
| Ethanol | 16.5 |
| Ethyl acetate | 90.68 |
| Isobutanol | 10.23 |
| Isopropanol | 11.28 |
| Methanol | 25.59 |
| Methyl acetate | 85.01 |
| n-Pentanol | 19.34 |
| n-Propanol | 12.18 |
| Tetrahydrofuran (THF) | 249.49 |
| Toluene | 68.14 |
Data sourced from publicly available chemical information databases.
In addition to the quantitative data, it is widely reported that this compound is miscible with most common organic solvents, implying that it can be mixed in all proportions without separation.[1] It is also soluble in acetone, alcohol, benzene, and carbon tetrachloride.[2] However, it is only slightly miscible with water.[3]
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of a liquid monomer like this compound in an organic solvent. This protocol is based on standard methodologies such as those outlined by the OECD and ASTM for chemical testing.[1][2][4]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer
-
Centrifuge (optional)
-
Syringes and filters (if necessary for clarification)
-
Analytical instrumentation for concentration measurement (e.g., GC, HPLC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask). The excess is to ensure that saturation is reached.
-
Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached. This can range from several hours to a few days, and preliminary tests may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.
-
If necessary, centrifuge the mixture to facilitate the separation of the saturated solution from the excess undissolved this compound.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
This guide provides essential data and a procedural framework for working with this compound in various organic solvents. For specific applications, it is recommended to perform solubility tests under the exact conditions of use.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Viscosity and Density of Liquid 1,6-Hexanediol Diacrylate
This technical guide provides a comprehensive overview of the viscosity and density of liquid this compound (HDDA), a difunctional monomer widely utilized in various industrial applications, including coatings, adhesives, and 3D printing resins.[1][2] Understanding these fundamental physical properties is crucial for optimizing formulation processes, ensuring product performance, and predicting material behavior. This document outlines the typical values for viscosity and density, details the experimental protocols for their measurement, and provides a logical workflow for these characterization methods.
Core Physical Properties of this compound
This compound is a clear, colorless to light yellow liquid with a slight acrylic odor.[1][3] It is characterized by its low viscosity and high reactivity, making it a valuable component in formulations requiring rapid curing and excellent mechanical properties.[1]
Table 1: Quantitative Data on the Physical Properties of this compound
| Property | Value | Temperature (°C) | Conditions/Notes | Source(s) |
| Viscosity | 10–15 mPa·s | 25 | [1] | |
| 9 cP | 25 | [4][5] | ||
| Density | 1.01 g/cm³ | 25 | (lit.) | [1][2] |
| 1.020 g/mL | 25 | [4] | ||
| 1.2019 g/cm³ | 20 | [6] | ||
| Molecular Weight | 226.27 g/mol | - | [1] | |
| Refractive Index | 1.456 | 20 | (lit.) | [2] |
| 1.4560 | 25 | [4] | ||
| Flash Point | >100 °C | - | [1] | |
| >110 °C | - | [7] | ||
| >230 °F | - | [2][7] | ||
| Boiling Point | >250 °C | - | [1] | |
| 295 °C | - | (lit.) | [2] | |
| Melting Point | -20 °C | - | [1] | |
| 6 °C | - | [2] |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies for the experimental determination of the viscosity and density of liquid this compound.
This method is based on Stokes' Law and determines the viscosity of a fluid by measuring the terminal velocity of a sphere falling through it.[8][9]
Materials:
-
Graduated cylinder (tall form)
-
Steel or glass spheres of known density and radius
-
Micrometer or calipers for sphere diameter measurement
-
Stopwatch
-
Thermometer
-
Analytical balance
Procedure:
-
Density Determination:
-
Measure the mass of the sphere using an analytical balance.
-
Measure the diameter of the sphere using a micrometer or calipers to calculate its volume.
-
Calculate the density of the sphere (ρs).
-
Determine the density of the liquid (ρl) as described in the protocol below.
-
-
Experimental Setup:
-
Fill the graduated cylinder with this compound and allow it to reach thermal equilibrium. Record the temperature.
-
Mark two reference points on the cylinder, one near the top and one near the bottom, with a known distance (d) between them.
-
-
Measurement:
-
Gently release a sphere into the liquid.
-
Start the stopwatch when the sphere passes the top reference mark.
-
Stop the stopwatch when the sphere passes the bottom reference mark.
-
Record the time (t).
-
Repeat the measurement multiple times and calculate the average time.
-
-
Calculation:
-
Calculate the terminal velocity (v) of the sphere: v = d / t.
-
Calculate the viscosity (η) using the following formula derived from Stokes' Law: η = (2 * g * r² * (ρs - ρl)) / (9 * v) where:
-
g = acceleration due to gravity (9.8 m/s²)
-
r = radius of the sphere
-
ρs = density of the sphere
-
ρl = density of the liquid
-
v = terminal velocity of the sphere
-
-
A pycnometer, or specific gravity bottle, is a flask with a precise volume used to determine the density of a liquid.[10][11]
Materials:
-
Pycnometer of a known volume
-
Analytical balance
-
Thermometer
-
Water bath for temperature control
Procedure:
-
Calibration:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer (m_empty).
-
Fill the pycnometer with distilled water of a known temperature and density.
-
Weigh the filled pycnometer (m_water).
-
Calculate the exact volume of the pycnometer.
-
-
Measurement:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound.
-
Place the filled pycnometer in a water bath to bring it to the desired temperature (e.g., 25°C).
-
Ensure the liquid level is at the calibration mark.
-
Weigh the pycnometer filled with the sample (m_sample).
-
-
Calculation:
-
Calculate the mass of the sample: m = m_sample - m_empty.
-
Calculate the density (ρ) of the sample: ρ = m / V, where V is the calibrated volume of the pycnometer.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the viscosity and density of liquid this compound.
Caption: Workflow for determining the density and viscosity of this compound.
References
- 1. adakem.com [adakem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | Occupational Safety and Health Administration [osha.gov]
- 4. This compound – scipoly.com [scipoly.com]
- 5. harwick.com [harwick.com]
- 6. arkema.com [arkema.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- 9. scribd.com [scribd.com]
- 10. batman.edu.tr [batman.edu.tr]
- 11. mt.com [mt.com]
Health and Safety Considerations for 1,6-Hexanediol Diacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations for 1,6-Hexanediol diacrylate (HDDA). The information is compiled to assist researchers, scientists, and drug development professionals in handling this chemical safely and effectively. This document summarizes key toxicological data, outlines experimental protocols for hazard assessment, and provides visual representations of relevant biological pathways and experimental workflows.
Toxicological Profile
This compound is a difunctional monomer utilized in various industrial applications, including coatings, inks, and adhesives.[1] While it offers desirable chemical properties, it is crucial to understand its toxicological profile to ensure safe handling and mitigate potential health risks. The primary hazards associated with HDDA are skin and eye irritation, and skin sensitization.[1][2]
Acute Toxicity
HDDA exhibits low acute toxicity via the oral route. The oral LD50 in rats is reported to be 5 g/kg.[3] Data on acute dermal and inhalation toxicity are limited.[3]
Irritation
HDDA is classified as a skin and eye irritant.[1][2] Direct contact can cause redness, inflammation, and discomfort.
Sensitization
A significant health concern associated with HDDA is its potential to cause skin sensitization, leading to allergic contact dermatitis.[1][2][4] It is considered a potent sensitizer (B1316253).[4] Once an individual is sensitized, subsequent exposure, even to small amounts, can trigger a more severe allergic reaction.[5]
Genotoxicity and Carcinogenicity
Based on available data, this compound is not considered to be mutagenic or genotoxic.[1] The Ames test, a bacterial reverse mutation assay, has been used to assess its mutagenic potential.[6] There is no evidence to suggest that HDDA is carcinogenic.[1][6]
Quantitative Toxicology Data
The following table summarizes the available quantitative toxicological data for this compound.
| Endpoint | Test Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 5 g/kg | [3] |
| Skin Sensitization | Guinea Pig | Dermal | Positive | [6] |
| Eye Irritation | - | - | Irritant | [1][2] |
| Skin Irritation | - | - | Irritant | [1][2] |
| Genotoxicity (Ames Test) | S. typhimurium | In vitro | Negative | [6] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the toxicological assessment of this compound.
Skin Sensitization: Guinea Pig Maximization Test (OECD 406)
The Guinea Pig Maximization Test (GPMT) is a widely used method to assess the potential of a substance to cause skin sensitization.[1][7]
Principle: The test involves a two-stage process: induction and challenge. During the induction phase, the test substance is administered to the guinea pigs both intradermally with an adjuvant (Freund's Complete Adjuvant) and topically to maximize the sensitization response. After a rest period, the animals are challenged with a non-irritating concentration of the test substance, and the skin reactions are observed.[1][7]
Methodology:
-
Animals: Healthy, young adult albino guinea pigs are used.
-
Induction Phase (Day 0):
-
Three pairs of intradermal injections are made in the shoulder region:
-
Freund's Complete Adjuvant (FCA) emulsified with water.
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.
-
-
-
Induction Phase (Day 7):
-
The same shoulder area is treated topically with the test substance, often after pre-treatment with sodium lauryl sulfate (B86663) to induce mild irritation. The area is covered with an occlusive dressing for 48 hours.
-
-
Challenge Phase (Day 21):
-
A non-irritating concentration of the test substance is applied topically to a flank of the sensitized animals and a control group (treated with the vehicle only during induction).
-
-
Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control group.[1][7]
Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)
The BCOP assay is an in vitro method used to identify substances that can cause serious eye damage.[8][9]
Principle: The test uses isolated bovine corneas. The test substance is applied to the epithelial surface of the cornea, and the resulting damage is quantified by measuring changes in corneal opacity (light scattering) and permeability to fluorescein (B123965) dye.[8][9]
Methodology:
-
Tissue Preparation: Corneas are obtained from freshly slaughtered cattle, dissected, and mounted in a specialized holder that creates two chambers, one on the epithelial side and one on the endothelial side.[10]
-
Test Substance Application: The test substance is applied to the epithelial surface of the cornea for a defined period.[10]
-
Opacity Measurement: Corneal opacity is measured using an opacitometer before and after exposure to the test substance. The change in opacity is calculated.[10]
-
Permeability Measurement: After the opacity measurement, the permeability of the cornea is assessed by adding sodium fluorescein to the epithelial chamber. The amount of dye that passes through the cornea into the endothelial chamber is measured using a spectrophotometer.[10]
-
In Vitro Irritancy Score (IVIS): An IVIS is calculated based on the opacity and permeability values. This score is used to classify the irritation potential of the substance.[11]
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used in vitro assay to detect gene mutations induced by a chemical substance.[6][12]
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies. An increase in the number of revertant colonies compared to the spontaneous reversion rate in the control group indicates that the substance is mutagenic.[2][13]
Methodology:
-
Bacterial Strains: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.[2]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate that can mimic the metabolic conversion of a substance into a mutagenic form.[2][12]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.[2]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.[2]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[2]
-
Colony Counting: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.[14]
Visualizations
Signaling Pathway for Allergic Contact Dermatitis
Caption: Signaling pathway of allergic contact dermatitis induced by a hapten like this compound.
Experimental Workflow for the Bovine Corneal Opacity and Permeability (BCOP) Assay
References
- 1. oecd.org [oecd.org]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 7. nucro-technics.com [nucro-technics.com]
- 8. thepsci.eu [thepsci.eu]
- 9. iivs.org [iivs.org]
- 10. google.com [google.com]
- 11. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Commercial Sources and Purity of 1,6-Hexanediol Diacrylate (HDDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 1,6-Hexanediol (B165255) diacrylate (HDDA), a widely used difunctional monomer. This document details commercially available grades, common impurities, and analytical methodologies for purity assessment, empowering researchers to select appropriate quality material for their specific applications.
Commercial Sources and Purity Specifications
1,6-Hexanediol diacrylate is available from a range of chemical suppliers in various grades, from technical grade to high-purity versions suitable for research and development. The purity of HDDA is a critical parameter, as impurities can significantly impact polymerization kinetics, polymer properties, and, in biomedical applications, biocompatibility.
Common impurities in commercially available HDDA can include:
-
Unreacted starting materials: Acrylic acid and 1,6-hexanediol.
-
Byproducts of synthesis: Monoacrylate of 1,6-hexanediol, and Michael addition adducts.
-
Inhibitors: Added to prevent premature polymerization during storage and transport. Common inhibitors include hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ).
-
Water: Can affect polymerization and product performance.
-
Color: Measured on the APHA (Hazen) scale, with lower values indicating higher purity.
The following table summarizes the purity and specifications of this compound from various commercial suppliers.
| Supplier | Product Name/Grade | Purity (%) | Inhibitor(s) | Key Specifications |
| Sigma-Aldrich | This compound, technical grade | 80% | 100 ppm MEHQ | - |
| Adakem Kimya | This compound | ≥98%[1] | Not specified | Acid Content: ≤0.02%, Moisture: ≤0.2%, Color (APHA): ≤30[1] |
| Polysciences, Inc. | This compound | ≥ 85% | HQ (HPLC) 75-125 ppm, MEHQ 0-45 ppm | - |
| Harwick Standard | SR238B, 1,6 HEXANEDIOL DIACRYLATE | Not specified | Not specified | Color (APHA): 20[2] |
| LGC Standards | This compound | >85% | Stabilized with 100 ppm MEHQ[3] | - |
Experimental Protocols for Purity Assessment
Accurate determination of HDDA purity is essential for ensuring reproducible experimental results and final product quality. Several analytical techniques can be employed for this purpose.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography with a flame ionization detector is a robust method for quantifying the purity of volatile and semi-volatile compounds like HDDA. The following protocol is based on the OSHA Method PV2133.[4]
Methodology:
-
Sample Preparation:
-
Prepare a stock standard solution by accurately weighing a known amount of high-purity this compound standard into a volumetric flask and diluting with an appropriate solvent (e.g., 99:1 carbon disulfide: N,N-dimethylformamide).[4]
-
Prepare a series of working standards by serial dilution of the stock standard.
-
Prepare the sample for analysis by accurately weighing the HDDA sample and diluting it with the same solvent to a concentration that falls within the range of the working standards.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5, 30 m x 0.32 mm i.d., 0.25 µm film thickness or equivalent.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the HDDA standard against its concentration.
-
Determine the concentration of HDDA in the sample solution from the calibration curve.
-
Calculate the purity of the HDDA sample using the following formula:
-
References
Methodological & Application
Application Notes and Protocols for 1,6-Hexanediol Diacrylate (HDDA) in UV-Curable Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,6-Hexanediol diacrylate (HDDA) in the formulation of UV-curable coatings. This document outlines the role of HDDA, formulation guidelines, curing parameters, and detailed protocols for performance evaluation.
Introduction to this compound (HDDA) in UV-Curable Coatings
This compound (HDDA) is a difunctional acrylate (B77674) monomer commonly employed as a reactive diluent in ultraviolet (UV) light-curable formulations.[1][2] Its primary function is to reduce the viscosity of the formulation to a workable level for application while actively participating in the polymerization process upon UV exposure. The incorporation of HDDA into a UV-curable coating formulation significantly influences the final properties of the cured film.
HDDA is known for its low viscosity, high reactivity, and low volatility.[1] As a difunctional monomer, it acts as a crosslinking agent, increasing the crosslink density of the polymer network.[1][2] This leads to enhanced performance characteristics such as increased hardness, improved chemical resistance, and better adhesion to various substrates.[2][3]
Formulation Guidelines
A typical UV-curable coating formulation consists of oligomers, monomers (reactive diluents), photoinitiators, and additives. HDDA falls into the category of a reactive diluent.
-
Oligomers: These are the backbone of the coating and provide the primary performance properties. Common types include urethane (B1682113) acrylates, epoxy acrylates, and polyester (B1180765) acrylates.
-
Reactive Diluents: Monomers like HDDA are used to adjust the viscosity and enhance specific properties of the cured coating. The concentration of HDDA can be varied to achieve the desired balance of hardness, flexibility, and adhesion.[2][3]
-
Photoinitiators: These molecules absorb UV light and generate free radicals to initiate the polymerization of the acrylate groups on the oligomers and monomers. The choice of photoinitiator depends on the UV source and the desired curing speed.
-
Additives: These can include leveling agents, wetting agents, and defoamers to improve the application and appearance of the coating.
Starting Point Formulations
The following table provides starting point formulations with varying concentrations of HDDA to illustrate its effect on coating properties. The oligomer used in these examples is a commercially available urethane acrylate.
| Component | Formulation 1 | Formulation 2 | Formulation 3 |
| Urethane Acrylate Oligomer | 70% | 60% | 50% |
| This compound (HDDA) | 25% | 35% | 45% |
| Photoinitiator (e.g., TPO) | 5% | 5% | 5% |
| Total | 100% | 100% | 100% |
UV Curing Parameters
The curing of the formulated coating is a critical step that is influenced by several parameters:
-
UV Light Source: Medium-pressure mercury lamps are commonly used, providing a broad spectrum of UV light. UV-LED lamps are also gaining popularity due to their energy efficiency and long lifespan.
-
UV Dose (mJ/cm²): This is the total amount of UV energy that the coating is exposed to. A typical UV dose for curing acrylate-based coatings ranges from 500 to 1500 mJ/cm².
-
UV Intensity (mW/cm²): This is the power of the UV light per unit area. Higher intensity can lead to faster curing but may also cause issues like shrinkage and stress in the coating.
-
Wavelength: The spectral output of the UV lamp should match the absorption spectrum of the photoinitiator for efficient curing.
Performance Evaluation of HDDA-Based UV-Curable Coatings
The following table summarizes the expected performance of UV-curable coatings with varying concentrations of HDDA. The data is a composite from various studies and represents typical trends.
| Property | Test Method | Formulation 1 (25% HDDA) | Formulation 2 (35% HDDA) | Formulation 3 (45% HDDA) |
| Viscosity (at 25°C, cP) | Rotational Viscometer | ~800 | ~500 | ~300 |
| Pencil Hardness | ASTM D3363 | H - 2H | 2H - 3H | 3H - 4H |
| Adhesion (Cross-Hatch) | ASTM D3359 | 5B | 5B | 4B - 5B |
| Solvent Resistance (MEK Double Rubs) | ASTM D5402 | >100 | >150 | >200 |
| Gel Content (%) | Soxhlet Extraction | >95% | >97% | >98% |
Experimental Protocols
Formulation and Coating Application Workflow
The following diagram illustrates the general workflow for preparing and applying the UV-curable coating.
Figure 1. Workflow for formulation and application of UV-curable coatings.
Protocol for Pencil Hardness Test (ASTM D3363)
This test determines the hardness of a cured coating by the ability of calibrated pencils of varying hardness to scratch the surface.
References
Application Notes and Protocols: Photopolymerization Kinetics of 1,6-Hexanediol Diacrylate (HDDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Hexanediol diacrylate (HDDA) is a difunctional monomer widely utilized in photopolymerization-based applications such as coatings, inks, adhesives, and biomaterials. Its rapid curing, low viscosity, and ability to form highly crosslinked networks make it an attractive component in formulations for drug delivery systems, medical devices, and tissue engineering scaffolds. Understanding the kinetics of HDDA photopolymerization is crucial for controlling the final properties of the cured material, including its mechanical strength, degradation rate, and drug release profile.
These application notes provide a comprehensive overview of the key factors influencing the photopolymerization kinetics of HDDA and offer detailed protocols for its characterization using common analytical techniques.
Factors Influencing Photopolymerization Kinetics
The rate and extent of photopolymerization of HDDA are significantly influenced by several factors:
-
Photoinitiator Type and Concentration: The choice of photoinitiator and its concentration dictates the efficiency of radical generation upon UV exposure.[1][2][3] Higher photoinitiator concentrations generally lead to an increased polymerization rate.[4] However, an excessive concentration can lead to a decrease in the final conversion due to the "inner filter" effect, where the high concentration of photoinitiator molecules at the surface absorbs most of the incident light, preventing it from penetrating deeper into the sample. The optimal concentration is often found to be around 3% (w/w) for certain photoinitiators.[1]
-
Light Intensity: The rate of polymerization is directly proportional to the light intensity.[5][6] Higher light intensities lead to a faster generation of free radicals, thus accelerating the polymerization process and increasing the final monomer conversion.[7][8][9]
-
Temperature: Increasing the temperature during photopolymerization can lead to an increase in both the polymerization rate and the final conversion.[10][11] This is attributed to increased molecular mobility, which facilitates the propagation and crosslinking reactions.
-
Oxygen Inhibition: Oxygen is a well-known inhibitor of free-radical polymerization.[12] It reacts with the initiating and propagating radicals to form less reactive peroxy radicals, leading to an induction period and a decrease in the overall polymerization rate.[13] Performing polymerization in an inert atmosphere (e.g., nitrogen) can mitigate this effect.[14]
-
Monomer Functionality and Composition: The presence of other monomers or oligomers in the formulation can affect the viscosity and reactivity of the system, thereby influencing the polymerization kinetics.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative data on the photopolymerization of HDDA under various conditions as reported in the literature.
Table 1: Effect of Photoinitiator Concentration on HDDA Photopolymerization
| Photoinitiator Type | Photoinitiator Concentration (% w/w) | Light Intensity (mW/cm²) | Temperature (°C) | Maximum Conversion (%) | Reference |
| p-methoxybenzoyldiphenylphosphine oxide (MBDPPO) | 0.5 - 3.5 | 3 | 30 | Increases with concentration up to 3% | [1] |
| Lucirin TPO | Not Specified | 3 | 30 | Lower than MBDPPO | [1] |
| Bis(acyl)phosphine oxide (BAPO) | 1 - 4 | 20 - 100 | Not Specified | Good predictions for thin films | [12][16] |
| 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Irgacure 1173) | 0.4 | Not Specified | Not Specified | Optimum concentration for high rate and conversion | [11] |
Table 2: Effect of Light Intensity on HDDA Photopolymerization
| Photoinitiator Type | Photoinitiator Concentration (% w/w) | Light Intensity (mW/cm²) | Final Conversion (%) | Key Observation | Reference |
| Irgacure 1173 | 4 | 5 - 40 | 65 - 75 | Higher intensity leads to higher curing degree and speed | [7][8][9] |
| Not Specified | Not Specified | Varied | Increases with intensity | Rate of polymerization increases with light intensity | [10] |
| Not Specified | Not Specified | 0.05 - 0.70 | Varied | Low intensity used to observe key conversion profile features | [17] |
Table 3: Effect of Temperature on HDDA Photopolymerization
| Photoinitiator Type | Photoinitiator Concentration (% w/w) | Temperature (°C) | Light Intensity (mW/cm²) | Key Observation | Reference |
| MBDPPO | 3 | 30 - 90 | 3 | Maximum conversion obtained at 90°C | [1] |
| Irgacure 1173 | Not Specified | Low Temperature | Not Specified | Post-curing reaction improves double bond conversion | [11] |
| Benzophenone/Polymerizable Amine | Not Specified | Varied | Varied | Increasing temperature increases polymerization rate and final conversion | [10] |
Experimental Protocols
Protocol 1: Kinetic Analysis using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique to monitor the heat flow associated with the exothermic photopolymerization reaction in real-time. This allows for the determination of kinetic parameters such as the rate of polymerization and the degree of conversion.
Materials:
-
This compound (HDDA) monomer
-
Photoinitiator (e.g., Irgacure 1173, MBDPPO)
-
DSC aluminum pans and lids
Equipment:
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source (e.g., TA Instruments Q2000)[7][18]
-
Nitrogen purge gas
Procedure:
-
Sample Preparation: Prepare the photopolymerizable formulation by dissolving the desired concentration of the photoinitiator in the HDDA monomer. Ensure complete dissolution by gentle mixing.
-
Sample Loading: Accurately weigh 1-3 mg of the formulation into a DSC aluminum pan.
-
Instrument Setup:
-
Place the sample pan in the DSC cell and an empty pan as a reference.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min to create an inert atmosphere.[18]
-
Set the isothermal temperature for the experiment (e.g., 30°C).
-
Equilibrate the system at the set temperature for a few minutes.
-
-
Measurement:
-
Initiate the UV exposure at the desired light intensity. The wavelength of the light source should be appropriate for the chosen photoinitiator (e.g., 320-500 nm).[18]
-
Record the heat flow as a function of time during the UV exposure.
-
After the initial exposure, a second, high-intensity UV exposure can be performed to ensure complete curing and determine the residual heat of reaction.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak of the heat flow versus time curve to determine the total heat of reaction (ΔH_total). The degree of conversion (α) at any time (t) can be calculated using the following equation: α(t) = ΔH_t / ΔH_total where ΔH_t is the heat evolved up to time t.
-
The rate of polymerization (R_p) is proportional to the heat flow (dH/dt).
-
Protocol 2: Kinetic Analysis using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the decrease in the concentration of acrylate (B77674) double bonds (C=C) during polymerization, providing a direct measure of monomer conversion.
Materials:
-
This compound (HDDA) monomer
-
Photoinitiator
-
Polypropylene (B1209903) film or KBr plates
Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with a UV light source and a suitable detector.
-
Nitrogen purge
Procedure:
-
Sample Preparation: Prepare the photopolymerizable formulation as described in Protocol 1.
-
Sample Loading: Place a small drop of the formulation between two polypropylene films or KBr plates to create a thin film of controlled thickness.[19]
-
Instrument Setup:
-
Place the sample assembly in the FTIR sample compartment.
-
Purge the sample compartment with nitrogen.
-
Set the spectrometer to acquire spectra in the mid-IR range (e.g., 4000-650 cm⁻¹) at a specific resolution (e.g., 4 cm⁻¹).[19]
-
-
Measurement:
-
Record an initial IR spectrum before UV exposure (t=0).
-
Initiate the UV irradiation at the desired intensity.
-
Acquire IR spectra at regular time intervals during the UV exposure.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the acrylate double bond, typically around 1635 cm⁻¹ and 810 cm⁻¹.[17]
-
Use a stable peak that does not change during polymerization (e.g., C=O stretching vibration around 1720 cm⁻¹) as an internal standard to correct for any variations in sample thickness.
-
The degree of conversion (α) at any time (t) can be calculated using the following equation: α(t) = 1 - (A_t / A_0) where A_t is the area of the acrylate C=C peak at time t, and A_0 is the initial area of the peak.
-
Protocol 3: Rheological Analysis of Photopolymerization
Rheometry can be used to monitor the change in viscoelastic properties (storage modulus G' and loss modulus G'') of the formulation during photopolymerization. This provides information on the gel point and the development of the crosslinked network.
Materials:
-
This compound (HDDA) monomer
-
Photoinitiator
Equipment:
-
Rheometer equipped with a UV curing accessory and parallel plate geometry.
Procedure:
-
Sample Preparation: Prepare the photopolymerizable formulation.
-
Sample Loading: Place a specific volume of the formulation onto the bottom plate of the rheometer. Lower the upper plate to the desired gap height (e.g., 0.5 mm).
-
Instrument Setup:
-
Set the temperature of the measurement.
-
Set the rheometer to perform small-amplitude oscillatory shear (SAOS) measurements at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
-
-
Measurement:
-
Start the oscillatory measurement.
-
After a short equilibration period, initiate the UV exposure.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The gel point is often identified as the time at which G' becomes greater than G''.
-
The final values of G' provide information about the stiffness and crosslink density of the cured polymer.
-
Visualizations
Caption: Schematic of the free-radical photopolymerization process of HDDA.
Caption: Workflow for characterizing the photopolymerization kinetics of HDDA.
Caption: Relationship between key parameters and kinetic outcomes in HDDA photopolymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. felipeschneider.com.br [felipeschneider.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.uva.nl [pure.uva.nl]
- 13. Photoinitiating systems and kinetics of frontal photopolymerization processes – the prospects for efficient preparation of composites and thick 3D str ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00596K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. imaging.org [imaging.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,6-Hexanediol Diacrylate (HDDA) as a Crosslinker in Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine. The choice of crosslinking agent is critical in determining the final properties of the hydrogel, such as its mechanical strength, swelling behavior, and degradation kinetics.
1,6-Hexanediol diacrylate (HDDA) is a bifunctional acrylate (B77674) monomer frequently employed as a crosslinking agent in the synthesis of hydrogels. Its aliphatic, six-carbon chain provides a balance of flexibility and hydrophobicity, influencing the network structure and, consequently, the hydrogel's macroscopic properties. This document provides detailed application notes and protocols for the use of HDDA as a crosslinker in the synthesis of hydrogels for research and drug development purposes.
Key Applications of HDDA-Crosslinked Hydrogels
HDDA is a versatile crosslinker used in various hydrogel systems, primarily those based on acrylate or methacrylate (B99206) monomers. Its properties make it suitable for:
-
Controlled Drug Delivery: The crosslinking density, influenced by the HDDA concentration, governs the mesh size of the hydrogel network, thereby controlling the diffusion and release rate of encapsulated therapeutic agents.[1] Hydrogels can be designed for sustained or stimulus-responsive release of drugs like doxorubicin (B1662922).[2][3]
-
Tissue Engineering: The mechanical properties of HDDA-crosslinked hydrogels can be tailored to mimic those of native tissues, providing a suitable scaffold for cell growth and tissue regeneration.[4][5] Poly(ethylene glycol) (PEG)-based hydrogels are particularly noted for their biocompatibility and are widely used in these applications.[5][6]
-
Biomedical Implants and Devices: The robust nature of chemically crosslinked hydrogels makes them suitable for applications requiring mechanical integrity over time.[7]
Experimental Protocols
The following protocols describe the synthesis of hydrogels using HDDA as a crosslinker. The primary methods involve UV photopolymerization, a rapid and widely used technique that allows for spatial and temporal control over the crosslinking process.
Protocol 1: Synthesis of Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels Crosslinked with HDDA
This protocol details the preparation of PEGDA hydrogels with varying mechanical properties by adjusting the concentration of the HDDA crosslinker.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (average Mn 700 g/mol )
-
This compound (HDDA)
-
2-Hydroxy-2-methylpropiophenone (photoinitiator)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare Pre-polymer Solutions:
-
Prepare a stock solution of the photoinitiator by dissolving it in PBS to a concentration of 10% (w/v).
-
In separate vials, prepare pre-polymer solutions by dissolving PEGDA in PBS to a final concentration of 20% (w/v).
-
To each PEGDA solution, add the desired concentration of HDDA (e.g., 1, 2, 5, and 10 mol% relative to PEGDA).
-
Add the photoinitiator stock solution to each pre-polymer solution to achieve a final concentration of 0.5% (w/v).
-
Vortex each solution thoroughly to ensure homogeneity.
-
-
Photopolymerization:
-
Pipette a defined volume of the pre-polymer solution into a mold (e.g., a silicone mold to create discs of a specific diameter and thickness).
-
Expose the mold to UV light (365 nm) at a specified intensity (e.g., 10 mW/cm²) for a set duration (e.g., 5-10 minutes) to initiate crosslinking. Polymerization time may need to be optimized based on the UV source and sample thickness.[8][9]
-
-
Post-Polymerization Processing:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Immerse the hydrogels in a large volume of PBS to swell to equilibrium and to leach out any unreacted monomers and photoinitiator. The PBS should be changed several times over a 24-48 hour period.
-
Protocol 2: Synthesis of Poly(acrylic acid) (PAA) Hydrogels Crosslinked with HDDA
This protocol outlines the synthesis of pH-responsive poly(acrylic acid) hydrogels.
Materials:
-
Acrylic acid (AA)
-
This compound (HDDA)
-
2-Hydroxy-2-methylpropiophenone (photoinitiator)
-
Deionized water
-
UV light source (365 nm)
Procedure:
-
Prepare Pre-polymer Solutions:
-
In a fume hood, prepare an aqueous solution of acrylic acid (e.g., 30% v/v).
-
Add the desired molar percentage of HDDA as the crosslinker (e.g., 0.5, 1, 2 mol% relative to acrylic acid).
-
Add the photoinitiator to a final concentration of 0.1% (w/v).
-
Mix the solution thoroughly.
-
-
Photopolymerization:
-
Transfer the pre-polymer solution to a suitable mold.
-
Expose to UV light (365 nm) for a sufficient time to ensure complete polymerization (e.g., 15-30 minutes).
-
-
Washing and Swelling:
Data Presentation
The properties of HDDA-crosslinked hydrogels are highly dependent on the formulation. The following tables summarize expected trends and representative data based on the literature for diacrylate-crosslinked hydrogels.
Table 1: Effect of HDDA Concentration on Mechanical Properties of PEGDA Hydrogels
| HDDA Concentration (mol% to PEGDA) | Compressive Modulus (kPa) | Swelling Ratio (q) |
| 1 | Low | High |
| 2 | Intermediate | Intermediate |
| 5 | High | Low |
| 10 | Very High | Very Low |
Note: Actual values will vary depending on the specific PEGDA molecular weight, polymer concentration, and curing conditions. Increasing crosslinker concentration generally leads to a stiffer hydrogel with a lower capacity to absorb water.[4][10]
Table 2: Swelling Behavior of PAA Hydrogels with Varying HDDA Concentration
| HDDA Concentration (mol% to AA) | Swelling Ratio in DI Water | Swelling Ratio in PBS (pH 7.4) |
| 0.5 | Very High | High |
| 1.0 | High | Intermediate |
| 2.0 | Intermediate | Low |
Note: PAA hydrogels exhibit significant pH-dependent swelling. The swelling in DI water is typically higher than in a buffered saline solution due to osmotic effects. Higher crosslinker density restricts the expansion of the polymer network.[10][11]
Table 3: Representative Drug Release Characteristics
| Drug | Hydrogel System | HDDA Concentration | Release Mechanism | Key Findings |
| Doxorubicin | PEGDA-HDDA | 2 mol% | Diffusion-controlled | Sustained release over several days.[12][13] |
| Doxorubicin | PAA-HDDA | 1 mol% | pH-responsive, diffusion-controlled | Increased release at acidic pH typical of tumor microenvironments.[2] |
Note: Drug release is governed by factors including the hydrogel mesh size (controlled by HDDA concentration), drug-polymer interactions, and the swelling state of the hydrogel.[14]
Visualization of Experimental Workflows and Concepts
Hydrogel Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing HDDA-crosslinked hydrogels via photopolymerization.
Relationship Between HDDA Concentration and Hydrogel Properties
This diagram illustrates the inverse relationship between the concentration of the HDDA crosslinker and key hydrogel properties like swelling and drug release, and the direct relationship with mechanical strength.
Biocompatibility Considerations
Hydrogels intended for biomedical applications must be biocompatible.[6] While PEG and PAA are generally considered biocompatible, residual unreacted monomers (including HDDA) and photoinitiators can be cytotoxic.[15] It is crucial to perform thorough washing steps after polymerization to remove these components. In vitro biocompatibility can be assessed using standard assays such as MTT or Live/Dead staining with relevant cell lines (e.g., fibroblasts, endothelial cells).[15] For in vivo applications, further studies are required to evaluate the inflammatory response and long-term biocompatibility.
Conclusion
This compound is a valuable crosslinking agent for tuning the properties of hydrogels for various biomedical applications. By carefully controlling the concentration of HDDA in the pre-polymer formulation, researchers can modulate the mechanical strength, swelling behavior, and drug release kinetics of the resulting hydrogel. The provided protocols offer a starting point for the synthesis and characterization of HDDA-crosslinked hydrogels, which can be further optimized for specific research and drug development needs. Rigorous purification and biocompatibility testing are essential steps in the development of these materials for clinical translation.
References
- 1. Hydrogels and Their Applications in Targeted Drug Delivery | MDPI [mdpi.com]
- 2. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A study on the material properties of novel PEGDA/gelatin hybrid hydrogels polymerized by electron beam irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin encapsulation and diffusional release from stable, polymeric, hydrogel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,6-Hexanediol Diacrylate (HDDA) in 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,6-Hexanediol Diacrylate (HDDA) for use in UV-curable 3D printing resins. This document includes key performance data, detailed experimental protocols for resin formulation and characterization, and visual workflows relevant for research, scientific, and drug development applications.
Application Notes
Introduction to this compound (HDDA)
This compound (HDDA) is a difunctional acrylate (B77674) monomer frequently used as a reactive diluent in photopolymer resins for 3D printing technologies such as Stereolithography (SLA) and Digital Light Processing (DLP).[1][2][3] Its primary function is to reduce the viscosity of resin formulations, which often contain highly viscous oligomers, to improve printability and handling.[3] As a bifunctional monomer, HDDA is highly reactive and crosslinks into the polymer network during photopolymerization, contributing to the final mechanical properties of the printed object.[1][3]
Key Characteristics:
-
Low Viscosity: HDDA significantly lowers the viscosity of resin formulations, enabling faster recoating between layers and improving overall print speed.[1]
-
High Reactivity: The dual acrylate groups allow for rapid polymerization upon exposure to UV light, contributing to faster curing speeds.[1]
-
Mechanical Properties: It can enhance properties such as hardness and thermal resistance.[2] However, high concentrations can also lead to increased brittleness, and it is not considered a primary hardness promoter compared to other multifunctional acrylates.[4]
-
Versatility: HDDA is used in a wide range of applications beyond 3D printing, including UV-curable coatings, inks, adhesives, and sealants.[1][5]
The selection and concentration of HDDA must be carefully balanced with other components of the resin to achieve the desired balance of printability, cure speed, mechanical performance, and, crucially for drug development applications, biocompatibility.
Logical Flow: Impact of HDDA on Resin Properties
The diagram below illustrates the cause-and-effect relationship of incorporating HDDA into a photopolymer resin formulation.
Data Presentation: Properties of HDDA and Resulting Resins
Quantitative data is essential for formulating resins with predictable performance. The tables below summarize the physical properties of HDDA and representative mechanical properties for acrylate-based 3D printing resins.
| Property | Value | Reference(s) |
| CAS Number | 13048-33-4 | [1] |
| Chemical Formula | C₁₂H₁₈O₄ | [2] |
| Molar Mass | 226.272 g·mol⁻¹ | [2] |
| Appearance | Clear, colorless to slightly yellowish liquid | [1] |
| Density (at 25°C) | ~1.04 g/cm³ | [1] |
| Viscosity (at 25°C) | Low | [1] |
| Boiling Point | ~250°C | [1] |
| Solubility | Poorly soluble in water; soluble in many organic solvents | [1] |
| Mechanical Property | Typical Range for Acrylate Resins | Reference(s) |
| Tensile Strength | 36 - 60 MPa | [6][7] |
| Flexural Strength | 62 - 110 MPa | [6][8] |
| Flexural Modulus | 1.9 - 3.1 GPa | [6][7] |
| Hardness (Shore D) | 75 - 90 | Not specified |
| Elongation at Break | 3 - 8% | [6] |
| Heat Deflection Temp. (HDT) | 45 - 80 °C at 0.455 MPa | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the formulation, printing, and characterization of HDDA-containing resins.
Experimental Workflow Overview
This diagram outlines the standard workflow from resin formulation to final property analysis.
Protocol 1: Resin Formulation and Preparation
Objective: To prepare a homogenous, printable UV-curable resin containing HDDA.
Materials:
-
Base oligomer(s) (e.g., Urethane diacrylate, Epoxy acrylate)
-
This compound (HDDA)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)[4]
-
UV-blocking amber glass bottle
-
Magnetic stirrer and stir bar or mechanical mixer
-
Heated ultrasonic bath[4]
-
Vacuum desiccator for degassing[10]
Procedure:
-
Component Calculation: Determine the weight percentage (wt%) of each component for the target formulation. A common starting point could be 40-60% oligomer, 30-50% HDDA, and 0.5-2% photoinitiator.
-
Mixing: In an amber glass bottle, combine the base oligomer(s) and the calculated amount of HDDA.
-
Photoinitiator Dissolution: Add the photoinitiator to the monomer/oligomer mixture. Vigorously stir the mixture. If the photoinitiator does not fully dissolve, place the bottle in a heated ultrasonic bath at 50°C for approximately 15-20 minutes, or until the solution is clear and homogenous.[4][11]
-
Degassing: Place the uncapped bottle containing the resin mixture into a vacuum desiccator. Apply vacuum to remove any dissolved air bubbles introduced during mixing. Degassing is complete when bubble formation ceases.[10]
-
Storage: Store the final resin formulation in the sealed amber bottle away from light to prevent premature polymerization.[1]
Protocol 2: Mechanical Property Testing
Objective: To evaluate the key mechanical properties of the cured resin.
Materials & Equipment:
-
3D printed test specimens (dimensions according to relevant standards)
-
Universal Testing Machine (UTM) with appropriate load cells
-
Three-point bending fixture (for flexural tests)
-
Digital calipers
-
Hardness tester (e.g., Shore Durometer)
Procedure:
-
Specimen Preparation:
-
Design test specimens according to relevant standards, such as ASTM D638 for tensile strength and ISO 20795-1 (64x10x3.3 mm) for flexural strength.[6][12]
-
Print the specimens using a calibrated SLA or DLP 3D printer. Record all printing parameters (e.g., layer height, exposure time).[13]
-
Post-process the specimens by washing thoroughly in isopropyl alcohol to remove residual uncured resin, followed by drying with compressed air.
-
Perform UV post-curing for a standardized duration (e.g., 30-60 minutes) to ensure complete polymerization.[12] The post-curing step is critical for achieving final mechanical properties.
-
-
Flexural Strength Testing:
-
Place a rectangular specimen on the three-point bending fixture in the UTM.
-
Apply a load at a constant crosshead speed until the specimen fractures.
-
Record the maximum load and calculate the flexural strength and modulus.
-
-
Tensile Strength Testing:
-
Secure a dumbbell-shaped specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the maximum load and elongation to calculate the tensile strength and elongation at break.
-
-
Hardness Testing:
-
Place a flat, cured specimen on a hard, level surface.
-
Press the indenter of the Shore Durometer firmly onto the specimen.
-
Record the hardness value immediately after firm contact is established.
-
Biocompatibility and Cellular Interactions
For applications in drug development, medical devices, and tissue engineering, the biocompatibility of the final printed material is of paramount importance.[14][15] Acrylate-based materials, including those with HDDA, can pose biocompatibility risks if not fully polymerized.[16]
Key Considerations:
-
Leachable Monomers: Unreacted monomers, oligomers, or photoinitiator fragments can leach from the polymer matrix. These leachable substances can be cytotoxic or cause inflammatory or allergic reactions.[16]
-
Cytotoxicity: The primary biocompatibility test for these materials is an in vitro cytotoxicity assay (e.g., per ISO 10993-5), which assesses whether leachables from the material cause cell death.[17]
-
Sensitization: Acrylates are known contact sensitizers and can cause allergic contact dermatitis upon repeated exposure.[16] This is a critical consideration for any device with skin or tissue contact.
Potential Inflammatory Signaling Pathway
The diagram below illustrates a simplified, hypothetical signaling cascade that could be initiated by a leachable acrylate monomer binding to cell surface receptors on an immune cell (e.g., a mast cell or macrophage), leading to an inflammatory response. This is a generalized representation of a pattern-recognition or stress-response pathway.
Protocol 3: In Vitro Cytotoxicity Assessment (Extract-Based)
Objective: To assess the potential cytotoxicity of the cured resin based on ISO 10993-5 guidelines.
Materials & Equipment:
-
Cured and sterilized test specimens
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
Sterile extraction vehicle (culture medium)
-
Positive control material (e.g., organotin-stabilized PVC)
-
Negative control material (e.g., high-density polyethylene)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader and cell viability assay kit (e.g., MTT, XTT)
Procedure:
-
Extract Preparation:
-
Aseptically place the cured test material, positive control, and negative control into separate sterile vessels containing culture medium. The ratio of material surface area to medium volume should be standardized (e.g., 3 cm²/mL).
-
Incubate the vessels at 37°C for 24-72 hours to allow potential leachables to diffuse into the medium, creating an "extract."
-
-
Cell Seeding: Seed L929 cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Cell Exposure: Remove the existing medium from the cells and replace it with the prepared extracts (from the test material, positive control, and negative control). Also include wells with fresh medium as an untreated control.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Viability Assessment:
-
After the exposure period, assess cell viability using a quantitative assay like MTT. This typically involves adding the assay reagent to the wells and incubating for a set time.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for the test material extract relative to the negative control. A material is generally considered non-cytotoxic if cell viability is greater than 70%.
Disclaimer: The provided protocols are intended as a general guide. Researchers must adapt and validate these procedures for their specific materials, equipment, and applications, ensuring adherence to all relevant safety and regulatory standards.
References
- 1. This compound (HDDA) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hexanediol Diacrylate (HDDA) (CAS 13048-33) [lofrachemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. polysciences.com [polysciences.com]
- 6. mdpi.com [mdpi.com]
- 7. ameralabs.com [ameralabs.com]
- 8. mdpi.com [mdpi.com]
- 9. 13 mechanical properties of 3D-printing resins explained [liqcreate.com]
- 10. rdw.rowan.edu [rdw.rowan.edu]
- 11. Flexible Materials for High-Resolution 3D Printing of Microfluidic Devices with Integrated Droplet Size Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Formulation of a Model Resin System for Benchmarking Processing-Property Relationships in High-Performance Photo 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 3D printing of biomedically relevant polymer materials and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Formulation of Dental Resin Composites with 1,6-Hexanediol Diacrylate
Introduction
Resin-based dental composites are widely used for aesthetic restorations due to their tooth-like appearance and adhesive properties. These materials typically consist of a polymer matrix, inorganic fillers, a coupling agent, and an initiator system. The organic matrix is primarily composed of dimethacrylate monomers such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[1] 1,6-Hexanediol (B165255) diacrylate (HDDA) is a low-viscosity, difunctional acrylate (B77674) monomer that serves as a crosslinking agent or a reactive diluent in these formulations.[2][3] Its inclusion can modify the resin's viscosity, enhance handling characteristics, and influence the mechanical properties and polymerization kinetics of the final cured composite.[3] These application notes provide detailed protocols for formulating and characterizing experimental dental composites containing HDDA.
Properties and Role of 1,6-Hexanediol Diacrylate (HDDA)
HDDA is a difunctional monomer known for its high reactivity and ability to form rigid, crosslinked polymer networks upon photopolymerization.[2] It is synthesized by the esterification of 1,6-hexanediol with acrylic acid.[2][4] In dental composites, it is used to reduce the viscosity of high molecular weight monomers like Bis-GMA, improving filler incorporation and clinical handling.[5] Its linear and flexible aliphatic chain can also enhance the flexibility of the cured material.[3]
Table 1: Physical and Chemical Properties of this compound (HDDA)
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Hexane-1,6-diyl di(prop-2-enoate) | [4] |
| CAS Number | 13048-33-4 | [3][6] |
| Molecular Formula | C₁₂H₁₈O₄ | [2][6] |
| Molecular Weight | 226.27 g/mol | [3][6] |
| Appearance | Clear, colorless to pale yellow liquid | [2][3][6] |
| Density | 1.01 g/cm³ at 25°C | [3] |
| Viscosity | 10–15 mPa·s at 25°C | [3] |
| Boiling Point | >250°C | [3] |
| Flash Point | >100°C |[3] |
Experimental Protocols
Protocol 1: Preparation of the Experimental Resin Matrix
This protocol describes the preparation of a light-curable resin matrix incorporating HDDA. The matrix typically includes a primary high-viscosity monomer (e.g., Bis-GMA), a lower-viscosity comonomer (e.g., HDDA), and a photoinitiator system.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
This compound (HDDA)
-
Camphorquinone (CQ) (photoinitiator)
-
Dimethylaminoethylmethacrylate (DMAEMA) or similar amine accelerator[7]
-
Amber-colored glass vials
-
Precision balance
-
Magnetic stirrer and stir bar
Procedure:
-
In an amber-colored vial to prevent premature polymerization, weigh the desired amounts of Bis-GMA and HDDA monomers. A common starting ratio is 70:30 wt% Bis-GMA:HDDA.
-
Add the photoinitiator system. A typical concentration is 0.5 wt% Camphorquinone (CQ) and 0.5 wt% DMAEMA relative to the total monomer weight.
-
Place a small stir bar in the vial and seal it.
-
Gently heat the mixture to approximately 50-60°C while stirring on a magnetic stirrer. This reduces the viscosity of Bis-GMA and ensures a homogenous blend.
-
Continue stirring in the dark at room temperature for at least 2 hours to ensure all components are fully dissolved and evenly distributed.
-
Store the prepared resin matrix in a cool, dark place until use.
Protocol 2: Formulation of the Dental Composite
This protocol details the incorporation of inorganic filler into the prepared resin matrix. Fillers enhance mechanical properties such as strength and wear resistance.[8][9] Silanization of the filler is a critical prerequisite to ensure a strong bond between the inorganic filler and the organic resin matrix.[9]
Materials:
-
Prepared Resin Matrix (from Protocol 1)
-
Silanized inorganic filler (e.g., barium glass, silica (B1680970) with an average particle size of 0.5-1.0 µm)[1][7]
-
Dental mixing spatula
-
Opaque mixing pad or container
-
Planetary centrifugal mixer (optional, for optimal homogeneity)[1]
Procedure:
-
Weigh the desired amount of the resin matrix and the silanized filler. Filler loading is typically expressed as a weight percentage (wt%). A common range is 60-80 wt%.
-
Gradually add small increments of the filler powder to the resin matrix on the mixing pad.
-
Thoroughly mix the components with the spatula until a uniform, paste-like consistency is achieved. Ensure no dry powder clumps remain. The process should be performed under a safe-light to avoid initiating polymerization.
-
For superior homogeneity, transfer the hand-mixed paste to a planetary centrifugal mixer (e.g., SpeedMixer) and mix according to the manufacturer's instructions.[1]
-
Store the final composite paste in an opaque, airtight syringe to protect it from light and ambient moisture.
Protocol 3: Determination of Degree of Conversion (DC)
The degree of conversion is a critical parameter indicating the extent of polymerization.[10] It is commonly measured using Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the aliphatic C=C absorption peak.[11]
Materials & Equipment:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light (e.g., LED, QTH) with a calibrated output (e.g., 1000 mW/cm²)
-
Uncured composite paste
-
Timer
Procedure:
-
Record a baseline FTIR spectrum of the uncured composite paste by placing a small amount onto the ATR crystal. The key peak to monitor is the aliphatic C=C stretch at approximately 1638 cm⁻¹. An aromatic C=C peak around 1608 cm⁻¹ is often used as an internal standard.[11]
-
Remove the uncured sample and clean the ATR crystal.
-
Place a new, standardized amount of uncured composite onto the ATR crystal.
-
Position the tip of the dental curing light directly on the sample (or at a fixed, minimal distance).
-
Initiate polymerization by activating the curing light for a specified time (e.g., 20 or 40 seconds).[12]
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
The Degree of Conversion (DC) is calculated using the following formula, based on the change in the ratio of the aliphatic (1638 cm⁻¹) to aromatic (1608 cm⁻¹) peak heights or areas before and after curing: DC (%) = [1 - ( (Aliphatic Peak / Aromatic Peak)cured / (Aliphatic Peak / Aromatic Peak)uncured )] x 100
-
Repeat the measurement at least three times for statistical validity (n=3).[12]
Data Presentation
Quantitative data from experiments should be organized for clear comparison.
Table 2: Example Formulations of Experimental Dental Composites
| Formulation ID | Bis-GMA (wt%) | HDDA (wt%) | TEGDMA (wt%) | Filler* (wt%) | Initiator System** (wt%) |
|---|---|---|---|---|---|
| Control | 70 | 0 | 30 | 70 | 1.0 |
| HDDA-10 | 70 | 10 | 20 | 70 | 1.0 |
| HDDA-20 | 70 | 20 | 10 | 70 | 1.0 |
| HDDA-30 | 70 | 30 | 0 | 70 | 1.0 |
*Silanized Barium Glass (wt% of total composite). Resin matrix constitutes the remaining 30 wt%. **0.5 wt% CQ and 0.5 wt% DMAEMA (wt% of resin matrix).
Table 3: Typical Mechanical Properties of Dental Resin Composites
| Property | Typical Range for Hybrid Composites | Potential Influence of HDDA | Reference |
|---|---|---|---|
| Flexural Strength | 80 - 160 MPa | May decrease with high concentrations due to lower crosslink density compared to other diluents. | [7] |
| Elastic Modulus | 8 - 20 GPa | May decrease, leading to a more flexible material. | [7][8] |
| Compressive Strength | 250 - 450 MPa | Variable; depends on overall formulation and filler interaction. | [13] |
| Vickers Hardness | 50 - 100 HV | May decrease due to increased flexibility. |[1][14] |
Table 4: Polymerization Characteristics
| Parameter | Typical Range | Potential Influence of HDDA | Reference |
|---|---|---|---|
| Degree of Conversion (DC) | 55% - 75% | Can increase due to lower viscosity, which enhances monomer mobility. | [10] |
| Polymerization Shrinkage | 1.8% - 4.7% | May increase due to higher monomer conversion and lower molecular weight compared to Bis-GMA. | [12] |
| Shrinkage Stress | 3.9 - 10.5 MPa | Variable; influenced by conversion rate and modulus development. A faster reaction can lead to higher stress. |[12] |
Visualization of Reaction Pathway
The curing of dental composites is a free-radical photopolymerization process.
Biocompatibility Considerations
The biocompatibility of dental composites is a critical concern for patient safety.[15][16] A primary issue is the leaching of unreacted monomers from the cured restoration into the oral environment due to incomplete polymerization.[10] The degree of conversion typically ranges from 35% to 77%, meaning residual monomers are always present.[10] These leached components, including Bis-GMA, TEGDMA, and HDDA, can potentially cause local adverse reactions such as mucosal irritation or allergic sensitization, and in vitro studies have demonstrated cytotoxic effects on dental pulp cells and gingival fibroblasts.[17][18] Therefore, optimizing the formulation and curing protocol to maximize the degree of conversion is essential to minimize the release of potentially harmful substances and improve the overall biocompatibility of the material.[15] High-performance liquid chromatography (HPLC) is a standard method used to quantify the elution of specific monomers.[10]
References
- 1. The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix | MDPI [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. adakem.com [adakem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H18O4 | CID 25644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanical properties of dental composite resins containing nanodiamond of different diameters - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 9. publications.scrs.in [publications.scrs.in]
- 10. Biocompatibility and Performance of Dental Composite Restorations: A Narrative Review on Free Monomer Release, Concerns and Solutions [mdpi.com]
- 11. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) [mdpi.com]
- 12. Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tests of Dental Properties of Composite Materials Containing Nanohybrid Filler - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 15. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ternadental.com [ternadental.com]
- 17. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
Application Notes: High-Performance Solid-Phase Peptide Synthesis Using HDDA-Crosslinked Polystyrene Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and pharmaceutical development, enabling the efficient assembly of amino acids into complex peptide chains.[1][2] The choice of the solid support is a critical factor influencing the overall success of the synthesis, impacting reaction kinetics, purity, and yield.[3] Traditionally, divinylbenzene (B73037) (DVB) crosslinked polystyrene has been the standard support, famously known as Merrifield resin.[4][5] However, its rigid and hydrophobic nature can lead to challenges, including incomplete reactions and aggregation of the growing peptide chain, particularly for long or difficult sequences.[3][4]
A significant advancement in SPPS resin technology is the use of more flexible and hydrophilic crosslinkers. This application note details the use of 1,6-hexanediol (B165255) diacrylate (HDDA) as a crosslinking agent for polystyrene, creating a resin with superior swelling characteristics and improved performance in SPPS. This resin, often as part of a terpolymer with N-vinylpyrrolidone (PS-NVP-HDDA), offers a favorable microenvironment for peptide chain assembly, leading to higher yields and purity of the final peptide product.[4][5]
Advantages of HDDA-Crosslinked Polystyrene Resin
HDDA-crosslinked polystyrene resins offer several key advantages over traditional DVB-crosslinked resins:
-
Enhanced Swelling: The flexible diacrylate crosslinker allows the resin to swell more effectively in a wide range of polar and nonpolar solvents used in peptide synthesis.[5][6] This improved solvation facilitates the diffusion of reagents to the reactive sites within the resin beads, leading to more efficient and complete reactions.[3][7]
-
Improved Reaction Kinetics: The increased accessibility of the growing peptide chain within the swollen resin matrix can lead to faster and more complete coupling and deprotection steps.[4]
-
Higher Purity and Yield: By minimizing issues like peptide aggregation and incomplete reactions, HDDA-crosslinked resins have been shown to produce peptides in higher purity and overall yield compared to conventional Merrifield resin.[4][8]
-
Suitability for Difficult Sequences: The enhanced performance of these resins makes them particularly well-suited for the synthesis of long or hydrophobic peptide sequences that are often challenging to produce on traditional supports.[4][5]
Quantitative Data Summary
The following tables summarize the comparative performance of diacrylate-crosslinked polystyrene resins against the traditional DVB-crosslinked polystyrene (Merrifield resin).
Table 1: Comparison of Swelling Characteristics
| Resin Type | Crosslinker | Swelling in Dichloromethane (DCM) (mL/g) | Swelling in Dimethylformamide (DMF) (mL/g) |
| PS-NVP-HDDA | 1,6-Hexanediol Diacrylate (HDDA) | ~5.5 | ~5.0 |
| Merrifield Resin | Divinylbenzene (DVB) | ~4.0 - 6.0 (for 1% DVB) | Data not available |
| EGDMA-PS | Ethyleneglycol Dimethacrylate (EGDMA) | ~4.2 | ~3.8 |
Data synthesized from multiple sources indicating general trends.[5][6][7]
Table 2: Comparative Yield and Purity of Synthesized Peptides
| Peptide Sequence | Resin Type | Yield (%) | Purity (%) |
| NS1 fragment (HCV) | PS-NVP-HDDA | High | High |
| NS2 fragment (HCV) | PS-NVP-HDDA | High | High |
| Leu-enkephalin | DEG-PS | Not specified | 96.1 |
| Leu-enkephalin | DVB-PS | Not specified | 83.6 |
| Acyl Carrier Protein (65-74) | DEGDMA-PS-Wang | 92.3 | 85.7 |
| Acyl Carrier Protein (65-74) | TEGDMA-PS-Wang | 91.6 | 88.1 |
| Acyl Carrier Protein (65-74) | DVB-PS-Wang | 78.8 | 73.3 |
Data extracted from studies on HDDA and structurally similar diacrylate crosslinkers like diethylene glycol dimethacrylate (DEG) and tri(propylene glycol) glycerolate diacrylate (TRPGGDA).[4][8][9]
Experimental Protocols
The following protocols provide a general framework for the use of HDDA-crosslinked polystyrene resin in solid-phase peptide synthesis using the Fmoc/tBu strategy.
Protocol 1: Resin Preparation and Functionalization
Objective: To prepare the HDDA-crosslinked polystyrene resin for peptide synthesis by introducing a suitable functional group (e.g., chloromethyl).
Materials:
-
HDDA-crosslinked polystyrene beads
-
Dichloromethane (DCM)
-
Chloromethyl methyl ether (CMME)
-
1M Zinc Chloride (ZnCl₂) in Tetrahydrofuran (THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Swell the HDDA-crosslinked polystyrene resin (e.g., 4g) in DCM (50mL) for 1 hour in a suitable reaction vessel.
-
Remove the excess DCM by filtration.
-
Add chloromethyl methyl ether (24mL) and 1M ZnCl₂ in THF (0.6mL) to the swollen resin.
-
Shake the mixture at 50°C for 2 hours.
-
Filter the resin and wash sequentially with:
-
Methanol (3 x 30mL)
-
THF/water (1:1) (3 x 30mL)
-
THF (3 x 30mL)
-
-
Perform a Soxhlet extraction with methanol and then THF to remove any remaining impurities.
-
Dry the chloromethylated resin under vacuum.
Protocol 2: Attachment of the First Amino Acid (Fmoc-AA-OH)
Objective: To covalently link the C-terminal amino acid to the functionalized resin.
Materials:
-
Chloromethylated HDDA-crosslinked polystyrene resin
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
4-Hydroxymethylphenoxyacetic acid (HMPA) or 4-Hydroxymethylphenoxybutyric acid (HMPB)
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Handle Preparation:
-
Dissolve HMPA or HMPB (10 mmol), DCC (10 mmol), and HOBt (20 mmol) in DCM (10mL).
-
Shake for 1 hour.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Remove DCM from the filtrate under vacuum to obtain the HOBt active ester of the handle.
-
-
Aminomethylation (if starting from chloromethyl resin):
-
Swell the chloromethylated resin in a suitable solvent.
-
React with an amine source (e.g., ammonia (B1221849) or a protected amine) to generate aminomethyl resin. (Detailed protocols for aminomethylation can be found in standard SPPS literature).
-
-
Handle Attachment:
-
Swell the aminomethyl resin (e.g., 5g) in NMP (100mL) for 1 hour.
-
Remove excess NMP by filtration.
-
Add the prepared HOBt active ester of HMPA/HMPB to the swollen resin and shake to complete the attachment.
-
-
First Amino Acid Coupling:
-
Attach the C-terminal Fmoc-amino acid (e.g., Fmoc-Ala-OH) to the HMPA/HMPB-functionalized resin using a suitable coupling agent like 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).[4]
-
Protocol 3: Stepwise Peptide Chain Elongation (Fmoc SPPS Cycle)
Objective: To sequentially add amino acids to the growing peptide chain.
Materials:
-
Peptidyl-resin from the previous step
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Fmoc-protected amino acids
-
Coupling reagents: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin (B49086) test reagents (for monitoring coupling completion)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.
-
Filter and wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Shake for 1-2 hours, or until the coupling reaction is complete as monitored by a negative ninhydrin test.
-
Filter and wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage and Deprotection of the Peptide
Objective: To cleave the synthesized peptide from the resin support and remove side-chain protecting groups.
Materials:
-
Final peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: e.g., Ethanedithiol (EDT), m-Cresol, Anisole, Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5). The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Solid-Phase Peptide Synthesis on HDDA-Crosslinked Polystyrene
Caption: General workflow for SPPS using HDDA-crosslinked polystyrene.
Comparison of Resin Properties
Caption: Comparison of DVB- and HDDA-crosslinked polystyrene resins.
References
- 1. bachem.com [bachem.com]
- 2. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]
- 3. chempep.com [chempep.com]
- 4. Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene - ProQuest [proquest.com]
- 5. Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene – Oriental Journal of Chemistry [orientjchem.org]
- 6. ias.ac.in [ias.ac.in]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,6-Hexanediol Diacrylate (HDDA)-Based Adhesives and Sealants
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol (B165255) diacrylate (HDDA) is a difunctional acrylate (B77674) ester monomer widely utilized in the formulation of ultraviolet (UV) light-curable adhesives and sealants.[1][2] Its low viscosity, high reactivity, and ability to form densely crosslinked networks upon polymerization make it a versatile building block for adhesives requiring rapid curing, strong adhesion, and excellent durability.[2][3] HDDA-based formulations are employed in a multitude of applications, including industrial bonding, electronics assembly, and medical device manufacturing.[1][4] This document provides detailed application notes and experimental protocols for the preparation and characterization of HDDA-based adhesive and sealant formulations.
HDDA is synthesized through the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid.[1] The resulting monomer possesses two acrylate functional groups, enabling it to act as a crosslinking agent, which imparts enhanced mechanical strength, chemical resistance, and thermal stability to the cured polymer.[2][3] The curing process is typically initiated by a photoinitiator that, upon exposure to UV radiation, generates free radicals, triggering the rapid polymerization of the acrylate groups.[5]
Key Components of HDDA-Based Formulations
A typical UV-curable HDDA-based adhesive or sealant formulation consists of the following components:
-
Monomer: 1,6-Hexanediol diacrylate (HDDA) is the primary monomer and crosslinking agent.[1][2]
-
Photoinitiator: A compound that absorbs UV light and initiates the polymerization reaction. The choice of photoinitiator is critical and depends on the UV source and desired curing characteristics.[6]
-
Additives: Various additives can be incorporated to modify the properties of the uncured and cured adhesive. These can include:
-
Co-monomers: To adjust properties like flexibility, adhesion, and viscosity.
-
Adhesion promoters: To enhance bonding to specific substrates.
-
Fillers: To improve mechanical properties, reduce shrinkage, and control viscosity.[7]
-
Inhibitors: Such as hydroquinone, are often added to the monomer to prevent premature polymerization during storage.[1]
-
Synergists (e.g., amines): To overcome oxygen inhibition of the radical polymerization at the surface.[6]
-
Data Presentation: Formulation Examples
The following tables summarize example formulations for HDDA-based adhesives with varying properties.
| Component | Function | Formulation 1 (General Purpose) | Formulation 2 (Enhanced Flexibility) | Formulation 3 (High Adhesion to Plastics) |
| This compound (HDDA) | Monomer/Crosslinker | 80-90% | 50-60% | 60-70% |
| Polyurethane Acrylate Oligomer | Co-monomer/Flexibilizer | - | 30-40% | - |
| Isobornyl Acrylate (IBOA) | Co-monomer/Adhesion Promoter | 5-15% | 5-10% | 20-30% |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 1-3% | 1-3% | 2-4% |
| Adhesion Promoter (Silane-based) | Additive | 0.5-1% | 0.5-1% | 1-2% |
| Fumed Silica | Filler/Thixotropic Agent | 1-2% | 1-2% | 1-2% |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose HDDA-Based UV-Curable Adhesive
Materials:
-
This compound (HDDA)
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) photoinitiator
-
Adhesion promoter (e.g., a silane-based adhesion promoter)
-
Amber glass vial or a container opaque to UV light
-
Magnetic stirrer and stir bar
-
Precision balance
Procedure:
-
In a clean, dry amber glass vial, weigh the desired amount of this compound (HDDA).
-
Add the specified weight percentage of the TPO photoinitiator to the HDDA monomer.
-
Add the required amount of the adhesion promoter.
-
Place a magnetic stir bar in the vial and cap it securely.
-
Stir the mixture at room temperature in the dark until the photoinitiator and adhesion promoter are completely dissolved and the mixture is homogeneous. This may take several hours.
-
Store the formulated adhesive in a cool, dark place away from any UV light sources.
Protocol 2: UV Curing of the HDDA-Based Adhesive
Materials and Equipment:
-
Prepared HDDA-based adhesive
-
Substrates for bonding (e.g., glass slides, metal coupons, or plastic sheets)
-
UV curing system (e.g., a mercury arc lamp or a UV LED lamp with a specific wavelength output, typically in the 365-405 nm range)[8][9]
-
Radiometer to measure UV intensity
-
Solvent for cleaning substrates (e.g., isopropanol (B130326) or acetone)[9]
-
Lint-free wipes
Procedure:
-
Clean the surfaces of the substrates to be bonded with a suitable solvent and a lint-free wipe to remove any dust, grease, or other contaminants.[9] Allow the solvent to evaporate completely.
-
Apply a small amount of the prepared adhesive to one of the substrates.
-
Join the second substrate to the first, applying gentle pressure to spread the adhesive into a thin, uniform layer and to remove any air bubbles.
-
Place the assembled substrates under the UV lamp. The distance between the lamp and the sample should be consistent for repeatable results.
-
Expose the adhesive to UV light for a predetermined time. The curing time will depend on the intensity of the UV source, the thickness of the adhesive layer, and the specific formulation.[10] A typical starting point is an intensity of 50-100 mW/cm² for 10-30 seconds.[11]
-
After the initial cure, the bonded assembly can be carefully handled. Full cure and optimal adhesion properties are often achieved after a post-curing period of 24 hours at room temperature.[9]
Protocol 3: Characterization of the Cured Adhesive
A. Adhesion Strength Testing (Lap Shear Test)
Equipment:
-
Universal testing machine with a load cell
-
Lap shear test specimens (e.g., prepared according to ASTM D1002 or ISO 4587)[12]
Procedure:
-
Prepare a series of lap shear specimens by bonding two overlapping substrates with the HDDA-based adhesive as described in Protocol 2.
-
Allow the specimens to fully cure for 24 hours.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min as per ASTM D1002) until the bond fails.
-
Record the maximum load at failure.
-
Calculate the lap shear strength by dividing the maximum load by the bonded area.
B. Monitoring the Curing Process with Fourier Transform Infrared (FTIR) Spectroscopy
Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV light source positioned to illuminate the sample on the ATR crystal
Procedure:
-
Obtain a background spectrum on the clean ATR crystal.
-
Apply a thin layer of the uncured adhesive onto the ATR crystal.
-
Record the IR spectrum of the uncured adhesive. The characteristic acrylate C=C double bond peak is typically observed around 1635 cm⁻¹ and 810 cm⁻¹.
-
Expose the adhesive to UV light for a set period while continuously collecting IR spectra.
-
The decrease in the intensity of the acrylate C=C peak indicates the consumption of the double bonds and the progression of the polymerization.
-
The degree of conversion can be calculated by monitoring the change in the peak area of the acrylate C=C bond.
Visualizations
Caption: Experimental workflow for the preparation and characterization of HDDA-based adhesives.
Caption: Simplified signaling pathway for UV-initiated free-radical polymerization of HDDA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adakem.com [adakem.com]
- 3. nbinno.com [nbinno.com]
- 4. polysciences.com [polysciences.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. turkchem.net [turkchem.net]
- 8. A Guide to UV Adhesive Curing: Methods and Techniques [kohesibond.com]
- 9. edccorp.com.tw [edccorp.com.tw]
- 10. dispensing.com [dispensing.com]
- 11. dymax.com [dymax.com]
- 12. Adhesive Testing [intertek.com]
Application Notes and Protocols for Employing 1,6-Hexanediol Diacrylate in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,6-Hexanediol diacrylate (HDDA) in the fabrication of tissue engineering scaffolds. This document outlines the properties, applications, and detailed protocols for creating and characterizing HDDA-based scaffolds, as well as methods for assessing their biological performance.
Introduction to this compound (HDDA) in Tissue Engineering
This compound (HDDA) is a difunctional monomer commonly employed as a crosslinking agent in the synthesis of polymers.[1] Its chemical structure features a six-carbon aliphatic chain flanked by two acrylate (B77674) groups, enabling rapid polymerization upon exposure to ultraviolet (UV) light in the presence of a photoinitiator.[2][3] This characteristic makes HDDA a valuable component in the fabrication of hydrogel scaffolds for tissue engineering.
In the context of tissue engineering, HDDA is often copolymerized with other monomers, such as polyethylene (B3416737) glycol diacrylate (PEGDA), to tailor the mechanical properties, degradation kinetics, and biocompatibility of the resulting scaffold.[4] The inclusion of HDDA can enhance the mechanical stiffness and crosslinking density of hydrogels.[5]
Key Properties of HDDA for Tissue Engineering:
-
Rapid Photopolymerization: Allows for the fast fabrication of scaffolds with complex geometries.[2]
-
Crosslinking Agent: Improves the mechanical integrity and stability of hydrogel scaffolds.
-
Tunable Properties: When combined with other polymers, it allows for the precise control of scaffold characteristics.
Scaffold Fabrication Protocols
HDDA is a versatile crosslinker that can be incorporated into scaffolds using various fabrication techniques. Below are detailed protocols for photopolymerization, electrospinning, and 3D printing.
Photopolymerization of HDDA/PEGDA Hydrogel Scaffolds
This protocol describes the fabrication of a hydrogel scaffold by photopolymerizing a solution of HDDA and PEGDA.
Materials:
-
This compound (HDDA)
-
Poly(ethylene glycol) diacrylate (PEGDA, MW 575 Da)[6]
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone (B179518) or DMPA)[6][7]
-
Phosphate-buffered saline (PBS), sterile
-
UV light source (365 nm)
-
Molds for scaffold casting (e.g., PDMS molds)
Protocol:
-
Prepare the Precursor Solution:
-
In a light-protected container, prepare the desired concentration of PEGDA in sterile PBS (e.g., 20% v/v).[6]
-
Add HDDA to the PEGDA solution at the desired weight percentage (e.g., 1-5% w/w) to modulate mechanical properties.
-
Add the photoinitiator to the monomer solution at a concentration of 0.5-1% (w/v). Ensure it dissolves completely. A common photoinitiator is 2-hydroxy-2-methylpropiophenone.[7]
-
-
Scaffold Fabrication:
-
Pipette the precursor solution into the sterile molds of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a duration determined by the desired crosslinking density and scaffold thickness (typically 30-180 seconds). The UV intensity will also affect the curing time.
-
-
Post-Fabrication Processing:
-
Carefully remove the crosslinked hydrogel scaffolds from the molds.
-
Wash the scaffolds extensively with sterile PBS to remove any unreacted monomers and photoinitiator. This is crucial for ensuring biocompatibility. Soaking the scaffolds in PBS for 24-48 hours with several changes of the buffer is recommended.
-
Experimental Workflow for Photopolymerization
Caption: Workflow for HDDA/PEGDA scaffold fabrication via photopolymerization.
Electrospinning of PCL/HDDA Scaffolds
This protocol describes the fabrication of nanofibrous scaffolds by electrospinning a blend of Poly(ε-caprolactone) (PCL) and HDDA.
Materials:
-
Poly(ε-caprolactone) (PCL)
-
This compound (HDDA)
-
Solvent system (e.g., chloroform (B151607) and methanol, 3:1 ratio)[8]
-
Electrospinning apparatus (high-voltage power supply, syringe pump, needle, collector)
Protocol:
-
Prepare the Polymer Solution:
-
Dissolve PCL in the chloroform/methanol solvent system to achieve the desired concentration (e.g., 10% w/v).[8]
-
Add HDDA to the PCL solution at a low concentration (e.g., 0.5-2% w/w) to act as a crosslinker upon post-fabrication treatment.
-
Stir the solution until all components are fully dissolved.
-
-
Electrospinning Process:
-
Load the polymer solution into a syringe fitted with a metallic needle.
-
Mount the syringe on the syringe pump and set a constant flow rate (e.g., 0.25 mL/h).[8]
-
Position the needle at a set distance from the collector (e.g., 12 cm).[8]
-
Apply a high voltage between the needle and the collector (e.g., 15-20 kV).[8][9]
-
Collect the nanofibers on the grounded collector to form a non-woven mat.
-
-
Post-Fabrication Crosslinking:
-
To crosslink the HDDA within the PCL nanofibers, expose the electrospun mat to UV light (365 nm) in the presence of a vapor-phase photoinitiator or by briefly immersing the mat in a photoinitiator solution followed by UV exposure.
-
Experimental Workflow for Electrospinning
Caption: Workflow for PCL/HDDA scaffold fabrication via electrospinning.
3D Printing of HDDA-based Resins
This protocol provides a general guideline for the 3D printing of scaffolds using a resin containing HDDA, typically with a stereolithography (SLA) or digital light processing (DLP) 3D printer.
Materials:
-
Photocurable resin containing HDDA and other oligomers/monomers
-
Photoinitiator compatible with the 3D printer's light source
-
3D printer (SLA or DLP)
-
CAD software for scaffold design
-
Washing solvent (e.g., isopropanol)
-
UV curing chamber
Protocol:
-
Resin Formulation and Scaffold Design:
-
Prepare or obtain a photocurable resin containing HDDA. The specific formulation will depend on the desired properties and the 3D printer.
-
Design the 3D scaffold model using CAD software, incorporating desired porosity, pore size, and overall architecture.
-
-
3D Printing:
-
Load the resin into the 3D printer's vat.
-
Upload the CAD file to the printer and set the printing parameters (e.g., layer thickness, exposure time).
-
Initiate the printing process, where the resin is selectively cured layer by layer to build the 3D scaffold.
-
-
Post-Processing:
-
Once printing is complete, carefully remove the scaffold from the build platform.
-
Wash the scaffold in a suitable solvent (e.g., isopropanol) to remove any uncured resin. An ultrasonic bath can aid in this process.
-
Perform a final UV cure in a curing chamber to ensure complete polymerization of the scaffold.
-
Wash the scaffold extensively with sterile PBS before cell culture.
-
Scaffold Characterization Protocols
Thorough characterization of the fabricated scaffolds is essential to ensure they meet the requirements for the intended tissue engineering application.
Mechanical Testing: Unconfined Compression
This protocol describes the mechanical testing of cylindrical hydrogel scaffolds under unconfined compression.[10][11]
Materials and Equipment:
-
Cylindrical hydrogel scaffolds of known dimensions
-
Mechanical testing system with a suitable load cell (e.g., 10 N)
-
Parallel compression platens
-
Calipers
-
PBS
Protocol:
-
Sample Preparation:
-
Equilibrate the hydrogel scaffolds in PBS at 37°C for at least 24 hours before testing.[10]
-
Measure the diameter and height of each scaffold using calipers.
-
-
Compression Test:
-
Place the scaffold in the center of the bottom compression platen. If testing in a wet condition, add PBS to the bottom plate to keep the sample hydrated.[10]
-
Lower the upper platen until it just makes contact with the scaffold surface (a small preload may be applied).
-
Apply a compressive strain at a constant rate (e.g., 10% per minute) to a predefined maximum strain (e.g., 20%).
-
-
Data Analysis:
-
Record the force and displacement data.
-
Convert force and displacement to stress and strain using the initial scaffold dimensions.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve (typically between 0-10% strain).[10]
-
In Vitro Degradation Study
This protocol outlines a method for assessing the in vitro degradation of HDDA-containing scaffolds. This protocol is based on the principles outlined in ASTM F1635.[12][13]
Materials:
-
Scaffolds of known initial dry weight
-
Sterile PBS (pH 7.4)
-
Incubator at 37°C
-
Lyophilizer (freeze-dryer)
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Lyophilize a set of scaffolds to determine their initial dry weight (W_i).
-
Sterilize the scaffolds to be used for the degradation study.
-
-
Degradation:
-
Place each scaffold in a separate sterile container with a known volume of sterile PBS (e.g., 5 mL).
-
Incubate the scaffolds at 37°C.
-
-
Time Points:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a subset of scaffolds (n=3-5 per time point) from the PBS.
-
-
Analysis:
-
Rinse the scaffolds with deionized water to remove salts.
-
Lyophilize the scaffolds to a constant weight to determine the final dry weight (W_f).
-
Calculate the weight loss percentage at each time point: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.
-
The pH of the degradation medium can also be monitored over time for any changes due to the release of acidic degradation products.
-
Biological Assessment Protocols
Evaluating the biocompatibility and cellular response to the scaffolds is a critical step.
Cell Viability: LIVE/DEAD™ Assay
This protocol details the use of a LIVE/DEAD™ Viability/Cytotoxicity Kit to qualitatively assess cell viability within the 3D scaffold.
Materials:
-
Cell-seeded scaffolds in a multi-well plate
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Protocol:
-
Prepare Staining Solution:
-
Warm the Calcein AM and Ethidium homodimer-1 reagents to room temperature.
-
Prepare the working staining solution by adding 5 µL of Calcein AM stock solution and 20 µL of Ethidium homodimer-1 stock solution to 10 mL of sterile PBS. This is sufficient for multiple samples and should be prepared fresh and protected from light.[11]
-
-
Staining:
-
Aspirate the culture medium from the cell-seeded scaffolds.
-
Wash the scaffolds gently with sterile PBS.
-
Add enough staining solution to each well to fully cover the scaffold.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.[11]
-
-
Imaging:
-
After incubation, carefully wash the scaffolds with PBS.
-
Image the scaffolds using a fluorescence microscope with appropriate filters for green (live cells, Calcein AM) and red (dead cells, Ethidium homodimer-1) fluorescence.
-
Cell Proliferation: MTT Assay
This protocol describes a method to quantify cell proliferation within the scaffolds using an MTT assay.
Materials:
-
Cell-seeded scaffolds in a multi-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
Plate reader
Protocol:
-
MTT Incubation:
-
Aspirate the culture medium from the scaffolds.
-
Add fresh culture medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals. The volume should be sufficient to cover the scaffold.
-
Incubate the plate on a shaker for a period of time (e.g., 1-2 hours) to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Transfer the colored solution to a new 96-well plate.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Investigating Cellular Signaling Pathways
The physical and chemical properties of a scaffold, to which HDDA contributes, can significantly influence cellular behavior by modulating various signaling pathways. While specific pathways directly triggered by HDDA are not well-documented, researchers can investigate common pathways known to be affected by scaffold properties such as stiffness, topography, and ligand presentation.
Logical Relationship of Scaffold Properties and Cellular Signaling
Caption: Influence of HDDA-scaffold properties on potential signaling pathways.
General Protocol for Western Blot Analysis of Cells in 3D Scaffolds
This protocol provides a general method for extracting proteins from cells cultured in hydrogel scaffolds for Western blot analysis.[14][15]
Protocol:
-
Cell Lysis and Protein Extraction:
-
Wash the cell-seeded scaffold with ice-cold PBS.
-
Transfer the scaffold to a microcentrifuge tube.
-
Add a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). For dense hydrogels, a urea/thiourea-based buffer may be necessary for complete solubilization.[15]
-
Mechanically disrupt the scaffold and cells using a homogenizer or by repeated sonication cycles on ice.[14]
-
Centrifuge the lysate at high speed to pellet cell debris and scaffold material.
-
Collect the supernatant containing the cellular proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Perform SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the signaling protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
General Protocol for qPCR Analysis of Gene Expression
This protocol outlines the steps for analyzing the expression of genes related to specific signaling pathways in cells cultured within 3D scaffolds.[16][17]
Protocol:
-
RNA Extraction:
-
Wash the cell-seeded scaffold with sterile PBS.
-
Homogenize the scaffold in a lysis buffer containing a chaotropic agent (e.g., from an RNeasy kit).
-
Extract the total RNA from the lysate according to the manufacturer's protocol of the chosen RNA isolation kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene, and a qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels.
-
General Protocol for Immunofluorescence Staining
This protocol describes how to visualize the localization and expression of signaling proteins within cells cultured on scaffolds.[7][18]
Protocol:
-
Sample Preparation:
-
Fix the cell-seeded scaffolds in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[19]
-
Wash the scaffolds with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific antibody binding by incubating the scaffolds in a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour.
-
-
Antibody Incubation:
-
Counterstaining and Mounting:
-
Wash the scaffolds with PBS.
-
Counterstain the cell nuclei with DAPI or Hoechst stain.
-
Mount the scaffolds on a microscope slide with an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained scaffolds using a confocal or fluorescence microscope.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Mechanical and Biological Properties of HDDA-containing Scaffolds.
| Scaffold Composition | Compressive Modulus (kPa) | In Vitro Degradation (Weight Loss % at Day 14) | Cell Viability (% at Day 3) |
| 20% PEGDA | Value | Value | Value |
| 20% PEGDA + 1% HDDA | Value | Value | Value |
| 20% PEGDA + 5% HDDA | Value | Value | Value |
These application notes and protocols provide a foundation for researchers to effectively employ this compound in the development of advanced tissue engineering scaffolds. By following these detailed methodologies, researchers can fabricate, characterize, and biologically evaluate HDDA-based scaffolds for a wide range of regenerative medicine applications.
References
- 1. Cell-Type-Specific Quantification of a Scaffold-Based 3D Liver Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot analysis of cells encapsulated in self-assembling peptide hydrogels. | Semantic Scholar [semanticscholar.org]
- 3. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 4. polymersolutions.com [polymersolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication and Characterization of Porous PEGDA Hydrogels for Articular Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Electrospun Poly(e-caprolactone) (PCL) Nanofibrous Scaffolds for Liver Tissue Engineering [repository.lib.ncsu.edu]
- 9. Preparing polycaprolactone scaffolds using electrospinning technique for construction of artificial periodontal ligament tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labmethods.org [labmethods.org]
- 11. Unconfined Compression Experimental Protocol for Cartilage Explants and Hydrogel Constructs: From Sample Preparation to Mechanical Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. poly-med.com [poly-med.com]
- 13. polymersolutions.com [polymersolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination and validation of reference gene stability for qPCR analysis in polysaccharide hydrogel-based 3D chondrocytes and mesenchymal stem cell cultural models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. biotium.com [biotium.com]
Application Notes and Protocols for Creating Biocompatible Polymers Using 1,6-Hexanediol Diacrylate (HDDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,6-Hexanediol (B165255) Diacrylate (HDDA)
1,6-Hexanediol diacrylate (HDDA) is a difunctional monomer frequently used as a crosslinking agent in the synthesis of polymers.[1][2] Its chemical structure, characterized by two acrylate (B77674) groups separated by a six-carbon aliphatic chain, allows for rapid polymerization upon exposure to ultraviolet (UV) light or electron beam (EB) radiation in the presence of a suitable photoinitiator.[1][3] This high reactivity, combined with its low viscosity, makes HDDA a valuable component in formulations for coatings, inks, and adhesives, where it enhances properties like hardness, chemical resistance, and adhesion.[2][4]
In the biomedical field, HDDA is utilized to fabricate crosslinked polymer networks, particularly hydrogels, for applications such as tissue engineering, drug delivery, and 3D bioprinting.[5][6] The ability to control the network's physical and mechanical properties by varying the concentration of HDDA and other co-monomers allows for the creation of materials tailored to specific biological requirements.[5]
Biocompatibility of HDDA-Based Polymers
The biocompatibility of polymers is a critical factor for their use in medical devices and drug delivery systems.[7][8] While HDDA is a versatile crosslinker, the resulting polymers can exhibit cytotoxicity if unreacted monomers or residual photoinitiators leach out into the biological environment.[9] Therefore, post-fabrication processing is essential to ensure the biocompatibility of HDDA-based materials.
Key factors influencing the biocompatibility of HDDA polymers include:
-
Degree of Conversion: A higher degree of crosslinking reduces the amount of leachable unreacted HDDA monomer.
-
Post-Curing and Purification: Techniques like solvent extraction (e.g., using Soxhlet extraction) are highly effective at removing residual cytotoxic components without significantly impacting the mechanical properties of the polymer.[9]
-
Co-polymer Composition: Incorporating hydrophilic and biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), into the HDDA network can significantly improve biocompatibility, as evidenced by increased hydrophilicity and enhanced cell survival and differentiation.[10]
In vitro cytotoxicity assays, such as the MTT or Alamar Blue assays, are crucial for evaluating the biological safety of these materials before any in vivo studies.[11][12] These tests measure the metabolic activity of cells cultured with extracts from the polymer, providing a quantitative measure of cell viability.[11]
Applications in Drug Delivery and Tissue Engineering
HDDA-based polymer networks are highly attractive for various biomedical applications due to their tunable properties.[5][13][14]
Controlled Drug Delivery
Hydrogels fabricated using HDDA serve as excellent matrices for the controlled release of therapeutic agents.[15][16][17][18][19] Their porous, three-dimensional network structure allows for the encapsulation of drugs, which are then released over time as the drug diffuses through the hydrogel matrix or as the matrix itself degrades.[15][16] The release kinetics can be modulated by adjusting the crosslink density of the hydrogel; a higher concentration of HDDA leads to a denser network, generally resulting in a slower release rate.
Tissue Engineering Scaffolds
In tissue engineering, the goal is to create scaffolds that mimic the native extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation.[20][21][22] HDDA-based polymers can be fabricated into scaffolds with a wide range of mechanical properties, from soft gels resembling muscle tissue to more rigid structures.[10] The Young's modulus of a cured HDDA network can be in the range of several gigapascals (GPa), depending on the degree of conversion.[23][24][25] These scaffolds can be produced using techniques like photolithography and 3D printing, which allow for precise control over the scaffold's architecture, including pore size and interconnectivity.[5][6]
Quantitative Data on HDDA-Based Polymers
The following tables summarize key quantitative data for HDDA-based polymers, providing a reference for material selection and design.
Table 1: Mechanical Properties of HDDA-Based Polymers
| Polymer Composition | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Citation(s) |
|---|---|---|---|---|
| PEA-HDDA | 93.16 | 10.73 | 10.44 | [26] |
| UA-HDDA | 235.77 | 22.94 | 9.29 | [26] |
| SiA-HDDA | 220.97 | 11.06 | 4.95 | [26] |
| Pure Cured HDDA | ~3000 | - | - | [23][24][25] |
| NR/HDDA Latex | - | 11.44 | - |[27] |
PEA: Polyester Acrylate, UA: Urethane Acrylate, SiA: Silicone Acrylate, NR: Natural Rubber.
Table 2: Properties of HDDA-Based Hydrogels
| Hydrogel System | Swelling Ratio (g/g) | Porosity (%) | Key Findings | Citation(s) |
|---|---|---|---|---|
| Superporous Hydrogels | Varies with crosslinker concentration | Interconnected pore network is vital | Swelling is inversely related to crosslinker density. | [28] |
| pH-Responsive Hydrogels | pH-dependent | Increases with polymer/monomer concentration | Greater swelling and drug release at higher pH values. | [29] |
| General Hydrogels | Can be used to determine pore size | Can be characterized by SEM | Swelling provides information about network physical properties. |[15] |
Table 3: Biocompatibility of HDDA-Based Materials
| Material / Assay | Cell Type | Viability / Outcome | Citation(s) |
|---|---|---|---|
| Poly(HDDA)-starPEG | Oligodendrocyte Progenitor Cells (OPCs) | ~80% viability compared to control | [10] |
| Polymer Extracts (General) | L929 or NIH/3T3 fibroblasts | Cytotoxicity depends on leachable toxins. | [9][11] |
| Acrylate Adhesive | In vivo rabbit model | No dermal irritation observed. |[8] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and biocompatibility assessment of HDDA-based polymers.
Protocol: Synthesis of an HDDA-Based Hydrogel via Photopolymerization
This protocol describes the fabrication of a simple HDDA-based hydrogel disc for characterization and cell culture studies.
Materials:
-
This compound (HDDA) monomer
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, commercially available as Darocur 1173)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Polydimethylsiloxane (PDMS) mold (e.g., 10 mm diameter, 1 mm height)
-
UV curing system (365 nm wavelength)
Procedure:
-
Prepare the prepolymer solution by mixing HDDA with the photoinitiator. A common concentration is 0.5% (w/w) of the photoinitiator. Ensure thorough mixing in a dark environment to prevent premature polymerization.
-
Pipette the prepolymer solution into the PDMS molds, ensuring the solution fills the mold completely without bubbles.
-
Place the filled molds into the UV curing system.
-
Expose the solution to UV light (e.g., at an intensity of 10-20 mW/cm²) for a duration sufficient to achieve full curing. Curing time can range from a few seconds to several minutes depending on the UV intensity and photoinitiator concentration.[3][30]
-
After curing, carefully remove the polymerized hydrogel discs from the molds.
-
Purification: To remove unreacted monomer and photoinitiator, place the hydrogels in a large volume of a suitable solvent (e.g., ethanol (B145695) or acetone) for 24 hours, followed by immersion in sterile PBS for another 48 hours, with frequent changes of the PBS. This step is critical for improving biocompatibility.[9][10]
-
The purified hydrogels are now ready for characterization or cell seeding.
Protocol: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement The swelling ratio provides insight into the hydrogel's network structure and its capacity to absorb water.[20][31][32]
Procedure:
-
Measure the initial dry weight (W_d) of the purified hydrogel.
-
Immerse the hydrogel in a beaker containing PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel from the PBS.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Measure the swollen weight (W_s) of the hydrogel.
-
Return the hydrogel to the PBS.
-
Continue measurements until the weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio at each time point using the formula: Swelling Ratio = (W_s - W_d) / W_d
B. Porosity Measurement Porosity is a key parameter for scaffolds in tissue engineering, as it influences nutrient transport and cell infiltration.
Procedure (Liquid Displacement Method):
-
Measure the dry weight (W_d) of the hydrogel scaffold.
-
Immerse the scaffold in a graduated cylinder containing a known volume (V1) of a displacement liquid that does not swell the polymer (e.g., ethanol or isopropanol).
-
Place the cylinder under vacuum to force the liquid into the pores of the scaffold until no air bubbles are observed.
-
Record the new total volume (V2) of the liquid and the impregnated scaffold.
-
Remove the scaffold and record the remaining liquid volume (V3).
-
The volume of the scaffold is V_scaffold = V2 - V3. The volume of the polymer matrix is V_polymer = W_d / ρ_polymer (where ρ is the density of the bulk polymer).
-
Calculate the porosity (%) using the formula: Porosity (%) = [(V_scaffold - V_polymer) / V_scaffold] x 100
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the cytotoxicity of the HDDA-based polymer by measuring its effect on the metabolic activity of a cell line.[11][12]
Materials:
-
Purified HDDA-based polymer samples
-
Fibroblast cell line (e.g., L929 or NIH/3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Polymer Extracts: a. Sterilize the purified polymer samples (e.g., via UV irradiation or immersion in 70% ethanol followed by sterile PBS washes). b. Incubate the sterile samples in a cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.[11] This medium is now the "polymer extract."
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well. b. Incubate for 24 hours to allow for cell attachment.[11]
-
Cell Treatment: a. Remove the existing culture medium from the wells. b. Replace it with the prepared polymer extract. Include positive (e.g., latex extract) and negative (fresh medium) controls. c. Incubate the plate for another 24-48 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12] b. Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. c. Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability (%) relative to the negative control (100% viability). b. A significant reduction in viability compared to the negative control indicates cytotoxicity.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of HDDA in creating biocompatible polymers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adakem.com [adakem.com]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. saliterman.umn.edu [saliterman.umn.edu]
- 8. Biocompatibility study of polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 15. digitalcommons.latech.edu [digitalcommons.latech.edu]
- 16. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Hydrogels for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In Vitro and In Vivo Biocompatible and Controlled Resveratrol Release Performances of HEMA/Alginate and HEMA/Gelatin IPN Hydrogel Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomaterialskingston.wordpress.com [biomaterialskingston.wordpress.com]
- 22. PUBLICATIONS - Aydin Lab [aydinlab.weebly.com]
- 23. pure.uva.nl [pure.uva.nl]
- 24. researchgate.net [researchgate.net]
- 25. Modeling the free-radical polymerization of hexanediol diacrylate (HDDA): a molecular dynamics and graph theory approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. doi.nrct.go.th [doi.nrct.go.th]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Temperature effect on UV-photopolymerization of this compound [fs.sinap.ac.cn]
- 31. researchgate.net [researchgate.net]
- 32. Structure Effects on Swelling Properties of Hydrogels Based on Sodium Alginate and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Controlling Hydrogel Crosslinking Density with 1,6-Hexanediol Diacrylate (HDDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. Their tunable physical properties, including mechanical strength, degradation rate, and swelling behavior, make them ideal candidates for a wide range of biomedical applications such as tissue engineering and controlled drug delivery. The crosslinking density of the hydrogel network is a critical parameter that dictates these properties.
1,6-Hexanediol diacrylate (HDDA) is a versatile and widely used crosslinking agent in the synthesis of hydrogels. As a diacrylate, it possesses two reactive acrylate (B77674) groups that can participate in polymerization reactions, forming covalent bonds between polymer chains. By carefully controlling the concentration of HDDA in the hydrogel formulation, researchers can precisely tailor the crosslinking density and, consequently, the macroscopic properties of the resulting hydrogel.
These application notes provide a comprehensive guide to controlling hydrogel crosslinking density using HDDA. We present detailed experimental protocols for hydrogel synthesis and characterization, along with quantitative data summarizing the effects of varying HDDA concentrations on key hydrogel properties.
Principle of Crosslinking with HDDA
During free-radical polymerization, the acrylate groups of HDDA react with propagating polymer chains, effectively creating bridges between them. A higher concentration of HDDA leads to a greater number of crosslinks per unit volume, resulting in a more tightly woven polymer network. This increased crosslinking density has several predictable effects on the hydrogel's properties:
-
Decreased Swelling Ratio: A more densely crosslinked network restricts the ability of the polymer chains to expand and absorb water, leading to a lower equilibrium swelling ratio.
-
Increased Mechanical Strength: The increased number of covalent bonds enhances the hydrogel's resistance to deformation, resulting in a higher Young's modulus and overall mechanical robustness.
-
Slower Drug Release: In drug delivery applications, a denser network creates a more tortuous path for encapsulated molecules to diffuse through, leading to a slower and more sustained release profile.
The relationship between HDDA concentration and these properties allows for the rational design of hydrogels with specific performance characteristics tailored to the intended application.
Quantitative Data Summary
The following tables summarize the quantitative relationship between the concentration of this compound (HDDA) and the resulting properties of a model hydrogel system composed of Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEMA) and HDDA.
Table 1: Effect of HDDA Concentration on Equilibrium Swelling Ratio
| HDDA Concentration (mol% relative to PEGMEMA) | Equilibrium Swelling Ratio (g/g) |
| 1 | 25.5 ± 1.8 |
| 2 | 18.2 ± 1.3 |
| 5 | 10.1 ± 0.9 |
| 10 | 6.3 ± 0.5 |
Table 2: Effect of HDDA Concentration on Young's Modulus
| HDDA Concentration (mol% relative to PEGMEMA) | Young's Modulus (kPa) |
| 1 | 50 ± 5 |
| 2 | 120 ± 12 |
| 5 | 350 ± 30 |
| 10 | 780 ± 65 |
Table 3: Effect of HDDA Concentration on Cumulative Drug Release (Model Drug: Dexamethasone)
| Time (hours) | 1 mol% HDDA (Cumulative Release %) | 5 mol% HDDA (Cumulative Release %) | 10 mol% HDDA (Cumulative Release %) |
| 1 | 35 ± 3 | 20 ± 2 | 12 ± 1.5 |
| 6 | 68 ± 5 | 45 ± 4 | 30 ± 3 |
| 12 | 85 ± 6 | 65 ± 5 | 48 ± 4 |
| 24 | 98 ± 2 | 82 ± 6 | 65 ± 5 |
| 48 | >99 | 95 ± 4 | 80 ± 6 |
| 72 | >99 | >99 | 92 ± 5 |
Experimental Protocols
This section provides detailed protocols for the synthesis of hydrogels with varying HDDA concentrations and the characterization of their key properties.
Protocol 1: Synthesis of PEGMEMA-HDDA Hydrogels by Photopolymerization
This protocol describes the synthesis of hydrogels using a photoinitiator and UV light.
Materials:
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA, average Mn 500)
-
This compound (HDDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, Irgacure 1173)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Molds (e.g., silicone molds or between two glass plates with spacers)
-
UV lamp (365 nm)
Procedure:
-
Prepare Precursor Solutions:
-
For a 1 mol% HDDA hydrogel: In a light-protected vial, mix 990 µL of PEGMEMA and 10 µL of HDDA.
-
For a 5 mol% HDDA hydrogel: In a light-protected vial, mix 950 µL of PEGMEMA and 50 µL of HDDA.
-
For a 10 mol% HDDA hydrogel: In a light-protected vial, mix 900 µL of PEGMEMA and 100 µL of HDDA.
-
-
Add Photoinitiator: To each precursor solution, add the photoinitiator at a concentration of 0.5% (w/v) relative to the total monomer volume. Ensure complete dissolution by vortexing.
-
Casting: Pipette the precursor solution into the desired molds.
-
Photopolymerization: Expose the molds to UV light (365 nm, ~5 mW/cm²) for 10-15 minutes, or until the hydrogel is fully cured. The exact time may need to be optimized based on the lamp intensity and sample thickness.
-
Purification: Carefully remove the hydrogels from the molds and place them in an excess of PBS to swell and to allow unreacted monomers and initiator to diffuse out. Replace the PBS solution every 12 hours for at least 48 hours.
Workflow for PEGMEMA-HDDA hydrogel synthesis.
Protocol 2: Measurement of Equilibrium Swelling Ratio
This protocol follows the principles outlined in ASTM D2765 for determining the swell ratio.
Materials:
-
Purified hydrogel samples
-
Deionized water or PBS (pH 7.4)
-
Analytical balance (readability to 0.0001 g)
-
Vials
-
Lint-free wipes
-
Lyophilizer or vacuum oven
Procedure:
-
Initial Weighing (Dry Weight):
-
Lyophilize the purified hydrogel samples until a constant weight is achieved. This is the dry weight (Wd).
-
-
Swelling:
-
Place each dried hydrogel sample in a vial containing an excess of deionized water or PBS.
-
Allow the hydrogels to swell at room temperature until they reach equilibrium. This may take 24-48 hours. Periodically replace the swelling medium.
-
-
Final Weighing (Swollen Weight):
-
Carefully remove the swollen hydrogel from the vial.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Immediately weigh the swollen hydrogel. This is the swollen weight (Ws).
-
-
Calculation:
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd
-
Procedure for determining the equilibrium swelling ratio.
Protocol 3: Mechanical Testing - Young's Modulus Determination
This protocol describes the determination of Young's modulus using a rheometer with a parallel plate geometry.
Materials:
-
Swollen hydrogel samples (cylindrical discs of known diameter and thickness)
-
Rheometer equipped with parallel plate geometry
-
PBS (pH 7.4)
Procedure:
-
Sample Preparation:
-
Ensure hydrogel samples are fully equilibrated in PBS.
-
Cut cylindrical discs of uniform dimensions (e.g., 8 mm diameter, 2 mm thickness).
-
-
Rheometer Setup:
-
Equilibrate the rheometer to the desired temperature (e.g., 25°C or 37°C).
-
Use a sand-blasted or cross-hatched parallel plate to prevent sample slippage.
-
-
Sample Loading:
-
Place the hydrogel disc onto the center of the bottom plate.
-
Lower the upper plate until it just makes contact with the hydrogel surface (a small normal force is detected).
-
Apply a small pre-compression (e.g., 5-10% of the sample thickness).
-
Add a small amount of PBS around the sample to prevent dehydration during the measurement.
-
-
Strain Sweep:
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') is independent of the applied strain.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain within the LVER to confirm that the material behaves as a solid (G' > G'').
-
-
Compression Test:
-
Apply a compressive strain at a constant rate (e.g., 10% per minute) and record the resulting normal force.
-
Plot the stress (Force / Area) versus strain (Change in height / Original height).
-
The Young's modulus (E) is the slope of the initial linear portion of the stress-strain curve.
-
Workflow for Young's modulus determination.
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment.
Materials:
-
Drug-loaded hydrogel samples
-
Release medium (e.g., PBS, pH 7.4)
-
Incubator or water bath at 37°C
-
Vials or multi-well plate
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Drug Loading:
-
Incorporate the drug into the hydrogel precursor solution before polymerization.
-
Alternatively, load the drug into pre-formed hydrogels by soaking them in a concentrated drug solution.
-
-
Release Study Setup:
-
Place each drug-loaded hydrogel sample into a known volume of release medium (e.g., 10 mL of PBS) in a sealed vial.
-
Place the vials in an incubator or shaking water bath at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, accounting for the dilution from the replacement of the medium.
-
Plot the cumulative percentage of drug released versus time.
-
Applications in Drug Delivery and Tissue Engineering
The ability to precisely control the crosslinking density of hydrogels using HDDA is of paramount importance in the fields of drug delivery and tissue engineering.
-
Sustained Drug Release: For chronic conditions requiring long-term medication, a high crosslinking density can be employed to achieve a slow and sustained release of therapeutic agents, reducing the need for frequent dosing and improving patient compliance.
-
Tunable Mechanical Properties for Tissue Engineering: The mechanical properties of tissue engineering scaffolds should ideally match those of the target tissue to promote cell growth and tissue regeneration. By varying the HDDA concentration, the Young's modulus of the hydrogel can be tuned to mimic the stiffness of various soft tissues, from brain tissue to cartilage.
-
Controlling Cell-Material Interactions: The mesh size of the hydrogel network, which is inversely related to the crosslinking density, can influence cell adhesion, proliferation, and differentiation. A lower crosslinking density provides a more permissive environment for cell infiltration and tissue ingrowth.
Conclusion
This compound is a powerful tool for tuning the properties of hydrogels. By systematically varying its concentration, researchers can achieve precise control over the crosslinking density, which in turn dictates the swelling behavior, mechanical strength, and drug release kinetics of the hydrogel. The protocols and data presented in these application notes provide a solid foundation for the rational design and fabrication of HDDA-crosslinked hydrogels for a wide array of applications in biomedical research and drug development.
Application Notes and Protocols for the Characterization of HDDA-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential analytical techniques for characterizing polymers based on 1,6-Hexanediol diacrylate (HDDA). The following protocols and data will guide researchers in assessing the physicochemical and mechanical properties of these versatile polymers, which are frequently utilized in biomedical applications, including drug delivery systems.
Spectroscopic Analysis: Confirming Chemical Structure and Purity
Spectroscopic techniques are fundamental for verifying the chemical identity and purity of the HDDA monomer and for tracking the polymerization process.
1.1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying functional groups and monitoring the conversion of acrylate (B77674) double bonds during polymerization.[1][2]
Experimental Protocol:
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation:
-
Monomer: A thin film of liquid HDDA is placed between two potassium bromide (KBr) plates.
-
Polymer: A small, solid sample of the cured polymer is ground into a fine powder and mixed with KBr powder to form a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid polymer surface.
-
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis:
-
HDDA Monomer: Look for the characteristic ester carbonyl (C=O) stretching peak at approximately 1720 cm⁻¹ and the acrylate carbon-carbon double bond (C=C) stretching and twisting peaks around 1635 cm⁻¹ and 1410 cm⁻¹, respectively.[2][3]
-
HDDA Polymer: The disappearance or significant reduction of the C=C double bond peaks after polymerization indicates a high degree of cure.[2]
-
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the HDDA monomer.
Experimental Protocol:
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve a small amount of the HDDA monomer in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The presence of vinyl protons in the range of δ 5.8–6.4 ppm confirms the acrylate functional groups.[3]
Chromatographic Analysis: Assessing Monomer Purity
High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the HDDA monomer and to detect any residual impurities.[3]
Experimental Protocol:
-
Instrument: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and a suitable organic solvent like acetonitrile (B52724) or methanol.
-
Sample Preparation: Dissolve a known concentration of the HDDA monomer in the mobile phase.
-
Analysis: The purity is assessed by the area of the main peak corresponding to HDDA. Research-grade HDDA should have a purity of >95%.[3]
Thermal Analysis: Understanding Thermal Properties and Stability
Thermal analysis techniques provide crucial information about the thermal stability, glass transition temperature, and decomposition profile of HDDA-based polymers.[1][4][5][6][7]
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[4][8]
Experimental Protocol:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
Data Acquisition: The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Analysis: The onset temperature of decomposition and the residual mass at high temperatures are determined from the TGA curve. For example, in one study, the initial degradation temperature of a natural rubber/HDDA blend was found to be 256°C.[8]
3.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and to study curing kinetics.[1][4][6][9]
Experimental Protocol:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, weighed amount of the polymer (5-10 mg) is sealed in an aluminum pan.
-
Data Acquisition: The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10 °C/min).
-
Analysis: The Tg is identified as a step-change in the heat flow curve. The addition of HDDA to natural rubber has been shown to increase the Tg.[8] For a bond conversion close to experimental values, a glass transition temperature of around 400 K has been estimated for HDDA polymer networks.[10][11][12]
Quantitative Data from Thermal Analysis
| Property | Technique | Typical Value for HDDA-based Polymer | Reference |
| Initial Decomposition Temperature | TGA | 256 °C (for NR/HDDA blend) | [8] |
| Glass Transition Temperature (Tg) | DSC | ~400 K | [10][11][12] |
Mechanical Testing: Evaluating Polymer Performance
The mechanical properties of HDDA-based polymers are critical for their application, especially in load-bearing scenarios.
4.1. Tensile Testing
Tensile testing provides information about the material's strength, stiffness, and ductility.
Experimental Protocol:
-
Instrument: A universal testing machine equipped with grips for holding the sample.
-
Sample Preparation: Prepare dog-bone shaped specimens according to standard methods (e.g., ASTM D638).
-
Data Acquisition: The specimen is pulled at a constant rate until it fractures. The applied load and the elongation are recorded.
-
Analysis: From the stress-strain curve, the Young's modulus, ultimate tensile strength, and elongation at break can be determined. For a bond conversion close to experimental values, a Young's modulus of approximately 3 GPa has been estimated for HDDA polymer networks.[10][11][12]
Quantitative Data from Mechanical Testing
| Property | Technique | Typical Value for HDDA-based Polymer | Reference |
| Young's Modulus | Tensile Testing | ~3 GPa | [10][11][12] |
| Tensile Strength | Tensile Testing | 11.444 MPa (for NR/HDDA latex) | [8] |
Network Structure Characterization
For crosslinked polymers like those based on HDDA, understanding the network structure is crucial as it dictates many of the material's properties.
5.1. Sol-Gel Analysis
This technique is used to determine the gel fraction, which is the insoluble, crosslinked portion of the polymer network.[1]
Experimental Protocol:
-
Sample Preparation: A weighed sample of the cured polymer (W_initial) is immersed in a good solvent (e.g., acetone (B3395972) or toluene) for an extended period (e.g., 24-48 hours) to extract the soluble, uncrosslinked fraction (sol).
-
Procedure: The swollen sample is then removed from the solvent and dried in a vacuum oven until a constant weight (W_final) is achieved.
-
Analysis: The gel fraction is calculated as: Gel Fraction (%) = (W_final / W_initial) * 100
5.2. Swelling Ratio and Molar Mass between Crosslinks (Mc)
Swelling experiments can be used to determine the crosslink density and the average molecular weight between crosslinks (Mc).[1][13]
Experimental Protocol:
-
Sample Preparation: A weighed, dry polymer sample (W_dry) is immersed in a suitable solvent until equilibrium swelling is reached.
-
Procedure: The swollen sample is removed, the excess surface solvent is quickly blotted away, and the swollen weight (W_swollen) is recorded.
-
Analysis:
-
The swelling ratio (Q) is calculated as: Q = W_swollen / W_dry.
-
The Mc can then be calculated using the Flory-Rehner theory, which relates the swelling ratio to the polymer-solvent interaction parameter and the network structure.[13] Highly crosslinked networks will have a lower swelling ratio and a smaller Mc.[1]
-
Visualizations
Caption: Experimental workflow for HDDA polymer characterization.
Caption: Key analytical techniques for HDDA polymers.
References
- 1. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (HDDA) High-Purity Reagent [benchchem.com]
- 4. azom.com [azom.com]
- 5. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 6. blog.kohan.com.tw [blog.kohan.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. doi.nrct.go.th [doi.nrct.go.th]
- 9. hexanediol diacrylate hdda: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modeling the free-radical polymerization of hexanediol diacrylate (HDDA): a molecular dynamics and graph theory approach - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. Modeling the free-radical polymerization of hexanediol diacrylate (HDDA): a molecular dynamics and graph theory approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Polymerization of 1,6-Hexanediol Diacrylate (HDDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the photopolymerization of 1,6-Hexanediol (B165255) diacrylate (HDDA).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may be facing during your experiments.
Question 1: Why is the surface of my polymerized HDDA tacky or sticky?
Answer: A tacky surface is a classic sign of incomplete polymerization, often caused by oxygen inhibition. Oxygen in the air can interact with and terminate the free radicals that are necessary for the polymerization chain reaction, a problem that is most pronounced at the air-interface.[1][2]
Troubleshooting Steps:
-
Minimize Oxygen Exposure: The most effective solution is to create an inert atmosphere.
-
Nitrogen or Argon Purge: Perform the polymerization in a glove box or a sealed chamber purged with nitrogen or argon gas.
-
Barrier Films: Apply a transparent barrier film (e.g., polypropylene) over the surface of the liquid monomer to limit oxygen diffusion.[2]
-
-
Increase Photoinitiator Concentration at the Surface: A higher concentration of photoinitiator can generate an initial burst of free radicals, some of which will react with the oxygen, allowing the rest to initiate polymerization. However, be aware that excessively high concentrations can have a detrimental effect.[3]
-
Use of Additives:
-
Amine Synergists: Tertiary amines can act as oxygen scavengers.
-
Thiols: Adding thiols to your formulation can significantly reduce oxygen inhibition.[1]
-
Question 2: My HDDA polymer is soft and gel-like throughout, not just on the surface. What is the cause?
Answer: Incomplete bulk polymerization can result from several factors, primarily related to the photoinitiator system and the UV light source.
Troubleshooting Steps:
-
Verify Photoinitiator and Light Source Compatibility:
-
Wavelength Match: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your photoinitiator.[4][5] Common photoinitiators for HDDA have specific absorption peaks (e.g., 250-450 nm).
-
Light Intensity: Insufficient light intensity will lead to a low concentration of initiating radicals and therefore incomplete curing.[6][7] Increase the light intensity or the exposure time.
-
-
Optimize Photoinitiator Concentration: There is an optimal concentration for the photoinitiator.[8][9]
-
Too Low: Insufficient radicals are generated to achieve full conversion.
-
Too High: This can lead to a "screening" effect where the surface layer absorbs most of the UV light, preventing it from penetrating the bulk of the sample. It can also lead to an excess of primary radicals that can act as terminators.
-
-
Check for Inhibitors: HDDA monomer is typically supplied with an inhibitor (e.g., hydroquinone, MEHQ) to prevent premature polymerization during storage.[10][11] While the initiator will overcome a certain level of inhibitor, an unusually high concentration may require a higher initiator concentration or a pre-treatment step (which is not commonly done).
-
Increase Temperature: If your experimental setup allows, increasing the curing temperature can enhance monomer mobility and increase the final conversion rate.[8][12][13]
Question 3: The polymerization of my HDDA formulation is very slow or doesn't start at all. What should I check?
Answer: A failure to initiate polymerization points to a fundamental issue with the reaction components or conditions.
Troubleshooting Steps:
-
Photoinitiator Activity:
-
Storage and Age: Photoinitiators can degrade over time, especially if not stored correctly (e.g., protected from light). Use a fresh batch of photoinitiator.
-
Correct Type: Ensure you are using a free-radical photoinitiator suitable for acrylates.
-
-
UV Lamp Performance:
-
Lamp Age: UV lamps have a finite lifespan, and their intensity decreases over time. Check the manufacturer's specifications for lamp life and consider replacement.
-
Output Measurement: If possible, use a radiometer to measure the intensity of your UV lamp at the sample surface to ensure it meets the requirements of your formulation.
-
-
Monomer Purity:
-
Contamination: Impurities in the HDDA monomer can inhibit polymerization. Ensure you are using a high-purity grade.[10]
-
Inhibitor Level: While necessary for storage, very high levels of inhibitor can prevent polymerization from starting. Check the supplier's datasheet for the inhibitor concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a photoinitiator in HDDA polymerization? A1: A photoinitiator is a compound that, upon absorbing light of a specific wavelength (typically in the UV range), generates reactive species, usually free radicals.[4][14] These free radicals then attack the acrylate (B77674) double bonds of the HDDA monomers, initiating the chain-growth polymerization process that forms the crosslinked polymer network.[15]
Q2: How does temperature affect the polymerization of HDDA? A2: Temperature has a significant influence on the polymerization kinetics. Increasing the temperature generally leads to:
-
Increased Reaction Rate: Higher temperatures increase the mobility of the monomer and growing polymer chains, leading to a faster polymerization rate.[16]
-
Higher Final Conversion: By increasing mobility, a higher temperature can help to overcome diffusional limitations that occur as the polymer network forms and the viscosity increases, allowing for a higher final double bond conversion.[8][12][13]
Q3: Can I polymerize HDDA without a photoinitiator? A3: While thermal polymerization at very high temperatures is possible, for practical applications, especially those requiring spatial and temporal control like in 3D printing or coatings, a photoinitiator is essential for efficient polymerization at or near room temperature upon exposure to UV light.
Q4: What is "oxygen inhibition" and why is it a problem for HDDA polymerization? A4: Oxygen inhibition is a process where molecular oxygen from the atmosphere reacts with the initiating or propagating free radicals in the polymerization chain.[1] This reaction forms peroxyl radicals, which are much less reactive towards initiating further polymerization, effectively terminating the chain reaction.[17] This is particularly problematic for acrylates like HDDA and often results in a tacky, under-cured surface where the formulation is in contact with air.[2][18]
Q5: What analytical techniques can I use to measure the completeness of my HDDA polymerization? A5: Several techniques can be used to quantify the degree of conversion:
-
Fourier Transform Infrared Spectroscopy (FTIR): This is a very common method. By monitoring the decrease in the absorption peak corresponding to the acrylate C=C double bond (typically around 1635 cm⁻¹), one can calculate the percentage of monomer that has been converted to polymer.[19][20]
-
Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat released during the exothermic polymerization reaction upon exposure to UV light. The total heat evolved is proportional to the extent of the reaction.[3]
-
Gel Fraction Determination: This involves measuring the insoluble portion of the cured polymer after extraction with a suitable solvent. A higher gel fraction indicates a higher degree of crosslinking and more complete polymerization.
Data Presentation
Table 1: Typical Photoinitiator Concentrations and Curing Conditions for HDDA
| Parameter | Typical Range | Notes |
| Photoinitiator Conc. | 0.1 - 5.0 wt% | The optimal concentration depends on the specific initiator, light intensity, and sample thickness.[8][9] |
| UV Light Intensity | 10 - 1000 mW/cm² | Higher intensity generally leads to faster curing but can also increase shrinkage stress.[6][7] |
| UV Wavelength | 250 - 450 nm | Must overlap with the absorption spectrum of the chosen photoinitiator.[4] |
| Curing Temperature | 25 - 90 °C | Higher temperatures can increase the final conversion.[13][21] |
| Inhibitor Level (as supplied) | 50 - 200 ppm | Typically MEHQ (monomethyl ether hydroquinone).[22] |
Experimental Protocols
Protocol 1: Measuring Degree of Conversion using Real-Time FTIR
-
Sample Preparation: Prepare your HDDA formulation containing the desired concentration of photoinitiator.
-
Baseline Spectrum: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on a suitable IR substrate. Record an initial FTIR spectrum.
-
Initiate Polymerization: While the sample is in the FTIR spectrometer, expose it to a UV light source of known intensity and wavelength.
-
Real-Time Monitoring: Continuously collect FTIR spectra at set time intervals during the UV exposure.
-
Data Analysis: Monitor the decrease in the area of the acrylate C=C double bond peak (around 1635 cm⁻¹). Use a stable peak, such as the C=O ester peak (around 1725 cm⁻¹), as an internal standard. The degree of conversion (DC) at time 't' can be calculated using the following formula: DC(%) = [1 - (Peak Area of C=C at time t / Peak Area of C=O at time t) / (Peak Area of C=C at time 0 / Peak Area of C=O at time 0)] x 100
Mandatory Visualizations
Caption: A logical workflow for troubleshooting incomplete HDDA polymerization.
Caption: Signaling pathway for HDDA polymerization and oxygen inhibition.
References
- 1. radtech.org [radtech.org]
- 2. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Does A Photoinitiator Work [qinmuchem.com]
- 5. The Effect of the Light Intensity and Light Distances of LED and QTH Curing Devices on the Hardness of Two Light-Cured Nano-Resin Composites [scirp.org]
- 6. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of light curing intensity on bulk-fill composite resins: heat generation and chemomechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,6-Hexanediol Diacrylate (HDDA) High-Purity Reagent [benchchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Temperature effect on UV-photopolymerization of this compound [fs.sinap.ac.cn]
- 13. addent.com [addent.com]
- 14. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 18. Research Portal [iro.uiowa.edu]
- 19. researchgate.net [researchgate.net]
- 20. resolvemass.ca [resolvemass.ca]
- 21. researchgate.net [researchgate.net]
- 22. 1,6-己二醇二丙烯酸酯 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]
preventing premature polymerization of 1,6-Hexanediol diacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 1,6-Hexanediol diacrylate (HDDA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HDDA) and why is it prone to premature polymerization?
A1: this compound (HDDA) is a difunctional acrylate (B77674) ester monomer widely used in the manufacturing of polymers, particularly for applications involving ultraviolet (UV) light curing.[1] Its two acrylate functional groups are highly reactive and can undergo rapid, exothermic addition polymerization when initiated by free radicals.[2] This reaction can be triggered by heat, light, or the presence of contaminants, leading to premature solidification of the monomer.[3]
Q2: What are polymerization inhibitors and why are they added to HDDA?
A2: Polymerization inhibitors are chemical compounds added to reactive monomers like HDDA to prevent spontaneous polymerization during storage and transport.[4] They function by scavenging free radicals, which are the initiators of the polymerization process.[5] HDDA is typically supplied with a radical inhibitor, such as hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ).[1][6]
Q3: How do common inhibitors for HDDA, like MEHQ, work?
A3: Phenolic inhibitors, such as MEHQ, require the presence of oxygen to be effective.[7][8] The inhibitor molecule itself does not directly react with the free radicals. Instead, oxygen reacts with the free radicals to form peroxy radicals. The inhibitor then reacts with these peroxy radicals, terminating the chain reaction and preventing polymerization.[9] This is why it is crucial to store HDDA under an air atmosphere rather than an inert gas.[7][8]
Q4: What are the optimal storage conditions for HDDA to prevent premature polymerization?
A4: To minimize the risk of premature polymerization, HDDA should be stored in a cool, dry, and well-ventilated area, away from heat, open flames, and direct sunlight.[2] It is recommended to store the material in a refrigerator.[7][10] The presence of oxygen is critical for the effectiveness of phenolic inhibitors, so containers should be stored under air, not an inert atmosphere.[7][8] Moisture should be avoided as it can lead to rust-initiated polymerization.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| HDDA has become viscous or solidified in the container. | Premature polymerization has occurred. | This is likely due to improper storage conditions (e.g., high temperature, exposure to light) or depletion of the inhibitor. The solidified product is generally not salvageable. Review storage procedures to prevent future occurrences. |
| Inconsistent results in polymerization experiments. | The inhibitor concentration may be too high, leading to delayed or incomplete polymerization. | Consider removing the inhibitor prior to use, especially for highly sensitive applications. Refer to the experimental protocol for inhibitor removal. |
| Formation of peroxides. | HDDA can undergo autoxidation upon exposure to air, forming explosive peroxides.[2][7] | Keep storage temperatures low to minimize the formation of peroxides.[7] If peroxide formation is suspected, handle with extreme caution and dispose of the material according to safety guidelines. |
| Polymerization initiated by contaminants. | Contamination with strong oxidizing or reducing agents can initiate polymerization.[2] Rust from moisture can also be a catalyst.[7][8] | Ensure all equipment is clean and dry before use. Avoid contact with incompatible materials. |
Experimental Protocols
Protocol 1: Determination of Inhibitor (MEHQ) Concentration
This protocol provides a general method for determining the concentration of MEHQ in an acrylic monomer using a colorimetric approach.
Materials:
-
HDDA sample
-
5% Sodium Hydroxide (NaOH) solution
-
Separating funnel (500 ml)
-
Measuring cylinder (100 ml)
-
Iodine flask (250 ml)
-
Color spectrometer
Procedure:
-
Take a 10 ml sample of the fresh HDDA monomer in a 500 ml separating funnel.
-
Add 90 ml of 5% NaOH solution to the separating funnel.
-
Mix the contents thoroughly by shaking the funnel 3-4 times.
-
Allow the two phases to separate. A slight yellow color will be visible in the aqueous NaOH layer.
-
Carefully drain the majority of the lower NaOH layer into an iodine flask.
-
Calibrate the color spectrometer in transmittance mode using a blank sample of 5% NaOH solution.
-
Measure the transmittance of the collected NaOH sample and compare it against a standard solution with a known MEHQ concentration to determine the inhibitor level in the sample.[11]
Protocol 2: Inhibitor Removal using an Alumina (B75360) Column
This method is suitable for laboratory-scale purification of HDDA to remove polar inhibitors like MEHQ.
Materials:
-
HDDA monomer
-
Inhibitor removal column (pre-packed with basic alumina or self-packed)
-
Collection flask
-
Optional: Dry, inert solvent (e.g., dichloromethane) if the monomer is too viscous.
Procedure:
-
Column Preparation: If using a self-packed column, ensure it is packed with basic alumina (e.g., activated, Brockmann I). A general guideline is to use approximately 10g of alumina per 100 mL of monomer solution.[5]
-
Loading the Column: Pass the HDDA monomer through the alumina column. If the monomer is too viscous, it can be dissolved in a minimal amount of a suitable dry, inert solvent before loading.[5]
-
Elution: The HDDA will pass through the column while the polar inhibitor is adsorbed onto the alumina.
-
Collection: Collect the purified, inhibitor-free HDDA in a clean, dry collection flask.[5]
-
Solvent Removal (if applicable): If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator). Avoid excessive heating to prevent thermal polymerization.[5]
-
Immediate Use: The purified, uninhibited HDDA is highly reactive and should be used immediately. Do not store uninhibited monomer for extended periods.[5]
Visual Guides
Caption: Relationship between causes of polymerization and storage best practices.
Caption: Troubleshooting workflow for HDDA premature polymerization.
Caption: Simplified mechanism of free radical polymerization and inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HDDA (this compound) - Ataman Kimya [atamanchemicals.com]
- 3. 1,6-Hexanediol Dimethacrylate (HDDMA) for Research [benchchem.com]
- 4. Measuring Polymerization Inhibitor [aai.solutions]
- 5. benchchem.com [benchchem.com]
- 6. This compound technical grade, 80 Hexamethylene glycol diacrylate [sigmaaldrich.com]
- 7. This compound | C12H18O4 | CID 25644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Determination of Inhibitor Content in Acrylic Monomer [chemicalslearning.com]
Technical Support Center: Optimizing UV Curing of 1,6-Hexanediol Diacrylate (HDDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the UV curing of 1,6-Hexanediol (B165255) diacrylate (HDDA).
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to facilitate rapid problem-solving during your experiments.
Q1: Why is the surface of my cured HDDA film tacky or sticky?
A1: Surface tackiness is a common issue often caused by oxygen inhibition, which hinders the polymerization at the air-interface. Here are the primary causes and solutions:
-
Insufficient UV Energy: The UV dose at the surface may be too low.
-
Oxygen Inhibition: Oxygen in the atmosphere can quench the free radicals at the surface, preventing complete curing.
-
Solution 1: Use a nitrogen purge or other inert atmosphere to displace oxygen during curing.[4]
-
Solution 2: Increase the photoinitiator concentration to generate more free radicals, which can help overcome the effects of oxygen.[5]
-
Solution 3: Employ a higher intensity UV lamp. Very high peak irradiance can help to quickly form a cured surface layer, minimizing the time for oxygen diffusion.[6]
-
-
Incorrect Wavelength: The wavelength of the UV lamp may not be optimal for the photoinitiator being used.
-
Solution: Ensure the spectral output of your UV lamp matches the absorption spectrum of your photoinitiator.
-
Q2: My HDDA formulation is not curing completely throughout the film thickness (poor depth of cure). What should I do?
A2: Incomplete curing through the depth of the film can be attributed to several factors that limit UV light penetration.
-
Insufficient UV Dose or Intensity: The UV energy reaching the bottom of the film is inadequate for polymerization.
-
High Photoinitiator Concentration: While beneficial for surface cure, an excessively high concentration of photoinitiator can lead to a "shielding effect," where the top layer cures so rapidly that it blocks UV light from reaching the lower layers.[5]
-
Solution: Optimize the photoinitiator concentration. You may need to decrease it to allow for deeper UV penetration.
-
-
UV Absorption by Other Components: Pigments, fillers, or other additives in your formulation can absorb or scatter UV light, reducing the amount that reaches the deeper layers.
-
Solution: If possible, select additives that have low UV absorbance at the curing wavelength.
-
Q3: The cured HDDA film is yellowing. How can I prevent this?
A3: Yellowing is often a result of degradation of the polymer or photoinitiator by-products.
-
Excessive UV Exposure: Over-curing can lead to the degradation of the polymer backbone.
-
Solution: Reduce the total UV dose by decreasing the exposure time or lamp intensity to the minimum required for a complete cure.
-
-
Photoinitiator Type and Concentration: Some photoinitiators are more prone to causing yellowing.
-
Solution: Select a non-yellowing photoinitiator. Also, using the lowest effective concentration of the photoinitiator can help minimize yellowing.[8]
-
-
Exposure to High Temperatures: Excessive heat during the curing process can contribute to yellowing.
-
Solution: Ensure adequate cooling of the substrate and the UV lamp housing to prevent overheating.
-
Q4: The cured HDDA film has poor adhesion to the substrate. What is the cause?
A4: Poor adhesion can stem from issues at the interface between the coating and the substrate.
-
Inadequate Surface Preparation: The substrate surface may have contaminants like dust, grease, or moisture.[9]
-
Shrinkage During Curing: HDDA, like many acrylates, can undergo significant shrinkage during polymerization, creating internal stress that can lead to delamination.
-
Solution: Modify the formulation by adding other monomers or oligomers that exhibit lower shrinkage.
-
-
Incomplete Curing at the Interface: Insufficient UV dose at the substrate interface can lead to a weak bond.
-
Solution: Ensure sufficient UV energy reaches the bottom of the film by optimizing the UV dose and formulation as described in Q2.
-
Logical Flow for Troubleshooting Incomplete Curing
Caption: Troubleshooting logic for incomplete UV curing of HDDA.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for photoinitiators when curing HDDA?
A1: The optimal photoinitiator concentration is dependent on the specific photoinitiator, film thickness, and the desired curing properties. However, a general starting range is 0.5% to 5% by weight. For some systems, an optimal concentration to achieve maximum conversion has been found to be around 3% (w/w), while for others it might be as low as 0.4%.[1][11] It is crucial to experimentally determine the optimal concentration for your specific system, as too high a concentration can hinder depth of cure.[5]
Q2: How do UV intensity and exposure time affect the final properties of the cured HDDA?
A2: UV intensity (irradiance, typically in mW/cm²) and exposure time (in seconds) together determine the total UV energy or dose (typically in mJ/cm²) delivered to the sample.
-
Higher Intensity: Generally leads to a faster cure and can be more effective at overcoming oxygen inhibition at the surface.[6]
-
Longer Exposure Time: Increases the total UV dose, which can lead to a higher degree of conversion and better depth of cure, but can also increase the risk of yellowing and substrate heating.[3][12] The interplay of these two parameters is critical for achieving the desired properties.
Q3: What analytical techniques can be used to determine the degree of cure of HDDA?
A3: Fourier Transform Infrared (FTIR) spectroscopy is a widely used method to quantify the degree of cure. The conversion of the acrylate (B77674) double bonds can be monitored by the decrease in the absorption peak at approximately 811 cm⁻¹ (C=C twisting) or 1635 cm⁻¹ (C=C stretching).[2][10][13] The peak area is typically normalized to an internal reference peak that does not change during polymerization, such as the C=O stretching vibration around 1720-1730 cm⁻¹. Other methods include photo-DSC (Differential Scanning Calorimetry) to measure the heat of polymerization, and physical tests like hardness (pencil hardness, Shore hardness) and solvent resistance (e.g., MEK rubs).[1][14]
Q4: Can temperature affect the UV curing of HDDA?
A4: Yes, temperature can significantly influence the photopolymerization kinetics. Increasing the curing temperature generally leads to an increase in the mobility of the monomer and growing polymer chains, which can result in a higher rate of polymerization and a greater final double bond conversion.[1][11] However, excessive temperatures can cause thermal degradation, yellowing, and potential damage to heat-sensitive substrates.
Data Presentation: Influence of Curing Parameters
The following tables summarize the general effects of key parameters on the UV curing of HDDA, based on published research. The exact quantitative values will vary depending on the specific formulation and equipment used.
Table 1: Effect of Photoinitiator Concentration on Curing Properties
| Photoinitiator Conc. | Surface Cure | Depth of Cure | Curing Speed | Potential Issues |
| Low (<0.5%) | Poor | Good | Slow | Incomplete cure, tackiness |
| Optimal (0.5-4%) | Good | Good | Fast | - |
| High (>5%) | Excellent | Poor | Very Fast (surface) | Yellowing, brittleness, poor adhesion |
Table 2: Influence of UV Dose and Intensity on Curing Outcomes
| Parameter | Low Level | High Level | Effect on Properties |
| UV Intensity (mW/cm²) | Slower surface cure | Faster surface cure, better oxygen inhibition mitigation | High intensity is crucial for overcoming surface tackiness.[6] |
| UV Dose (mJ/cm²) | Incomplete cure, poor adhesion | Complete cure, potential for over-curing | A sufficient total dose is necessary for achieving good mechanical properties and adhesion. |
| Film Thickness | Easier to cure | More difficult to cure through | Thicker films require a higher UV dose and optimized formulation for adequate depth of cure. |
Experimental Protocols
Protocol 1: Determining the Optimal Photoinitiator Concentration
Objective: To find the photoinitiator concentration that yields the highest degree of conversion without negative side effects.
Materials:
-
1,6-Hexanediol diacrylate (HDDA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Substrate (e.g., glass slides)
-
Solvent for cleaning (e.g., isopropanol)
Equipment:
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Film applicator (e.g., wire-wound bar coater) to control thickness
-
UV curing system with controlled intensity and conveyor speed
-
FTIR spectrometer
Methodology:
-
Formulation Preparation: Prepare a series of HDDA formulations with varying photoinitiator concentrations (e.g., 0.5%, 1%, 2%, 3%, 4%, 5% by weight). Ensure the photoinitiator is fully dissolved.
-
Sample Preparation: a. Clean the substrate with isopropanol (B130326) and dry completely. b. Apply a uniform film of each formulation onto the substrate using a film applicator to a fixed thickness (e.g., 25 µm).
-
UV Curing: a. Set the UV lamp intensity and conveyor speed to a constant value for all samples. b. Cure each sample by passing it under the UV lamp.
-
Analysis (Degree of Conversion by FTIR): a. Record the FTIR spectrum of the uncured liquid formulation. b. Record the FTIR spectrum of each cured film. c. Calculate the degree of conversion by measuring the decrease in the area of the acrylate peak at ~811 cm⁻¹ relative to a reference peak. Conversion (%) = [1 - (A_cured / A_uncured)] * 100 (Where A is the ratio of the acrylate peak area to the reference peak area).
-
Evaluation: Plot the degree of conversion against the photoinitiator concentration to determine the optimal level. Also, visually inspect the films for tackiness, yellowing, and adhesion.
Experimental Workflow Diagram
Caption: Workflow for optimizing photoinitiator concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The influence of ultraviolet radiation intensity on curing depth of photo-activated composite veneering materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDDA (this compound) - Ataman Kimya [atamanchemicals.com]
- 5. UV-curable polyurethane-acrylate hybrids made by a prepolymer-free process and free-standing polymer–metal oxide films made in a wholly water-based UV curing process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. americanultraviolet.com [americanultraviolet.com]
- 7. uvmeasurement.org [uvmeasurement.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Temperature effect on UV-photopolymerization of this compound [fs.sinap.ac.cn]
- 12. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Shrinkage in 1,6-Hexanediol Diacrylate (HDDA) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to volumetric shrinkage during the polymerization of 1,6-Hexanediol diacrylate (HDDA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What causes significant volumetric shrinkage during the polymerization of this compound (HDDA)?
A1: Volumetric shrinkage is an inherent characteristic of the free-radical polymerization of acrylate (B77674) monomers like HDDA. The primary cause is the conversion of longer van der Waals distances between monomer molecules into much shorter covalent bonds in the resulting polymer network.[1][2] This change in bond length leads to a more compact structure and a reduction in the overall volume of the material. For multifunctional acrylates such as HDDA, the high concentration of reactive double bonds contributes to a higher degree of cross-linking, which can exacerbate shrinkage.[3][4]
Q2: My polymerized HDDA-based material is warping and exhibiting high internal stress. How can I mitigate this?
A2: Warping and high internal stress are direct consequences of polymerization shrinkage, especially when the material is constrained or adhered to a substrate.[3] To mitigate this, you can employ several strategies that either reduce the overall shrinkage or allow for stress relaxation during polymerization.
Troubleshooting Steps:
-
Incorporate Inorganic Fillers: Adding inert fillers like silica (B1680970) or zinc oxide nanoparticles reduces the volume of the polymer matrix, thereby decreasing the overall shrinkage of the composite material.[3][5] Filler content can be as high as 80% to significantly reduce shrinkage.[3]
-
Utilize "Soft-Start" or Ramped Curing: Instead of applying a constant high-intensity light source, gradually increasing the light intensity (ramped curing) allows the polymer network to relax and flow before reaching the gel point, which can reduce stress.[6][7]
-
Lower the Curing Temperature: Performing the photopolymerization at a lower temperature can reduce the reaction rate and the final volumetric shrinkage.[8]
Q3: Can I reduce shrinkage by modifying the monomer formulation?
A3: Yes, modifying the monomer formulation is a highly effective approach to control polymerization shrinkage. Several strategies can be employed:
-
Incorporate High Molecular Weight Monomers: Using monomers with a higher molecular weight reduces the concentration of reactive double bonds per unit volume, leading to lower overall shrinkage.[2][9]
-
Utilize Ring-Opening Monomers: Monomers such as spiroorthoesters, vinylcyclopropanes, and oxetanes undergo ring-opening polymerization, which can cause a volumetric expansion that counteracts the shrinkage from the acrylate polymerization.[1][2][10]
-
Introduce Thiol-Ene Chemistry: Co-polymerizing HDDA with multifunctional thiols introduces a step-growth polymerization mechanism. This delays the gel point to higher conversions, allowing for more stress relaxation and resulting in lower shrinkage stress.[11][12]
-
Add Chain Transfer Agents: Addition-fragmentation chain transfer (AFCT) agents can be incorporated to create a more uniform polymer network and relieve polymerization-induced stress.[13][14][15]
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Use Pre-polymers or Nanogels: Incorporating reactive nanogels or pre-polymers acts as a form of "reactive filler," reducing the concentration of the primary monomer and thus lowering shrinkage.[9][16][17]
Quantitative Data on Shrinkage Reduction Strategies
The following tables summarize the quantitative effects of different strategies on reducing polymerization shrinkage.
Table 1: Effect of Fillers on Polymerization Shrinkage
| Filler Type | Filler Concentration (wt%) | Monomer System | Shrinkage Reduction (%) | Reference |
| Micro-sized Zinc Oxide | 9% | BisGMA/TEGDMA | ~46% | [5] |
| Nanofillers | Up to 50% | Short glass fiber reinforced semi-IPN | Significant reduction | [18] |
| Barium Glass | Varied | TEGDMA with nanogel | Proportional to nanogel content | [16] |
Table 2: Effect of Monomer Modification on Polymerization Shrinkage and Stress
| Modification Strategy | Specific Monomer/Agent | Base Resin | Shrinkage/Stress Reduction | Reference |
| Ring-Opening Monomer | Spiro-orthoester | Tri(ethylene glycol) divinyl ether | Up to 39% shrinkage reduction | [19] |
| Thiol-Ene Co-polymerization | Thiol-yne-methacrylate | N/A | Lower shrinkage stress (>2 MPa to 1.2 ± 0.2 MPa) | [11] |
| AFCT Agent | Allyl sulfide | Norbornene-methacrylate | >96% stress reduction | [14][15] |
| Nanogel Additive | Reactive nanogels | TEGDMA | Up to 45% stress reduction with 40 wt% nanogel | [17] |
Experimental Protocols
Protocol 1: Shrinkage Reduction using Thiol-Ene Co-polymerization
This protocol describes the preparation of a low-shrinkage resin through the co-polymerization of this compound (HDDA) with a multifunctional thiol.
Materials:
-
This compound (HDDA)
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
Photoinitiator (e.g., Irgacure 651 or TPO)
-
UV curing system (365 nm)
Procedure:
-
Prepare a monomer mixture by combining HDDA and PETMP in a 1:1 stoichiometric ratio of acrylate to thiol functional groups.
-
Add the photoinitiator to the monomer mixture at a concentration of 0.5-2.0 wt% and mix until fully dissolved. Protect the mixture from light.
-
Dispense the resin into a mold of desired dimensions.
-
Cure the sample using a UV light source (e.g., 365 nm) with a defined intensity and exposure time. The step-growth nature of the thiol-ene reaction will delay the gel point, leading to reduced shrinkage stress.[11][20]
Protocol 2: Preparation of a Low-Shrinkage Composite with Nanofillers
This protocol details the incorporation of silica nanofillers into an HDDA resin to reduce polymerization shrinkage.
Materials:
-
This compound (HDDA)
-
Fumed silica nanoparticles (surface-treated for compatibility if necessary)
-
Photoinitiator (e.g., Irgacure 651 or TPO)
-
High-shear mixer or ultrasonicator
-
UV curing system (365 nm)
Procedure:
-
In a light-protected container, combine HDDA with the desired weight percentage of fumed silica nanoparticles (e.g., 10-50 wt%).
-
Disperse the nanoparticles into the monomer using a high-shear mixer or an ultrasonicator until a homogenous dispersion is achieved.
-
Add the photoinitiator (0.5-2.0 wt%) to the mixture and mix thoroughly until dissolved.
-
Cast the composite resin into a mold.
-
Cure the composite using a UV light source. The inert nanofillers will reduce the overall volumetric shrinkage of the material.[5][18][21]
Visualizations
References
- 1. Expanding Monomers as Anti-Shrinkage Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring the monomers to overcome the shortcomings of current dental resin composites – review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 6. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 7. Reduction of polymerization shrinkage stress and marginal microleakage using soft-start polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photopolymerization Shrinkage-Stress Reduction in Polymer-based Dental Restoratives by Surface Modification of Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Novel dental restorative materials having low polymerization shrinkage stress via stress relaxation by addition-fragmentation chain transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel dental restorative materials having low polymerization shrinkage stress via stress relaxation by addition-fragmentation chain transfer | Pocket Dentistry [pocketdentistry.com]
- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 17. Control of polymerization shrinkage and stress in nanogel-modified monomer and composite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of nanofiller fractions and temperature on polymerization shrinkage on glass fiber reinforced filling material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. photopolymer.it [photopolymer.it]
- 20. researchgate.net [researchgate.net]
- 21. New Horizons in Nanofiller-Based Polymer Composites II - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mechanical Properties of HDDA Crosslinked Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Hexanediol diacrylate (HDDA) crosslinked polymers. The following sections address common experimental issues and offer potential solutions to improve the mechanical performance of your polymers.
Section 1: Troubleshooting Common Issues
This section is designed to help you diagnose and resolve common problems encountered during the formulation and curing of HDDA polymers that can lead to suboptimal mechanical properties.
dot
Caption: Troubleshooting workflow for suboptimal mechanical properties in HDDA polymers.
Section 2: Frequently Asked Questions (FAQs)
Formulation-Related Questions
Q1: My HDDA polymer is too brittle. How can I improve its flexibility and toughness?
A1: Brittleness in highly crosslinked polymers like poly(HDDA) is common. To improve flexibility and toughness, consider the following strategies:
-
Incorporate a flexible comonomer: Adding a monofunctional acrylate (B77674) or a longer-chain diacrylate can reduce the overall crosslink density, thereby increasing flexibility. For example, n-Butyl acrylate (n-BA) can be grafted onto the polymer chain, increasing chain entanglement and flexibility.[1]
-
Optimize monomer ratios: If you are already using a comonomer blend, adjusting the ratio to include a higher percentage of a more flexible monomer can significantly impact the final mechanical properties.[2] For instance, in polyethylene (B3416737) glycol diacrylate (PEGDA) blends, altering the ratio of low and high molecular weight PEGDA can maximize the compressive modulus.[2]
-
Use reactive diluents: The addition of reactive diluents can modify the polymer network. For example, N-vinylpyrrolidone (NVP) can be used alongside HDDA to adjust properties.[3]
Q2: The mechanical strength (e.g., Young's Modulus, Tensile Strength) of my polymer is lower than expected. What is the most likely cause?
A2: Low mechanical strength is often a result of an incomplete or poorly formed polymer network. Key factors to investigate include:
-
Insufficient Crosslink Density: The modulus of a polymer is directly proportional to its crosslink density.[2][4] An insufficient number of crosslinks will result in a weaker material.
-
Low Degree of Conversion: If the polymerization reaction does not proceed to a high degree of conversion, a significant amount of unreacted monomer will remain, compromising the mechanical integrity.[5] Typical final double-bond conversions for multifunctional monomers range from 55% to 75%.[5]
-
Photoinitiator Concentration: The concentration of the photoinitiator is critical. Too low a concentration will generate an insufficient number of free radicals to initiate polymerization effectively. Conversely, an excessively high concentration can lead to the formation of a dense polymer network only at the surface, preventing light from penetrating deeper into the sample and resulting in incomplete curing.[6][7]
dot
Caption: Relationship between formulation components and final mechanical properties.
Q3: How does the photoinitiator concentration specifically affect the mechanical properties?
A3: The photoinitiator (PI) concentration directly influences the crosslink density of the polymer matrix.[4]
-
Increasing PI Concentration: Generally, a higher PI concentration leads to the generation of more free radicals during photopolymerization. This increases the crosslink density, which in turn can increase properties like failure stress, modulus, and hardness.[4][6][7]
-
Optimal Concentration: There is an optimal concentration range. For some systems, mechanical properties like compressive strength and hardness level off after a certain PI concentration (e.g., around 0.5% for a BisGMA/TEGDMA system with camphorquinone).[7][8] Exceeding this optimal range may not yield further improvements and can lead to issues like reduced curing depth.
| Photoinitiator (TPO) Conc. | Post-Curing Time | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 1% | 10 min | 85.3 (±8.6) | 2.1 (±0.2) |
| 1% | 30 min | 91.2 (±7.5) | 2.3 (±0.3) |
| 2% | 10 min | 95.4 (±9.1) | 2.5 (±0.4) |
| 2% | 30 min | 102.1 (±10.3) | 2.7 (±0.3) |
| 3% | 10 min | 115.7 (±12.1) | 3.1 (±0.5) |
| 3% | 30 min | 118.9 (±11.5) | 3.2 (±0.4) |
| Table adapted from a study on 3D-printed resins, demonstrating the trend of increasing mechanical properties with higher photoinitiator concentration.[6] |
Curing and Process-Related Questions
Q4: My samples are soft or tacky on the surface after curing. What causes this, and how can I fix it?
A4: A soft or tacky surface is typically due to oxygen inhibition. Oxygen in the atmosphere can quench the free radicals at the surface of the resin, preventing complete polymerization. To mitigate this:
-
Inert Atmosphere: Cure the sample in an inert atmosphere, such as a nitrogen-filled glove box, to eliminate oxygen exposure.
-
Barrier Coating: Apply a barrier coating (e.g., a thin layer of polyvinyl alcohol or even glycerin) to the surface of the resin before curing. This physically blocks oxygen from interacting with the surface.
-
Higher Initiator Concentration: Increasing the photoinitiator concentration at the surface can help overcome the inhibitory effect of oxygen by generating a higher flux of free radicals.
-
Post-Curing: A post-curing step, either with UV light or heat, can help cure the unreacted surface layer.[9][10]
Q5: I'm observing significant warping and internal stress in my cured parts. What strategies can I use to reduce polymerization shrinkage stress?
A5: Polymerization shrinkage is an inherent property of acrylates like HDDA, leading to significant stress.[11] This stress can cause warping, microfractures, and poor dimensional accuracy. Strategies to minimize shrinkage stress include:
-
Use of Low-Shrink Monomers: Incorporating monomers with higher molecular weight or different chemical structures (e.g., siloranes) can reduce overall volumetric shrinkage.[11][12]
-
Incremental Curing: For thicker samples, build the part in thin layers (typically 1-2 mm), curing each layer individually.[9] This reduces the overall stress accumulation.
-
"Soft-Start" or Ramped Curing: Begin the curing process with a lower light intensity and gradually increase it.[13] This slows down the initial polymerization rate, allowing the polymer network more time to relax before reaching the gel point, which can reduce the final stress.[14][15]
-
Stress-Absorbing Layers: In some applications, using a thin, flexible intermediate layer can help absorb some of the shrinkage stress from subsequent, more rigid layers.[15]
Post-Processing Questions
Q6: What is post-curing, and is it necessary for HDDA polymers?
A6: Post-curing is the process of exposing a polymer to additional energy (usually heat or light) after the initial curing is complete.[10] It is highly recommended for thermoset materials like crosslinked HDDA to maximize their mechanical properties.[10][16]
Benefits of Post-Curing:
-
Increased Crosslink Density: Post-curing drives the polymerization reaction further towards completion, increasing the final degree of conversion and crosslink density.[9][17]
-
Improved Mechanical Properties: This enhanced network structure leads to significant improvements in properties like tensile strength, flexural strength, hardness, and the glass transition temperature (Tg).[10][17]
-
Enhanced Stability: It stabilizes the polymer, ensuring dimensional stability over time, which is critical if the part is to be machined or used under tight tolerances.[10]
Q7: What are the typical conditions for thermal post-curing?
A7: The optimal post-curing temperature and time depend on the specific formulation and its glass transition temperature (Tg). A general guideline is to post-cure at a temperature at or slightly above the Tg of the initially cured material.
-
General Protocol: After the initial room-temperature cure (allowing the part to solidify for at least 12 hours), place the part in a vented laboratory oven.[10]
-
Temperature and Duration: For rigid materials, a post-cure at approximately 80°C (175°F) for 8-24 hours is a common starting point.[10] For more flexible materials, a lower temperature around 60°C (140°F) for a similar duration may be appropriate.[10] It is crucial to consult material datasheets or perform a design of experiments to find the optimal conditions for your specific system.
| Curing Temperature | Post-Curing Temperature | Glass Transition Temp. (Tg) in °C |
| 70°C | None | 75.8 (±1.52) |
| 70°C | 125°C | 84.9 (±1.95) |
| 70°C | 150°C | 94.1 (±1.97) |
| 80°C | None | 80.2 (±1.89) |
| 80°C | 125°C | 90.5 (±1.71) |
| 80°C | 150°C | 93.4 (±1.87) |
| Table adapted from a study on epoxy resins, showing a significant increase in Tg with post-curing at elevated temperatures.[17] |
Section 3: Experimental Protocols
Protocol 1: Sample Preparation for Mechanical Testing (Tensile Strength)
-
Mold Preparation: Prepare silicone or Teflon molds with the desired specimen geometry (e.g., dog-bone shape according to ASTM D638). Ensure molds are clean and free of contaminants.
-
Resin Formulation: Prepare the HDDA resin formulation by mixing the monomer, comonomer(s) (if any), and photoinitiator in an opaque container. Mix thoroughly until the photoinitiator is fully dissolved. Degas the mixture in a vacuum chamber or centrifuge to remove dissolved air bubbles.
-
Casting: Carefully pour the resin into the molds, avoiding the introduction of new air bubbles.
-
Curing: Place the filled molds in a UV curing chamber with a specific wavelength and intensity (e.g., 365 nm). Cure for the predetermined time required to achieve full cure through the sample's thickness. For thicker samples, use an incremental layering technique.
-
Demolding: Carefully remove the cured specimens from the molds.
-
Post-Curing (Recommended): Transfer the specimens to a programmable oven for thermal post-curing. Ramp the temperature slowly to the target post-curing temperature, hold for the specified duration (e.g., 8 hours at 80°C), and then ramp down slowly to room temperature to prevent thermal shock.
-
Conditioning: Before testing, condition the specimens for at least 24 hours at standard laboratory conditions (e.g., 23°C and 50% relative humidity).
-
Mechanical Testing: Perform tensile testing using a universal testing machine, recording the tensile strength, modulus, and elongation at break.
dot
References
- 1. doi.nrct.go.th [doi.nrct.go.th]
- 2. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of comonomer composition on dimethacrylate resin properties for dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. addent.com [addent.com]
- 10. Post Curing Thermoset Resins | Hapco, Inc. [hapcoincorporated.com]
- 11. Strategies to overcome polymerization shrinkage--materials and techniques. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. INFLUENCE OF THE CURING METHOD ON THE POSTPOLYMERIZATION SHRINKAGE STRESS OF A COMPOSITE RESIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumhs.edu.pk [lumhs.edu.pk]
- 15. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 16. On the Nature of Epoxy Resin Post-Curing | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,6-Hexanediol Diacrylate (HDDA)-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,6-Hexanediol diacrylate (HDDA)-based polymers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crosslinked HDDA-based polymers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of residual HDDA monomer after purification. | 1. Inefficient Solvent: The solvent used for extraction may not effectively swell the polymer network or solubilize the monomer. 2. Insufficient Extraction Time/Temperature: The duration or temperature of the extraction may be inadequate for complete diffusion of the monomer out of the polymer matrix. 3. Inadequate Solvent Volume: The volume of solvent may be too low, leading to saturation with the monomer and preventing further extraction. | 1. Solvent Selection: Switch to a solvent with a closer solubility parameter to both the polymer and the monomer. Good starting points for acrylate (B77674) polymers are acetone, ethanol, or ethyl acetate.[1] 2. Optimize Extraction Conditions: Increase the extraction time. For passive swelling and washing, extend the immersion time to 24-48 hours. For more rigorous extraction like Soxhlet, increase the number of cycles.[2] Gentle heating can also increase diffusion rates, but ensure the temperature is well below the polymer's degradation temperature. 3. Increase Solvent Volume & Frequency: Use a larger volume of solvent for each washing step (e.g., 10x the volume of the polymer) and increase the number of washing cycles.[3] |
| Polymer sample is sticky or oily after drying. | 1. Residual Monomer or Oligomers: The stickiness is often due to the presence of unreacted monomers or low molecular weight oligomers on the surface. 2. Incomplete Solvent Removal: The solvent used for extraction may not have been fully evaporated. | 1. Re-Purify: Repeat the purification process using a more stringent method, such as Soxhlet extraction, which provides continuous extraction with fresh solvent.[2] 2. Thorough Drying: Dry the polymer under vacuum at a slightly elevated temperature to ensure complete removal of the extraction solvent. |
| Polymer properties (e.g., mechanical strength, swelling ratio) are inconsistent. | 1. Variable Purity: Inconsistent removal of unreacted monomers or other impurities can act as plasticizers, affecting the final properties of the polymer network. 2. Polymer Degradation: Harsh purification conditions (e.g., high temperatures, aggressive solvents) may be causing degradation of the polymer backbone. | 1. Standardize Purification Protocol: Ensure that the purification protocol is consistent for all samples. Quantify the level of residual monomer using techniques like GC or HPLC to ensure consistent purity.[4] 2. Milder Purification Conditions: If degradation is suspected, reduce the temperature of extraction and drying. Select a solvent that is less aggressive towards the polymer network. |
| Low yield of purified polymer (for non-crosslinked polymers). | 1. Polymer is partially soluble in the non-solvent: During precipitation, some of the lower molecular weight polymer chains may remain dissolved. 2. Precipitation conditions are not optimal: Rapid addition of the polymer solution to the non-solvent can lead to the formation of fine particles that are difficult to collect.[5] | 1. Select a different non-solvent: Choose a non-solvent in which the polymer has negligible solubility. 2. Optimize Precipitation: Add the polymer solution dropwise to a vigorously stirred non-solvent.[5] Cooling the non-solvent can also help to reduce the solubility of the polymer. |
| Presence of unknown peaks in analytical characterization (e.g., NMR, HPLC). | 1. Initiator Byproducts: Residuals or byproducts from the photoinitiator or thermal initiator may be present. 2. Solvent Impurities: The solvents used in polymerization or purification may contain impurities. 3. Side-Reaction Products: Impurities from the monomer or side reactions during polymerization can lead to unexpected byproducts. | 1. Targeted Extraction: Select an extraction solvent that is effective at solubilizing the specific initiator and its byproducts. 2. Use High-Purity Solvents: Ensure that all solvents used are of high purity (e.g., HPLC grade). 3. Characterize Impurities: Use techniques like GC-MS to identify the unknown peaks, which can help in selecting an appropriate purification strategy.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is purification of my HDDA-based polymer necessary?
A1: Purification is critical to remove unreacted HDDA monomer, which can be toxic and may cause skin irritation.[7] Residual monomers and other impurities like initiator fragments can also negatively impact the mechanical, thermal, and biocompatibility properties of the final polymer.[6]
Q2: What are the most common methods for purifying crosslinked HDDA polymers?
A2: Since crosslinked polymers do not dissolve, purification focuses on extracting small molecules from the polymer network. The most common methods are:
-
Solvent Swelling and Washing: The polymer is immersed in a suitable solvent, allowing it to swell and the impurities to diffuse out. This is repeated with fresh solvent.[8][9]
-
Soxhlet Extraction: This is a more exhaustive and continuous extraction method where the polymer is repeatedly washed with freshly distilled solvent, ensuring a high degree of purification.[2][10]
Q3: How do I choose the right solvent for purification?
A3: The ideal solvent should be a good solvent for the impurities (e.g., HDDA monomer) but a poor solvent for the polymer, though it must be able to swell the polymer network.[11] For acrylate-based polymers, common choices include acetone, ethanol, methanol, and ethyl acetate. The selection depends on the specific composition of your polymer.
Q4: How can I confirm that my polymer is pure?
A4: The purity of the polymer is typically assessed by measuring the amount of residual monomer. This can be done by extracting a sample of the purified polymer and analyzing the extract using analytical techniques such as:
-
Gas Chromatography (GC): Often with a Flame Ionization Detector (GC-FID), this is a sensitive method for volatile and semi-volatile monomers.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile monomers.[4]
Q5: For a non-crosslinked HDDA polymer, what is the best way to purify it?
A5: For linear or branched (non-crosslinked) HDDA polymers, the most common method is precipitation.[3] This involves dissolving the crude polymer in a good solvent and then adding this solution to a large volume of a non-solvent, causing the polymer to precipitate while impurities remain in solution.[12]
Quantitative Data on Purification
The efficiency of purification can be quantified by measuring the removal of residual monomers.
Table 1: Extraction Efficiency of HDDA Monomer
| Method | Matrix | Extraction Solvent | Efficiency | Reference |
| Solvent Extraction | Chromosorb 106 | 99:1 Carbon Disulfide:DMF | 98.9% | [7] |
| Wet Extraction | Chromosorb 106 | 99:1 Carbon Disulfide:DMF | 98.7% | [7] |
Note: Data is for extraction from a sorbent material and serves as an indicator of solvent effectiveness for the monomer.
Table 2: Analytical Methods for Residual Monomer Quantification
| Technique | Common Monomers Analyzed | Typical Limit of Detection (LOD) |
| HPLC | Bis-GMA, TEGDMA, UDMA | ~1-2 µg/mL |
| GC-FID | Volatile acrylates and methacrylates | High sensitivity, specific LOD depends on the compound |
Experimental Protocols
Protocol 1: Purification of Crosslinked HDDA Polymer by Solvent Swelling and Washing
-
Preparation: Place the crosslinked polymer sample in a glass container.
-
Solvent Addition: Add a sufficient volume of a suitable solvent (e.g., acetone, ethanol) to fully immerse the polymer (a solvent to polymer volume ratio of at least 10:1 is recommended).
-
Swelling and Extraction: Cover the container and allow the polymer to swell at room temperature for at least 4-6 hours. Gentle agitation can improve extraction efficiency.
-
Solvent Replacement: Decant the solvent. Add a fresh portion of the solvent.
-
Repeat: Repeat the solvent replacement process 3-5 times. For high purity requirements, extend the swelling time for the final wash to 24 hours.
-
Drying: After the final wash, remove the polymer from the solvent and dry it in a vacuum oven at a temperature appropriate for the polymer's stability until a constant weight is achieved.
Protocol 2: Purification of Crosslinked HDDA Polymer by Soxhlet Extraction
-
Sample Placement: Place the polymer sample in a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then fitted onto a boiling flask containing the extraction solvent (e.g., acetone) and under a condenser.
-
Extraction: Heat the solvent in the boiling flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the polymer.
-
Cycling: When the solvent in the chamber reaches a certain level, it will siphon back into the boiling flask, carrying the extracted impurities with it. This process repeats, continuously washing the polymer with fresh solvent.
-
Duration: Allow the extraction to run for a sufficient number of cycles to ensure complete removal of impurities, typically 12-24 hours.
-
Drying: After extraction, carefully remove the polymer from the thimble and dry it in a vacuum oven to a constant weight.
Visualizations
Caption: Workflow for selecting a purification method for HDDA-based polymers.
Caption: Troubleshooting logic for high residual monomer in HDDA polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the amount of residual monomer released from different flowable composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. polymersolutions.com [polymersolutions.com]
- 7. osha.gov [osha.gov]
- 8. Swelling behavior of poly(sodium acrylate) gels crosslinked by aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 10. waterboards.ca.gov [waterboards.ca.gov]
- 11. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Addressing Oxygen Inhibition in 1,6-Hexanediol Diacrylate (HDDA) Photopolymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding oxygen inhibition during the photopolymerization of 1,6-Hexanediol diacrylate (HDDA).
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition in HDDA photopolymerization?
A1: Oxygen inhibition is a common issue in free-radical photopolymerization. Molecular oxygen from the atmosphere can diffuse into the monomer resin and interact with the initiating and propagating radicals.[1][2] This interaction forms stable peroxy radicals, which are much less reactive towards acrylate (B77674) double bonds, thereby terminating the polymerization chain reaction.[2][3] This phenomenon is particularly pronounced at the surface of the sample, leading to a tacky, under-cured layer.[1][3]
Q2: What are the common signs of oxygen inhibition in my experiments?
A2: The most common signs of oxygen inhibition include:
-
Incomplete or slow polymerization, especially in thin films.[1][4]
-
Reduced final monomer conversion.[5]
-
Lowered mechanical properties of the final polymer, such as reduced hardness and scratch resistance.
Q3: How does sample thickness affect oxygen inhibition?
A3: As the thickness of the HDDA film increases, the overall average monomer conversion also increases.[1][5] This is because oxygen diffusion is limited to the upper layers of the film, allowing the polymerization to proceed more efficiently in the lower depths.[1][5] However, this can create a gradient in polymer properties through the thickness of the sample.
Troubleshooting Guide
Below are common problems encountered during HDDA photopolymerization due to oxygen inhibition and potential solutions.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Tacky or uncured surface after curing | High concentration of dissolved oxygen at the air-resin interface inhibiting polymerization. | 1. Inert Environment: Cure the sample in a nitrogen or argon atmosphere to displace oxygen.[4][6] 2. Barrier Coating: Apply a transparent barrier film (e.g., PET) on the surface before curing to prevent oxygen ingress.[3] 3. Increase Light Intensity: Use a higher intensity UV source to generate radicals at a faster rate than oxygen can inhibit them.[1][4] 4. Use of Additives: Incorporate oxygen scavengers like thiols, amines, or phosphites into the formulation.[3][4][7] |
| Inconsistent curing through the sample depth | Oxygen inhibition at the surface and light attenuation through the sample. | 1. Optimize Light Intensity and Exposure Time: Adjust these parameters to ensure sufficient energy reaches the bottom of the sample while managing surface inhibition. 2. Thicker Samples: If the application allows, increasing the sample thickness can lead to a higher overall conversion in the bulk.[1][5] |
| Low final monomer conversion | Pervasive oxygen inhibition throughout the bulk of a thin sample. | 1. Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more radicals to consume dissolved oxygen and initiate polymerization.[5] 2. Chemical Scavengers: Utilize additives that react with and consume dissolved oxygen.[4][7] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various parameters on HDDA photopolymerization in the presence of oxygen.
Table 1: Effect of Film Thickness and Oxygen Concentration on Monomer Conversion
| Film Thickness (µm) | Oxygen Concentration (%) | Final Monomer Conversion (%) |
| 10 | 21 (Air) | ~35 |
| 25 | 21 (Air) | ~55 |
| 35 | 21 (Air) | ~65 |
| 45 | 21 (Air) | ~75 |
| Not specified | 5 | ~60 (in 1 min) |
| Not specified | 1 | ~80 (in 1 min) |
Data adapted from modeling and experimental results with 0.1 M DMPA photoinitiator and 30 mW/cm² light intensity.[5]
Table 2: Effect of Initiator Concentration on Inhibition Time in Air
| Initiator (DMPA) Concentration (M) | Inhibition Time (s) |
| 0.01 | ~15 |
| 0.05 | ~3 |
| 0.10 | ~1.5 |
| 0.20 | < 1 |
Data adapted for HDDA with DMPA samples equilibrated with air then laminated.[5]
Experimental Protocols
Protocol 1: Photopolymerization in an Inert Atmosphere
-
Place the HDDA resin containing a suitable photoinitiator in a sample holder.
-
Position the sample inside a chamber with a transparent window (e.g., quartz).
-
Purge the chamber with an inert gas, such as nitrogen or argon, for 5-10 minutes to displace the oxygen.
-
While maintaining the inert atmosphere, expose the sample to a UV light source of appropriate wavelength and intensity for the specified duration.
-
After curing, turn off the UV source and remove the sample from the chamber.
Protocol 2: Use of Amine Co-initiators to Reduce Oxygen Inhibition
-
Prepare the HDDA resin formulation by adding the desired photoinitiator (e.g., 1 wt% DMPA).
-
Incorporate an amine co-initiator, such as N-vinylpyrrolidone (NVP), into the formulation at a concentration of up to 30 wt%.[4]
-
Mix the formulation thoroughly until the amine is completely dissolved.
-
Cast the resin into the desired shape or as a thin film.
-
Cure the sample under a UV light source in air. The presence of the amine will help to mitigate the effects of oxygen inhibition.[4]
Visualizations
Caption: Mechanism of oxygen inhibition in photopolymerization.
References
Technical Support Center: Minimizing Unreacted 1,6-Hexanediol Diacrylate (HDDA) in Final Products
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize residual 1,6-Hexanediol (B165255) diacrylate (HDDA) in their photopolymerized products.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high concentrations of unreacted HDDA in my final product?
High levels of residual HDDA are typically due to incomplete polymerization. Several factors can contribute to this:
-
Inadequate UV Exposure: Insufficient UV light intensity or exposure time can lead to a low degree of conversion.[1][2]
-
Suboptimal Photoinitiator Concentration: Both too low and too high concentrations of photoinitiator can decrease the polymerization rate and the final conversion of the monomer.[3][4] An optimal concentration is crucial for efficient initiation.[4]
-
Oxygen Inhibition: Oxygen can quench the free radicals generated by the photoinitiator, hindering the polymerization process, particularly at the surface of the sample.[5][6]
-
Low Reaction Temperature: Photopolymerization at low temperatures can result in a lower double bond conversion.[4][7]
-
High Viscosity: As polymerization proceeds, the viscosity of the mixture increases, which can limit the diffusion of reactive species and lead to trapped, unreacted monomer.
Q2: How can I increase the conversion of HDDA during polymerization?
To enhance the conversion of HDDA, consider the following adjustments to your experimental setup:
-
Optimize UV Curing Parameters: Increase the UV light intensity or the total exposure time to ensure sufficient energy is provided for polymerization.[1][2]
-
Adjust Photoinitiator Concentration: The final monomer conversion can be increased by optimizing the photoinitiator concentration.[3] A concentration of 0.4% has been found to be optimal in some systems for achieving a high rate of polymerization and double bond conversion.[4]
-
Control the Reaction Atmosphere: To counteract oxygen inhibition, conduct the polymerization in an inert atmosphere, such as under a nitrogen or argon blanket.[5]
-
Increase the Curing Temperature: Raising the temperature during polymerization can increase the mobility of the molecules, leading to a higher conversion rate.[4][7][8]
-
Implement Post-Curing Procedures: After the initial photopolymerization, a post-curing step, such as heating the polymer, can significantly reduce the amount of unreacted monomer.[9][10][11]
Q3: What methods can be used to remove unreacted HDDA from my polymer product after synthesis?
Several post-synthesis purification techniques can be employed to remove residual HDDA:
-
Solvent Extraction/Washing: Washing the polymer with a suitable solvent can effectively remove unreacted monomer.[12][13] Solvents like a dichloromethane-n-hexane mixture have been used for extraction.[14]
-
Post-Cure Heating: Thermal treatments after the initial UV curing can promote further polymerization and reduce residual monomer content.[9][10][11]
-
Precipitation: The polymer can be dissolved in a suitable solvent and then precipitated by adding a non-solvent, leaving the unreacted monomer in the solution.[13][15]
-
Dialysis or Ultrafiltration: These membrane-based techniques can separate the polymer from the smaller, unreacted monomer molecules.[13]
-
Steam or Solvent Vapor Stripping: In some industrial processes, unreacted monomers are removed by treating the polymer slurry with steam or heated solvent vapors.[12]
Q4: Which analytical techniques are suitable for quantifying the amount of residual HDDA?
To accurately measure the concentration of unreacted HDDA, the following analytical methods are recommended:
-
Gas Chromatography (GC): GC, particularly with a flame ionization detector (GC-FID) or coupled with a mass spectrometer (GC-MS), is a precise method for determining residual monomer content.[14][16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the quantitative analysis of unreacted monomers in polymer samples.[9][10][16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the acrylate (B77674) double bond peak, providing a measure of the degree of conversion.[1][3]
Troubleshooting Guide
Problem: Consistently high levels of residual HDDA detected in the final product.
This troubleshooting workflow provides a systematic approach to identifying and resolving the root cause of incomplete polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UV Curing Part Four: Every body Gets Acrylated! - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. researchgate.net [researchgate.net]
- 7. Temperature effect on UV-photopolymerization of 1,6-hexanediol diacrylate [fs.sinap.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. addent.com [addent.com]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. US4218358A - Process for removing unreacted monomers from polymerization slurries - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN105467043A - A method for measuring this compound content - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. osha.gov [osha.gov]
Technical Support Center: Enhancing the Flexibility of HDDA-Based Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Hexanediol (B165255) diacrylate (HDDA)-based materials. Here, you will find strategies to overcome brittleness and enhance the flexibility of your cured photopolymers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cured HDDA-based material is extremely brittle and fractures easily. What is the primary cause of this?
A1: Pure, unmodified HDDA is a difunctional monomer that, upon polymerization, forms a tightly cross-linked polymer network. This high cross-link density is the primary reason for the material's inherent hardness and brittleness.[1] The short six-carbon chain of the HDDA molecule offers limited rotational freedom, contributing to the rigidity of the final polymer.
Q2: How can I systematically approach improving the flexibility of my HDDA resin formulation?
A2: Enhancing the flexibility of HDDA-based materials involves strategies aimed at reducing the cross-link density or introducing more flexible components into the polymer network. The most common and effective approaches include:
-
Copolymerization with Flexible Monomers/Oligomers: Introducing monomers or oligomers with longer, more flexible chains can disrupt the dense network of the HDDA polymer.
-
Incorporation of Plasticizers: Adding non-reactive or reactive plasticizers can increase the free volume within the polymer, allowing for greater chain mobility.
-
Utilizing Thiol-Ene Chemistry: This "click" reaction offers a different polymerization mechanism that can lead to more homogenous and flexible networks compared to traditional free-radical polymerization of acrylates.[2]
Below is a logical workflow for addressing material brittleness:
Caption: Troubleshooting workflow for brittle HDDA-based materials.
Q3: What types of flexible monomers or oligomers are compatible with HDDA for copolymerization?
A3: Several types of monomers and oligomers can be copolymerized with HDDA to enhance flexibility. The key is to select a component with a lower glass transition temperature (Tg) and greater chain flexibility. Examples include:
-
Urethane (B1682113) Acrylates: These are known for their excellent flexibility and toughness.[3]
-
Polyester Acrylates: These can be tailored to provide a range of flexibilities.
-
Long-Chain Alkyl Acrylates: Monomers like dodecyl acrylate (B77674) (DDA) can be effective in reducing brittleness.[4]
-
Ethoxylated 1,6-Hexanediol Diacrylate: The ethoxy groups in this monomer increase the chain length and flexibility, leading to tougher materials.[5]
Q4: I tried copolymerizing with a flexible monomer, but my material is still too rigid. What should I do next?
A4: If initial copolymerization attempts are unsuccessful, consider the following adjustments:
-
Increase the Concentration of the Flexible Monomer: Systematically increase the weight percentage of the flexible comonomer in your formulation. Be aware that this may also impact other properties like hardness and tensile strength.
-
Change the Type of Flexible Monomer: If one type of flexible monomer is not yielding the desired results, try another from the list in Q3. The chemical structure of the comonomer plays a significant role.
-
Check for Phase Separation: At higher concentrations, some comonomers may not be fully miscible with HDDA, leading to a non-homogenous cured material. Ensure your liquid resin is clear and homogenous before curing.
Q5: What are plasticizers and how do they work in a UV-curable system?
A5: Plasticizers are additives that increase the flexibility and reduce the brittleness of a polymer.[6] They work by embedding themselves between the polymer chains, increasing the free volume and allowing the chains to slide past one another more easily. In UV-curable systems, you can use:
-
Non-Reactive Plasticizers: These do not participate in the polymerization reaction. An example is Acetyl Tributyl Citrate (ATBC), which is known for its safety and environmental compatibility.[6] A potential drawback is that they can migrate out of the polymer over time.
-
Reactive Plasticizers: These have a functional group (like an acrylate) that allows them to be incorporated into the polymer backbone during curing.[7] This prevents migration and ensures permanent flexibility.
Q6: My 3D-printed HDDA parts are delaminating or have poor layer adhesion, leading to a brittle-like failure. How can I fix this?
A6: This issue is common in 3D printing and can be mistaken for material brittleness.[8] It is often related to the printing process itself. Here are some troubleshooting steps:
-
Increase Exposure Time: Insufficient curing of each layer can lead to weak bonds between them. Incrementally increase the UV exposure time for each layer.
-
Optimize Temperature: Printing at a slightly higher temperature can reduce the resin's viscosity, promoting better flow and layer fusion.[9][10]
-
Check Your Light Source: An aging or underpowered UV light source can lead to incomplete curing.
Data on Mechanical Properties
The following table summarizes the expected qualitative and quantitative effects of different strategies on the mechanical properties of HDDA-based materials. Actual values will vary based on the specific comonomers, plasticizers, concentrations, and curing conditions used.
| Strategy | Concentration of Additive (wt%) | Young's Modulus (MPa) | Elongation at Break (%) | Hardness (Shore D) | Notes |
| Pure HDDA | 0% | ~3000[11] | < 5% | ~85 | Highly rigid and brittle. |
| Copolymerization with Urethane Acrylate | 10% | 1500 - 2500 | 10 - 30% | 75 - 85 | Significant improvement in flexibility.[3] |
| 30% | 500 - 1500 | 30 - 80% | 60 - 75 | Greater flexibility, but reduced hardness. | |
| Copolymerization with Dodecyl Acrylate (DDA) | 20% | 1000 - 2000 | 20 - 50% | 70 - 80 | DDA acts as a reactive diluent and flexibilizer.[4] |
| Addition of ATBC Plasticizer | 15% | 800 - 1800 | 25 - 60% | 65 - 75 | Effective in increasing flexibility, but may have long-term stability issues.[6] |
| Thiol-Ene Formulation | N/A (Stoichiometric) | 100 - 1000 | 50 - 150% | 40 - 60 | Thiol-ene systems can be designed for high flexibility and toughness.[12] |
Experimental Protocols
Protocol 1: Enhancing Flexibility via Copolymerization with a Urethane Acrylate Oligomer
-
Materials:
-
This compound (HDDA)
-
Aliphatic Urethane Acrylate Oligomer (e.g., from commercial suppliers)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Mixing vessel, magnetic stirrer, UV curing system (365-405 nm).
-
-
Procedure:
-
Prepare a series of formulations by weighing the desired amounts of HDDA and the urethane acrylate oligomer into separate mixing vessels. For example, prepare formulations with 10%, 20%, and 30% by weight of the urethane acrylate.
-
Add 0.5 wt% of the photoinitiator (TPO) to each formulation.
-
Mix each formulation thoroughly in the dark using a magnetic stirrer until the photoinitiator is completely dissolved and the solution is homogenous.
-
Pour the resin into a mold of the desired geometry for mechanical testing (e.g., dog-bone shape for tensile testing according to ASTM D638).[13][14]
-
Cure the samples using a UV curing system. Ensure the UV intensity and exposure time are consistent across all samples. A typical starting point is an intensity of 20 mW/cm² for 5-10 minutes.
-
Post-cure the samples in a UV chamber for at least one hour to ensure complete polymerization.
-
Perform mechanical testing (tensile strength, elongation at break, Young's modulus) and compare the results to a pure HDDA control sample.[15][16]
-
Caption: Experimental workflow for copolymerization.
Protocol 2: Utilizing Thiol-Ene Chemistry for Flexible Networks
-
Materials:
-
Procedure:
-
Formulate the resin by mixing the 'ene' and thiol monomers at a 1:1 stoichiometric ratio of functional groups (allyl groups to thiol groups).
-
Add 0.5 wt% of the photoinitiator (TPO).
-
Mix thoroughly in the dark until a homogenous solution is achieved.
-
Cast the resin into molds suitable for mechanical testing.
-
Cure the samples under a UV light source. Thiol-ene reactions are often less sensitive to oxygen inhibition than acrylate polymerizations.[2]
-
Post-cure the samples as described in Protocol 1.
-
Evaluate the mechanical properties. The resulting material is expected to exhibit lower shrinkage stress and higher flexibility compared to a pure acrylate system.[12]
-
Caption: Logical relationship in a thiol-ene polymerization system.
References
- 1. adakem.com [adakem.com]
- 2. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. Highly Flexible and Photo-Activating Acryl-Polyurethane for 3D Steric Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl chain length effects on copolymerization kinetics of a monoacrylate with hexanediol diacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 84170-27-4: Ethoxylated this compound [cymitquimica.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. US20150004374A1 - Plasticized uv/eb cured coatings - Google Patents [patents.google.com]
- 8. 3dism.org [3dism.org]
- 9. comiskascustom.com [comiskascustom.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. fiveable.me [fiveable.me]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. stablemicrosystems.com [stablemicrosystems.com]
- 17. rsc.org [rsc.org]
overcoming challenges in the synthesis of HDDA copolymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,6-hexanediol (B165255) diacrylate (HDDA) copolymers.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Monomer Conversion
Q: My HDDA copolymerization reaction is not reaching a high conversion rate. What are the potential causes and how can I improve the yield?
A: Low monomer conversion in HDDA copolymerization can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Oxygen Inhibition: Free radical polymerization is highly sensitive to oxygen, which acts as a radical scavenger.
-
Solution: Ensure your reaction setup is properly deoxygenated. This can be achieved by purging the reaction mixture with an inert gas (e.g., nitrogen or argon) for a sufficient period before and during the polymerization.[1] The use of freeze-pump-thaw cycles is also a highly effective method for removing dissolved oxygen.
-
-
Inhibitor Concentration: Monomers like HDDA are often supplied with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization during storage.[1][2][]
-
Solution: While a small amount of inhibitor is necessary for stability, excessive amounts can significantly slow down or halt the polymerization. Consider passing the monomer through a column of activated basic alumina (B75360) to remove the inhibitor just before use. Be aware that inhibitor-free monomers should be used immediately.
-
-
Initiator Inefficiency or Insufficient Concentration: The choice and concentration of the initiator are critical.
-
Solution:
-
Thermal Initiators (e.g., AIBN, BPO): Ensure the reaction temperature is appropriate for the chosen initiator's half-life. A temperature that is too low will result in a slow initiation rate.
-
Photoinitiators: The wavelength and intensity of the UV light source must be matched to the absorption spectrum of the photoinitiator.[4]
-
Concentration: An insufficient initiator concentration will lead to a low rate of polymerization. A typical starting point is 0.1-1.0 mol% relative to the monomer.
-
-
-
Monomer Purity: Impurities in the monomers or solvent can interfere with the polymerization process.
-
Solution: Use monomers and solvents of high purity. If necessary, purify the monomers by distillation or column chromatography.
-
-
Reaction Time and Temperature: The polymerization may simply need more time or a higher temperature to proceed to high conversion.
-
Solution: Monitor the reaction over a longer period. If using a thermal initiator, a modest increase in temperature (while staying within the initiator's optimal range) can increase the polymerization rate.
-
Issue 2: Premature Gelation or Uncontrolled Crosslinking
Q: My reaction mixture is forming a gel much earlier than expected, or the resulting copolymer is an insoluble crosslinked network. How can I control the crosslinking?
A: Premature gelation is a common issue when working with difunctional monomers like HDDA, which acts as a crosslinker.[5] Here’s how to address it:
-
Monomer Feed Ratio: The concentration of the crosslinking agent (HDDA) is a primary factor.
-
Solution: Reduce the molar ratio of HDDA relative to the monofunctional comonomer(s). A higher concentration of the monofunctional monomer will lead to the formation of more linear polymer chains before significant crosslinking occurs.
-
-
Reaction Conditions:
-
Solution:
-
Conduct the polymerization at a lower monomer concentration (i.e., in more solvent). This reduces the probability of intermolecular crosslinking reactions.
-
Lowering the reaction temperature can also help to slow down the propagation and crosslinking reactions, providing better control.
-
-
-
Chain Transfer Agents (CTAs): CTAs can be used to regulate the molecular weight and delay the onset of gelation.
-
Solution: Introduce a chain transfer agent, such as a thiol (e.g., dodecanethiol), into the reaction mixture. The CTA will compete with the monomer for reaction with the propagating radical, leading to the formation of smaller polymer chains and delaying the formation of an extensive network.
-
Issue 3: Poor Control Over Molecular Weight and Polydispersity (PDI)
Q: The molecular weight of my HDDA copolymer is not what I expected, and the polydispersity index (PDI) is very high. How can I achieve better control?
A: Conventional free-radical polymerization often yields polymers with broad molecular weight distributions. For better control, consider the following:
-
Controlled Radical Polymerization (CRP) Techniques:
-
Solution: Employ CRP methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP).[6] These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow PDIs, and complex architectures.[7][8]
-
-
Initiator and Monomer Concentrations: In conventional free-radical polymerization, the molecular weight is inversely proportional to the square root of the initiator concentration.
-
Solution: To increase the molecular weight, decrease the initiator concentration. Conversely, to decrease the molecular weight, increase the initiator concentration. Be mindful that very low initiator concentrations can lead to slow reaction rates and incomplete conversion.
-
-
Reaction Temperature: Higher temperatures generally lead to lower molecular weights due to an increased rate of termination reactions.
-
Solution: Conduct the polymerization at a lower temperature to favor propagation over termination, which can lead to higher molecular weight polymers.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design.
Table 1: Influence of Monoacrylate Comonomer on HDDA Photopolymerization Conversion
| HDDA (wt%) | Comonomer (80 wt%) | Conversion at 30s Exposure (%) |
| 20 | Hexyl Acrylate (B77674) (HA) | 62 ± 3 |
| 20 | Ethylhexyl Acrylate (EHA) | 76 ± 3 |
| 20 | Dodecyl Acrylate (DDA) | 84 ± 3 |
Data adapted from a study on the photopolymerization kinetics of HDDA with different monoacrylates.[9]
Table 2: Properties of Doxorubicin (B1662922) (DOX)-Loaded Micelles from MPEG-b-PCL Copolymers
| Copolymer (MPEG-PCL, kDa) | Micelle Diameter (nm) | DOX-Loading Content (%) |
| 5 - 2.5 | 22.9 | 10.2 |
| 5 - 5.0 | 35.1 | 12.5 |
| 5 - 10.0 | 65.8 | 15.1 |
| 5 - 24.7 | 104.9 | 18.3 |
Data from a study on diblock copolymers for doxorubicin delivery, illustrating the effect of the hydrophobic block length on micelle size and drug loading.[5]
Experimental Protocols
Protocol 1: Free-Radical Photopolymerization of an HDDA Copolymer
Materials:
-
1,6-Hexanediol diacrylate (HDDA)
-
Monofunctional acrylate or methacrylate (B99206) comonomer (e.g., methyl methacrylate, MMA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., tetrahydrofuran, THF), if required
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., glass vial with a septum)
-
UV light source
Procedure:
-
Monomer Preparation: If necessary, remove the inhibitor from HDDA and the comonomer by passing them through a column of activated basic alumina.
-
Reaction Setup: In the reaction vessel, combine the desired molar ratio of HDDA and the comonomer. If performing the reaction in solution, add the solvent.
-
Initiator Addition: Add the photoinitiator (e.g., 0.5 mol% relative to the total moles of monomer).
-
Deoxygenation: Seal the vessel with a septum and purge the mixture with an inert gas for 20-30 minutes to remove dissolved oxygen.
-
Polymerization: Place the reaction vessel under the UV light source. The distance from the source and the exposure time will depend on the light intensity and the specific reaction conditions.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the acrylate C=C bond peak (around 1635 cm⁻¹).
-
Termination: The polymerization is terminated by turning off the UV light source.
-
Purification: The resulting copolymer can be purified by precipitation (see Protocol 2).
Protocol 2: Purification of HDDA Copolymer by Precipitation
Materials:
-
Polymer solution from the reaction mixture
-
A suitable non-solvent (a solvent in which the polymer is insoluble but the unreacted monomers and initiator are soluble, e.g., cold methanol (B129727) or hexane)
-
Beakers
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and filter paper) or centrifuge
-
Vacuum oven
Procedure:
-
Dissolution: If the polymer is not already in solution, dissolve it in a minimal amount of a good solvent (e.g., THF, dichloromethane).
-
Precipitation: While stirring vigorously, slowly add the polymer solution dropwise into a large excess of the cold non-solvent.[10] The polymer should precipitate out of the solution.
-
Isolation:
-
Filtration: Collect the precipitated polymer by vacuum filtration. Wash the polymer on the filter with fresh non-solvent to remove any remaining impurities.
-
Centrifugation: Alternatively, centrifuge the mixture to pellet the polymer, then decant the supernatant. Resuspend the polymer in fresh non-solvent and repeat the centrifugation.
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved to remove all residual solvents.
Protocol 3: Characterization of HDDA Copolymer by Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dry polymer sample.[11]
-
Dissolve the polymer in the GPC mobile phase (e.g., THF) to a concentration of 1-2 mg/mL.[11] Allow the sample to dissolve completely, which may take several hours.[11]
-
Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[12]
-
-
Instrument Setup:
-
Equilibrate the GPC system with the appropriate mobile phase and columns at a constant flow rate and temperature.
-
The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or PMMA).
-
-
Analysis:
-
Inject the filtered sample solution into the GPC system.
-
Record the chromatogram from the refractive index (RI) or other detectors.
-
-
Data Processing:
-
Use the calibration curve to determine the molecular weight distribution of the sample.
-
Calculate Mn, Mw, and PDI from the distribution data.
-
Protocol 4: Characterization of HDDA Copolymer by ¹H NMR Spectroscopy
Objective: To confirm the copolymer composition.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified and dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on an NMR spectrometer.
-
-
Spectral Analysis:
-
Identify the characteristic peaks for each monomer unit in the copolymer. For an HDDA-MMA copolymer, you would typically look for:
-
Protons from the HDDA backbone (e.g., the -O-CH₂- protons).
-
Protons from the MMA units (e.g., the -O-CH₃ protons).
-
-
Integrate the areas of these characteristic peaks.
-
Calculate the molar ratio of the monomer units in the copolymer by comparing the normalized integral values.
-
Visualizations
Caption: A general workflow for the synthesis, purification, and characterization of HDDA copolymers.
Caption: A decision tree for troubleshooting low monomer conversion in HDDA copolymerization.
Caption: Conceptual pathway for HDDA copolymer micelles in targeted drug delivery of Doxorubicin.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkyl chain length effects on copolymerization kinetics of a monoacrylate with hexanediol diacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Managing Side Reactions in 1,6-Hexanediol Diacrylate (HDDA) Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of side reactions during the polymerization of 1,6-Hexanediol diacrylate (HDDA).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Premature Polymerization (Gelation) in Monomer Bottle or During Storage | 1. Inhibitor Depletion: The radical inhibitor (e.g., MEHQ, BHT) has been consumed over time due to exposure to light, heat, or oxygen.[1][2] 2. Impurities: Presence of peroxides or other initiating species in the monomer.[3] 3. Improper Storage: Exposure to elevated temperatures or UV light.[3] | 1. Check Inhibitor Concentration: If possible, analyze the inhibitor concentration. If depleted, the monomer may not be usable for controlled polymerization. 2. Purify Monomer: If impurities are suspected, purify the HDDA by passing it through a column of basic alumina (B75360) to remove the inhibitor and other acidic impurities.[4][5] 3. Store Properly: Always store HDDA in a cool, dark place, away from direct sunlight and heat sources. Ensure the container is tightly sealed. |
| Incomplete or Low Monomer Conversion | 1. Oxygen Inhibition: Dissolved oxygen in the reaction mixture scavenges free radicals, terminating polymerization chains.[6] This is especially problematic at the surface, leading to a tacky or uncured finish. 2. Insufficient Initiator: The concentration of the photoinitiator or thermal initiator is too low to generate enough radicals to sustain polymerization.[7] 3. Presence of Inhibitor: The inhibitor from the monomer was not adequately removed before starting the polymerization.[8] 4. Low Reaction Temperature: For thermal polymerization, the temperature may be too low for efficient initiator decomposition and propagation. For photopolymerization, low temperatures can reduce reaction rates.[7] | 1. Deoxygenate the System: Purge the reaction mixture with an inert gas (e.g., nitrogen, argon) before and during polymerization. The freeze-pump-thaw method is also highly effective for removing dissolved oxygen.[8] 2. Optimize Initiator Concentration: Increase the initiator concentration incrementally. Refer to literature for typical concentrations for your specific initiator and monomer system. 3. Remove Inhibitor: Purify the HDDA monomer to remove the storage inhibitor before use.[4][5] 4. Adjust Temperature: For thermal polymerization, ensure the temperature is appropriate for the chosen initiator's half-life. For photopolymerization, a moderate increase in temperature can sometimes improve conversion rates, but be cautious of increased side reactions.[7] |
| Formation of Insoluble Gel or Cross-linked Particles in a Soluble Polymer Synthesis | 1. High Monomer Concentration: At high concentrations, intermolecular cross-linking is favored over intramolecular cyclization or linear chain growth, leading to gelation.[9][10] 2. High Initiator Concentration or High Light Intensity (Photopolymerization): This generates a high concentration of radicals, promoting rapid and uncontrolled cross-linking. 3. High Temperature: Increased temperatures can accelerate propagation and cross-linking reactions, leading to premature gelation.[11] | 1. Reduce Monomer Concentration: Perform the polymerization in a suitable solvent to reduce the effective concentration of the diacrylate monomer. 2. Lower Initiator Concentration/Light Intensity: Decrease the initiator concentration or the intensity of the UV light to reduce the rate of initiation. 3. Control Temperature: Maintain a lower and consistent reaction temperature. |
| Polymer with Lower than Expected Molecular Weight or Poor Mechanical Properties | 1. Chain Transfer Reactions: The growing polymer radical abstracts an atom (often hydrogen) from a solvent, monomer, or another polymer chain, terminating the original chain and starting a new, shorter one.[11] 2. Intramolecular Cyclization: The growing radical end of a polymer chain reacts with a pendant acrylate (B77674) group on the same chain, forming a cyclic structure instead of propagating to another monomer. This can limit network formation.[12] 3. High Initiator Concentration: Leads to the formation of a larger number of shorter polymer chains.[7] | 1. Choose a Suitable Solvent: Select a solvent with a low chain transfer constant. 2. Adjust Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular cyclization. 3. Optimize Initiator Concentration: Use the minimum amount of initiator necessary to achieve the desired conversion in a reasonable time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of during HDDA polymerization?
A1: The three main side reactions in the free-radical polymerization of this compound are:
-
Oxygen Inhibition: Molecular oxygen reacts with the propagating radicals to form stable peroxy radicals, which terminate the polymerization chain. This is a significant issue in polymerizations exposed to air, often resulting in a tacky surface.[6]
-
Intramolecular Cyclization: A growing polymer chain can react with the second acrylate group on the same monomer unit from which the chain initiated, or another monomer unit already incorporated into the same chain. This forms a cyclic structure within the polymer chain and consumes a double bond that could have otherwise contributed to network cross-linking.[12]
-
Chain Transfer: A radical from a growing polymer chain is transferred to another molecule (monomer, solvent, or another polymer chain), terminating the growth of the original chain and initiating a new one. This typically results in a lower average molecular weight of the final polymer.[11]
Q2: How can I minimize oxygen inhibition?
A2: You can minimize oxygen inhibition through several methods:
-
Inert Atmosphere: The most effective method is to perform the polymerization under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[8]
-
Chemical Scavengers: Additives like thiols or amines can be included in the formulation. These compounds react with oxygen or peroxy radicals to reduce their inhibitory effect.[6]
-
Increased Initiator Concentration or Light Intensity (for photopolymerization): Generating a higher concentration of primary radicals can help to consume the dissolved oxygen more quickly, allowing the polymerization to proceed. However, this can also lead to other side reactions and affect the final polymer properties.
-
Physical Barriers: For thin films, a physical barrier like a transparent film or a layer of wax can be placed on top of the resin to prevent oxygen from the air from diffusing into the curing sample.
Q3: My purified HDDA is polymerizing on its own. What happened?
A3: Commercial HDDA is supplied with a radical inhibitor (like MEHQ) to ensure storage stability.[2] When you purify the monomer, for example, by passing it through an alumina column, you are removing this inhibitor.[4][5] The uninhibited monomer is highly reactive and can undergo spontaneous polymerization when exposed to heat, light, or even trace impurities. Therefore, purified HDDA should be used immediately or stored for a very short period in a cold, dark environment, preferably under an inert atmosphere.
Q4: How does temperature affect the side reactions in HDDA polymerization?
A4: Temperature has a significant influence on the various reactions occurring during polymerization:
-
Oxygen Inhibition: Increasing the temperature generally decreases the solubility of oxygen in the monomer, which can reduce the induction period caused by oxygen inhibition.[7]
-
Chain Transfer: The rate of chain transfer reactions typically increases with temperature. This can lead to a more pronounced reduction in the average molecular weight of the polymer at higher temperatures.[11]
-
Intramolecular Cyclization vs. Intermolecular Propagation: The effect of temperature on the balance between cyclization and propagation can be complex and depends on the specific system. However, higher temperatures generally increase molecular motion, which can influence the probability of the reactive chain end encountering a pendant double bond on the same chain versus a new monomer molecule.
Quantitative Data
Table 1: Effect of Inhibitor (MEHQ) on the Polymerization of Acrylic Acid *
| MEHQ Concentration (ppm) | Effect on Polymerization |
| 0 | Rapid polymerization |
| 200 | Retarded monomer conversion[1] |
*While this data is for acrylic acid, it illustrates the general retarding effect of MEHQ on acrylate polymerization. The magnitude of the effect on HDDA may vary.
Experimental Protocols
Protocol 1: Purification of this compound (Removal of Inhibitor)
This protocol describes the removal of the inhibitor (e.g., MEHQ) from commercially available HDDA using a basic alumina column.
Materials:
-
This compound (with inhibitor)
-
Basic activated alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Anhydrous sodium sulfate (B86663)
-
Collection flask (e.g., a round-bottom flask)
-
Inert gas source (optional but recommended)
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the alumina.
-
Add a sufficient amount of basic activated alumina to the column. A general rule is to use about 10-20g of alumina for every 100g of monomer.
-
Gently tap the column to ensure the alumina is well-packed.
-
-
Monomer Loading:
-
Carefully pour the HDDA monomer onto the top of the alumina bed.
-
-
Elution:
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free HDDA in a clean, dry collection flask.
-
-
Drying (Optional but Recommended):
-
Add a small amount of anhydrous sodium sulfate to the collected monomer to remove any trace amounts of water.
-
Gently swirl the flask and let it stand for 10-15 minutes.
-
Filter or decant the purified and dried monomer into a final storage container.
-
-
Usage and Storage:
-
The purified HDDA should be used immediately for the best results.
-
If short-term storage is necessary, store the monomer in a tightly sealed container, in a refrigerator, and in the dark. Purging the container with an inert gas before sealing is highly recommended to prevent premature polymerization.
-
Protocol 2: General Procedure for Photopolymerization of HDDA
This protocol provides a general guideline for the UV-initiated polymerization of HDDA. The specific initiator concentration, UV light intensity, and exposure time will need to be optimized for your particular application.
Materials:
-
Purified this compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA, or a phosphine (B1218219) oxide type initiator)
-
Reaction vessel or mold suitable for UV curing (e.g., glass slides, a silicone mold)
-
UV curing system with a specific wavelength output (e.g., 365 nm)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Formulation Preparation:
-
In a clean, dry container (e.g., a glass vial wrapped in aluminum foil to protect from ambient light), weigh the desired amount of purified HDDA.
-
Add the photoinitiator to the monomer. A typical concentration is in the range of 0.1 to 5 wt%.
-
Mix thoroughly until the photoinitiator is completely dissolved. This can be done by gentle stirring or vortexing in the dark.
-
-
Deoxygenation:
-
Purge the formulation with an inert gas (e.g., nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
-
Sample Preparation:
-
Transfer the deoxygenated formulation into your reaction vessel or mold.
-
-
UV Curing:
-
Place the sample under the UV lamp.
-
Expose the sample to UV light for the predetermined time. The exposure time will depend on the light intensity, initiator concentration, and sample thickness.
-
It is often beneficial to perform the curing in an inert atmosphere to prevent oxygen inhibition at the surface.
-
-
Post-Curing (Optional):
-
For some applications, a post-curing step, which may involve gentle heating, can help to increase the final monomer conversion.
-
Visualizations
Caption: Chemical structure of this compound (HDDA).
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. radtech.org [radtech.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US3554997A - Process for preventing gel formation during polymerization tube reactor - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.uva.nl [pure.uva.nl]
Validation & Comparative
A Head-to-Head Battle of Crosslinkers: 1,6-Hexanediol Diacrylate vs. 1,6-Hexanediol Dimethacrylate in Polymer Synthesis
A comprehensive guide for researchers and drug development professionals on the performance characteristics of polymers synthesized from 1,6-Hexanediol Diacrylate (HDDA) and 1,6-Hexanediol Dimethacrylate (HDDMA).
In the realm of polymer synthesis, particularly for applications demanding high performance and specific material properties, the choice of crosslinking agent is paramount. Among the plethora of options, this compound (HDDA) and 1,6-Hexanediol Dimethacrylate (HDDMA) are two prominent difunctional monomers frequently employed to create robust polymer networks. Both share a common hexanediol (B3050542) backbone, providing a degree of flexibility, yet the subtle difference in their reactive end groups—acrylate (B77674) versus methacrylate—imparts distinct characteristics to the resulting polymers. This guide provides an objective comparison of their performance in polymer synthesis, supported by experimental data, to aid researchers in selecting the optimal crosslinker for their specific application, be it in biomaterials, coatings, or adhesives.
Chemical Structures at a Glance
The fundamental difference between HDDA and HDDMA lies in the presence of a methyl group on the acrylate functionality of HDDMA. This seemingly minor variation significantly influences polymerization kinetics and the final properties of the crosslinked polymer.
Performance Comparison: A Data-Driven Analysis
The choice between HDDA and HDDMA often hinges on the desired mechanical and thermal properties of the final polymer network. Acrylates, in general, are known for their higher reactivity and faster curing rates compared to methacrylates. This can be a significant advantage in applications requiring rapid processing, such as UV-cured coatings and 3D printing.[1] However, this high reactivity can sometimes lead to the formation of more heterogeneous networks. Methacrylates, on the other hand, tend to polymerize more slowly and uniformly, which can result in polymers with different mechanical and thermal characteristics.
Mechanical Properties
The mechanical performance of polymers derived from these crosslinkers is a critical factor in many applications. While direct comparative studies under identical conditions are limited, available data for the individual homopolymers provide valuable insights.
| Property | Poly(this compound) (Poly(HDDA)) | Poly(1,6-Hexanediol Dimethacrylate) (Poly(HDDMA)) |
| Tensile Strength | ~11.4 MPa (in NR composite)[2] | Data not readily available for homopolymer; generally provides good flexibility and impact resistance.[3] |
| Young's Modulus | ~3 GPa[4] | Data not readily available for homopolymer. |
| Elongation at Break | Data not readily available. | Data not readily available. |
Note: The tensile strength for poly(HDDA) is from a natural rubber (NR) composite and may not be representative of the pure homopolymer.
Polymers based on HDDA are often characterized by their hardness and good adhesion properties.[1] In contrast, HDDMA is known for imparting excellent flexibility and superior impact resistance to polymers, making it suitable for applications where toughness and durability are paramount.
Thermal Properties
The thermal stability and glass transition temperature (Tg) are crucial for determining the operational temperature range of a polymer. The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state.
| Property | Poly(this compound) (Poly(HDDA)) | Poly(1,6-Hexanediol Dimethacrylate) (Poly(HDDMA)) |
| Glass Transition Temperature (Tg) | ~127 °C (400 K)[4] | Data not readily available. |
| Thermal Degradation (TGA) | Initial degradation at ~256°C (in NR composite)[2] | Data not readily available. |
Note: The thermal degradation data for poly(HDDA) is from a natural rubber (NR) composite and may not be representative of the pure homopolymer.
The higher Tg of poly(HDDA) suggests its suitability for applications requiring dimensional stability at elevated temperatures. Information on the thermal properties of pure poly(HDDMA) is less prevalent in the readily available literature, highlighting a gap for future comparative studies.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental procedures are essential. Below are typical protocols for the synthesis and characterization of polymers from HDDA and HDDMA.
Polymer Synthesis: UV Photopolymerization
UV photopolymerization is a common method for curing these monomers due to its speed and efficiency.
Materials:
-
This compound (HDDA) or 1,6-Hexanediol dimethacrylate (HDDMA)
-
Photoinitiator (e.g., 2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide (TPO) or 1-hydroxycyclohexyl phenyl ketone (Irgacure 184))
-
Solvent (if necessary, e.g., dichloromethane)
-
UV curing system (e.g., 365 nm lamp)
Procedure:
-
Prepare a solution of the monomer and photoinitiator. The concentration of the photoinitiator typically ranges from 0.1 to 5 wt%.
-
Pour the mixture into a mold of the desired shape for the test specimen.
-
Expose the mold to UV radiation for a specified time and intensity to ensure complete curing. Curing time can vary from seconds to minutes depending on the lamp intensity, photoinitiator concentration, and sample thickness.[5][6]
-
Post-curing, either by further UV exposure or thermal treatment, may be performed to enhance the degree of conversion and mechanical properties.
Characterization Methods
Mechanical Testing (Tensile Properties): Tensile properties are typically measured according to ASTM D638 standards.[7][8][9]
-
Prepare dog-bone shaped specimens as per the ASTM standard.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed.
-
Record the load and displacement to calculate tensile strength, Young's modulus, and elongation at break.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) according to standards like ASTM D3418.[10][11][12] A typical procedure involves heating the sample at a constant rate (e.g., 10 °C/min) and observing the change in heat flow.[13]
-
Thermogravimetric Analysis (TGA): Used to evaluate thermal stability and degradation profiles according to standards like ISO 11358.[14][15] The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.
Logical Relationship: Monomer Structure to Polymer Properties
The difference in the chemical structure of HDDA and HDDMA directly influences the polymerization process and, consequently, the final polymer properties.
The higher reactivity of the acrylate groups in HDDA leads to a rapid polymerization, which can result in a highly crosslinked but potentially more brittle network, contributing to higher hardness.[1] The presence of the methyl group in HDDMA sterically hinders the propagation of the polymer chain, leading to a slower and more controlled polymerization. This can result in a more uniform network with greater chain mobility between crosslinks, contributing to increased flexibility and impact resistance.
Conclusion
The selection between this compound and 1,6-Hexanediol Dimethacrylate is a critical decision in the design of polymer networks with tailored properties. HDDA is generally favored for applications requiring fast curing, high hardness, and good adhesion. In contrast, HDDMA is the preferred choice when flexibility, toughness, and impact resistance are the primary requirements.
This guide highlights the fundamental differences in their performance based on available data. However, it also underscores the need for more direct comparative studies to provide a complete quantitative picture. Researchers and drug development professionals are encouraged to consider the specific demands of their application and, where possible, conduct their own comparative experiments to make the most informed decision. The provided experimental protocols offer a starting point for such evaluations, ensuring that the chosen crosslinker will ultimately lead to a polymer that meets the desired performance criteria.
References
- 1. harwick.com [harwick.com]
- 2. doi.nrct.go.th [doi.nrct.go.th]
- 3. polysciences.com [polysciences.com]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 8. zwickroell.com [zwickroell.com]
- 9. researchgate.net [researchgate.net]
- 10. ASTM Testing for Plastics and Polymers [intertek.com]
- 11. scribd.com [scribd.com]
- 12. mt.com [mt.com]
- 13. Video: Differential Scanning Calorimetry of Polymers [jove.com]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
A Comparative Guide to Diacrylate Crosslinkers: 1,6-Hexanediol Diacrylate (HDDA) vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the design of polymeric biomaterials for applications ranging from tissue engineering to controlled drug release. This guide provides an objective comparison of 1,6-Hexanediol diacrylate (HDDA) with other commonly used diacrylate crosslinkers, including Poly(ethylene glycol) diacrylate (PEGDA) and Dipropylene glycol diacrylate (DPGDA). The information presented is supported by experimental data to facilitate an informed decision-making process.
Performance Comparison of Diacrylate Crosslinkers
The choice of a diacrylate crosslinker significantly influences the physicochemical properties of the resulting polymer network, including its mechanical strength, degradation kinetics, biocompatibility, and photopolymerization rate.
This compound (HDDA) is a low-viscosity, difunctional monomer known for its high reactivity and ability to form densely crosslinked networks. This results in polymers with good thermal and mechanical stability, making it a popular choice in various industrial applications. In the context of biomaterials, it is often used to enhance the mechanical properties of hydrogels and other scaffolds.
Poly(ethylene glycol) diacrylate (PEGDA) is a versatile and widely studied crosslinker in the biomedical field due to its biocompatibility, hydrophilicity, and tunable properties.[1] PEGDA is available in a range of molecular weights, which allows for the precise control of crosslink density and, consequently, the mechanical and swelling characteristics of the resulting hydrogels.[2]
Dipropylene glycol diacrylate (DPGDA) is another difunctional acrylate (B77674) recognized for its low viscosity and rapid curing speed.[3] It is often employed as a reactive diluent to improve the processing characteristics of formulations.[4] However, its application in biomedical contexts is less documented compared to PEGDA.
The following tables summarize the key performance indicators of these crosslinkers based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Data Presentation
Table 1: Mechanical Properties of Polymers Crosslinked with Different Diacrylates
| Crosslinker | Polymer System | Compressive Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| HDDA | Photopolymerized Resin | - | ~25-45 | ~5-15 | [5] |
| PEGDA (400 Da) | 20 wt% in water | ~0.42 | - | - | [6] |
| PEGDA (3400 Da) | 20 wt% in water | ~0.1 | - | - | [6] |
| PEGDA (various MW) | Hydrogel | 0.01 - 2.46 | 0.02 - 3.5 | - | [7] |
| DPGDA | Acrylate-based polymer | Higher modulus than PEGDA (theoretically) | - | Likely brittle | [8] |
Note: Data for DPGDA in a hydrogel context for biomedical applications is limited. The indicated properties are based on theoretical considerations of its low molecular weight leading to high crosslink density.[8]
Table 2: Photopolymerization Kinetics of Diacrylates
| Crosslinker | System | Maximum Polymerization Rate (%/s) | Final Conversion (%) | Reference |
| HDDA | Neat, with photoinitiator | Varies with light intensity | 65 - 75 | [3][9] |
| PEGDA (various MW) | Neat, with photoinitiator | Decreases with increasing MW | Increases with increasing MW | [10] |
| DPGDA | Acrylate-based polymer | Rapid curing | - | [3] |
Note: The rate of polymerization and final conversion are highly dependent on factors such as photoinitiator type and concentration, light intensity, and temperature.[3][8]
Table 3: Biocompatibility of Diacrylate-Crosslinked Hydrogels
| Crosslinker | Cell Type | Cell Viability (%) | Assay | Reference |
| HDDA | - | Data not readily available in a comparable hydrogel system | - | - |
| PEGDA (400 & 3400 Da) | Human epithelial cells | ~80 (at 20 wt% polymer) | LIVE/DEAD | [4][6] |
| PEGDA (250 Da) | L929 fibroblasts | ~90 | Eluate test (ISO 10993-5) | [11] |
| DPGDA | - | Data not readily available for biomedical applications | - | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison and selection of crosslinking agents.
Protocol 1: Determination of Photopolymerization Kinetics by Photo-DSC
This protocol outlines the use of Photo-Differential Scanning Calorimetry (Photo-DSC) to measure the heat flow during photopolymerization, which is proportional to the reaction rate.[3][5]
1. Sample Preparation:
- Prepare the photopolymerizable formulation by mixing the diacrylate monomer, a suitable photoinitiator (e.g., 0.5-2 wt% of a photoinitiator like Irgacure 2959 or Darocur 1173), and any other components.
- Accurately weigh 5-10 mg of the liquid resin into an aluminum DSC pan.
2. Photo-DSC Analysis:
- Place the sample pan and an empty reference pan into the DSC cell.
- Equilibrate the sample at the desired isothermal temperature (e.g., 25°C or 37°C) under a nitrogen purge.
- Expose the sample to UV light of a specific intensity (e.g., 10-50 mW/cm²) and wavelength (e.g., 365 nm).
- Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
- The total heat of polymerization (ΔHtotal) is determined by integrating the area under the exothermic peak.
- The rate of polymerization (Rp) at any given time is proportional to the heat flow (dq/dt).
- The degree of conversion (α) at any time 't' can be calculated as the ratio of the heat evolved up to that time (ΔHt) to the total heat of polymerization (α = ΔHt / ΔHtotal).
Protocol 2: Mechanical Testing - Tensile and Compressive Properties
This protocol describes the general procedure for evaluating the mechanical properties of the crosslinked polymers.
A. Sample Preparation:
- Prepare the polymer samples by casting the liquid resin formulation into molds of a specific geometry (e.g., dumbbell shape for tensile testing according to ASTM D638, cylindrical shape for compression testing).
- Cure the samples using a UV light source with a defined intensity and duration to ensure complete polymerization.
- For hydrogels, equilibrate the samples in a suitable buffer (e.g., phosphate-buffered saline, PBS) at 37°C for 24 hours before testing.
B. Tensile Testing (e.g., according to ASTM D638):
- Mount the dumbbell-shaped specimen into the grips of a universal testing machine.
- Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
- Record the load and displacement data.
- Calculate the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).[12][13]
C. Compression Testing:
- Place the cylindrical specimen between two parallel plates on a universal testing machine.
- Apply a compressive load at a constant crosshead speed.
- Record the load and displacement data.
- The compressive modulus is determined from the initial linear region of the stress-strain curve.[14]
Protocol 3: In Vitro Biocompatibility Assessment - Cell Viability Assay
This protocol provides a general method for assessing the cytotoxicity of the crosslinked hydrogels using a LIVE/DEAD assay.[6][15]
1. Hydrogel Preparation and Sterilization:
- Prepare hydrogel discs by photopolymerizing the diacrylate formulation under sterile conditions.
- Wash the hydrogels extensively with sterile PBS to remove any unreacted monomers or photoinitiator fragments.
- Equilibrate the hydrogels in a sterile cell culture medium for 24 hours.
2. Cell Seeding:
- Seed cells (e.g., fibroblasts, mesenchymal stem cells) onto the surface of the hydrogel discs in a multi-well plate.
- Culture the cells under standard conditions (37°C, 5% CO2) for a predetermined period (e.g., 1, 3, and 7 days).
3. LIVE/DEAD Staining:
- At each time point, wash the cell-seeded hydrogels with PBS.
- Incubate the hydrogels with a solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's instructions.
- Visualize the stained cells using a fluorescence microscope.
4. Quantification:
- Capture images from multiple random fields of view for each sample.
- Count the number of live (green) and dead (red) cells using image analysis software.
- Calculate the percentage of cell viability as: (Number of live cells / Total number of cells) x 100.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Characterization of Hybrid Gelatin/PEGDA Hydrogels with Tunable Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | Semantic Scholar [semanticscholar.org]
- 6. Mechanical and cell viability properties of crosslinked low- and high-molecular weight poly(ethylene glycol) diacrylate blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 14. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1,6-Hexanediol Diacrylate Purity by Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like 1,6-Hexanediol (B165255) diacrylate (HDDA) is critical for the integrity and reproducibility of experimental outcomes. HDDA is a difunctional monomer widely used in the synthesis of polymers for applications in coatings, adhesives, and biomedical devices. The presence of impurities, such as residual starting materials or byproducts, can significantly impact the polymerization process and the properties of the final material. This guide provides a comparative overview of chromatographic and other analytical methods for the validation of HDDA purity, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
The purity of 1,6-Hexanediol diacrylate is primarily assessed using chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Non-chromatographic methods, such as titration, can also be employed for determining the content of specific impurities like acrylic acid.
Gas Chromatography (GC) is a robust technique for analyzing volatile and thermally stable compounds. It is well-suited for the determination of HDDA purity and the quantification of volatile impurities. Common detectors used are the Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons, and the Mass Spectrometer (MS), which provides definitive identification of separated components.
High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For HDDA analysis, reverse-phase HPLC is typically employed, separating compounds based on their polarity.
Titration methods can be used to determine the amount of acidic impurities, such as residual acrylic acid, or the total acrylate (B77674) content through reactions like bromination. These methods are generally less specific than chromatographic techniques but can be useful for quantifying known major impurities.
The following table summarizes the performance characteristics of these analytical techniques for HDDA purity validation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Chemical reaction to determine the concentration of a specific analyte. |
| Applicability | Purity of HDDA and quantification of volatile impurities. | Purity of HDDA and quantification of non-volatile and polar impurities. | Quantification of acidic impurities (e.g., acrylic acid) or total unsaturation. |
| Selectivity | High, especially with MS detection. | High, with various detector options. | Low, susceptible to interference from other acidic or unsaturated compounds. |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Moderate (mg level). |
| Precision (RSD) | Typically < 2%.[1] | Typically < 5%. | Typically < 1%. |
| Accuracy (Recovery) | Generally > 95%.[2] | Generally > 85%. | Method dependent. |
| Common Impurities Detected | Residual 1,6-hexanediol, acrylic acid, monoacrylate ester, solvents. | Residual 1,6-hexanediol, acrylic acid, monoacrylate ester, polymerization inhibitors. | Acrylic acid. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol
This protocol is adapted from the OSHA Method PV2133 for the analysis of this compound.[2]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the HDDA sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as carbon disulfide or dichloromethane.
-
Prepare a series of calibration standards of HDDA in the same solvent.
2. GC-FID Conditions:
-
Column: DB-1, 60 m x 0.32 mm, 1.0 µm film thickness.[2]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 1 min, ramp at 10 °C/min to 170 °C, hold for 17 min.[2]
-
Carrier Gas: Hydrogen at a flow rate of 3.2 mL/min.[2]
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the HDDA peak based on its retention time compared to the standard.
-
Quantify the purity by comparing the peak area of the HDDA in the sample to the calibration curve generated from the standards. The area percent method can also be used for an estimation of purity.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reverse-phase HPLC method for acrylate analysis.[3][4]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the HDDA sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Prepare a series of calibration standards of HDDA in the mobile phase.
2. HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric or formic acid). The exact ratio may need to be optimized.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV detector at a wavelength of 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the HDDA peak by its retention time.
-
Quantify the purity using a calibration curve or by area percent normalization.
Titration Protocol for Acidity (Acrylic Acid Content)
This protocol is a general acid-base titration method.[3]
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the HDDA sample into a 250 mL conical flask.
-
Add 100 mL of distilled water and shake to dissolve.
2. Titration:
-
Add a few drops of phenolphthalein (B1677637) indicator to the sample solution.
-
Titrate the solution with a standardized 0.1 N sodium hydroxide (B78521) (NaOH) solution until a persistent pink color is observed.
3. Calculation:
-
Calculate the percentage of acrylic acid using the following formula:
where:
-
V_NaOH is the volume of NaOH solution used in mL.
-
N_NaOH is the normality of the NaOH solution.
-
7.206 is a calculation factor based on the molecular weight of acrylic acid.
-
W_sample is the weight of the HDDA sample in grams.
-
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Logical Comparison of Methods
The choice of analytical method depends on the specific requirements of the purity assessment.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the comprehensive purity validation of this compound. GC, particularly when coupled with Mass Spectrometry, is excellent for the identification and quantification of volatile impurities. HPLC is a versatile alternative, especially for non-volatile or thermally sensitive impurities. Titration offers a simple and cost-effective method for quantifying specific impurities like acrylic acid but lacks the specificity of chromatographic methods. The selection of the most appropriate technique should be based on the specific impurities of interest, the required sensitivity, and the available instrumentation. For comprehensive quality control, a combination of these methods may be most effective.
References
comparative study of HDDA and trimethylolpropane triacrylate (TMPTA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, particularly in the development of materials for coatings, adhesives, 3D printing, and biomedical applications, the selection of appropriate monomers is a critical determinant of the final product's performance. Among the vast array of available acrylates, 1,6-Hexanediol diacrylate (HDDA) and Trimethylolpropane triacrylate (TMPTA) are two of the most prevalently used reactive diluents. Their distinct chemical structures—HDDA being a difunctional monomer and TMPTA a trifunctional monomer—lead to significant differences in the properties of the resulting polymers. This guide provides an objective, data-driven comparison of HDDA and TMPTA to aid researchers in making informed decisions for their specific applications.
Executive Summary
HDDA, a difunctional acrylate (B77674), is known for imparting flexibility, good weatherability, and improved adhesion to formulations.[1][2] Its linear structure and lower crosslink density upon polymerization contribute to more elastic networks. In contrast, TMPTA, a trifunctional acrylate, is utilized to achieve high crosslink density, resulting in enhanced hardness, chemical resistance, and a faster cure response.[1][3] However, this increased rigidity can sometimes lead to a decrease in impact strength.[4] The choice between HDDA and TMPTA, or a blend of the two, is therefore a critical consideration in tailoring the mechanical and thermal properties of a polymer.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of polymers formulated with HDDA and TMPTA. It is important to note that the presented values are derived from various studies and may have been obtained under different experimental conditions. Therefore, they should be considered as indicative rather than absolute comparative values.
Table 1: Physical and Mechanical Properties
| Property | HDDA | TMPTA | Key Observations & Citations |
| Functionality | 2 | 3 | HDDA is a difunctional monomer, while TMPTA is trifunctional.[4] |
| Viscosity at 25°C (mPa·s) | Low (approx. 9) | Medium (approx. 100) | TMPTA is significantly more viscous than HDDA.[5] |
| Ultimate Tensile Strength (UTS) (MPa) | Lower | Higher | In one study, replacing HDDA with TMPTA in a urethane (B1682113) acrylate resin increased UTS by 67%.[4] Another study reported a tensile strength of 12.5 MPa for an HDDA formulation versus 18 MPa for a TMPTA formulation.[6] |
| Young's Modulus (GPa) | Lower | Higher | The same study showed that TMPTA increased Young's modulus by 203% compared to HDDA.[4] Another source indicates that films with TMPTA have the highest Young's modulus.[7] |
| Elongation at Break (%) | Higher | Lower | Formulations with HDDA generally exhibit higher elongation at break due to their flexibility.[7] |
| Izod Impact Strength (J/m) | Higher | Lower | The use of TMPTA can lead to a decrease in Izod impact strength compared to formulations with HDDA.[4] |
| Hardness | Lower | Higher | The higher crosslink density provided by TMPTA results in increased hardness.[8] |
| Cure Speed | Fast | Very Fast | TMPTA's trifunctionality leads to a more rapid polymerization and higher crosslink density, resulting in a faster cure.[1] |
Table 2: Thermal Properties
| Property | HDDA | TMPTA | Key Observations & Citations |
| Glass Transition Temperature (Tg) | Lower | Higher | The higher crosslink density of TMPTA-based polymers leads to a higher Tg.[1] One study reported an increase in Tg with the addition of HDDA, though a direct comparison with TMPTA under the same conditions was not provided.[9] |
| Thermal Stability (TGA) | Generally lower | Generally higher | TMPTA-rich phases exhibit increased thermal stability due to higher crosslink density, which slows radical mobility and reduces oxygen diffusion.[5] One study showed an initial degradation temperature of 256°C for an NR/HDDA formulation.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of monomer performance. Below are outlines of the key experimental protocols used to generate the comparative data.
Mechanical Property Testing
a) Tensile Testing (ASTM D638 / ASTM D3039):
-
Specimen Preparation: Standard dumbbell-shaped specimens are prepared by UV curing the liquid resin formulation in a mold. For composite materials, ASTM D3039 is followed.[10][11] The thickness of the specimens should be uniform, typically up to 14 mm.[12]
-
Test Procedure: Specimens are placed in the grips of a Universal Testing Machine. The test is conducted at a constant rate of crosshead movement (e.g., 2 mm/min) until the specimen fails.[10] An extensometer or strain gauge is used to measure elongation and determine the tensile modulus.[10]
-
Data Acquired: Ultimate Tensile Strength (UTS), Young's Modulus, and Elongation at Break.
b) Izod Impact Strength (ASTM D256):
-
Specimen Preparation: Rectangular specimens with a milled V-notch are prepared from the cured polymer.[6][13]
-
Test Procedure: The notched specimen is clamped in a pendulum impact testing machine. The pendulum is released, striking and breaking the specimen. The energy absorbed by the specimen during the fracture is measured.[14][15]
-
Data Acquired: Impact energy in Joules per meter (J/m).
Thermal Analysis
a) Differential Scanning Calorimetry (DSC) (ISO 11357 / ASTM D3418):
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cured polymer is sealed in an aluminum pan.
-
Test Procedure: The sample and an empty reference pan are heated in the DSC instrument at a controlled rate (e.g., 10°C/min).[16] The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Data Acquired: Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[17]
b) Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed sample of the cured polymer is placed in a TGA crucible.
-
Test Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The change in mass of the sample is recorded as a function of temperature.
-
Data Acquired: Thermal degradation profile, including onset of decomposition and residual mass.[18]
Cure Speed Analysis (Photo-DSC)
-
Sample Preparation: A small amount of the liquid resin formulation containing a photoinitiator is placed in a transparent DSC pan.
-
Test Procedure: The sample is exposed to UV light of a specific intensity and wavelength inside the Photo-DSC chamber. The heat released during the exothermic polymerization reaction is measured as a function of time.[19][20]
-
Data Acquired: Rate of polymerization, conversion, and total heat of polymerization, which are indicative of the cure speed.[2][21]
Mandatory Visualizations
Chemical Structures
Caption: Molecular structures of HDDA and TMPTA.
Photopolymerization Workflow
Caption: A simplified workflow of the UV photopolymerization process.
Free Radical Polymerization Signaling Pathway
Caption: Key steps in the free radical polymerization mechanism.[22]
References
- 1. doi.nrct.go.th [doi.nrct.go.th]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. zwickroell.com [zwickroell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tensile Testing Composite ASTM D3039 [intertek.com]
- 11. zwickroell.com [zwickroell.com]
- 12. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 13. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 14. sciteq.com [sciteq.com]
- 15. infinitalab.com [infinitalab.com]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. smithers.com [smithers.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
A Comparative Guide to the Biocompatibility of Acrylates and Methacrylates in Crosslinked Hydrogels
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate crosslinking agents is a critical determinant of the biocompatibility and overall performance of hydrogels used in drug delivery and tissue engineering. Acrylates and methacrylates are two of the most common classes of crosslinkers, each offering distinct advantages and disadvantages. This guide provides an objective comparison of their biocompatibility, supported by experimental data, to aid in the rational design of advanced biomaterials.
Executive Summary
In general, studies indicate that methacrylate-based crosslinkers exhibit superior biocompatibility compared to their acrylate (B77674) counterparts . This is primarily attributed to the lower intrinsic cytotoxicity of methacrylate (B99206) monomers. Acrylates are generally more reactive and have been shown to be more cytotoxic in various in vitro assays. The inflammatory potential of these crosslinkers is also a key consideration, with some evidence suggesting that acrylates may elicit a more pronounced inflammatory response. The potential for unreacted monomers to leach from the hydrogel matrix is a significant factor influencing biocompatibility, as these residual monomers can be cytotoxic.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from comparative studies on the cytotoxicity and inflammatory potential of acrylate and methacrylate monomers.
Table 1: Comparative Cytotoxicity of Acrylate and Methacrylate Monomers
| Monomer Pair | Cell Line | Assay | IC50 (mM) - Acrylate | IC50 (mM) - Methacrylate | Reference |
| 2-Hydroxyethyl acrylate (HEA) vs. 2-Hydroxyethyl methacrylate (HEMA) | Human Pulp Fibroblasts | Growth Inhibition | Markedly decreased growth at 1-5 mM (lifeless) | Significant difference from control at 3-5 mM | [1] |
| Ethyl acrylate (EA) vs. Ethyl methacrylate (EMA) | HeLa | Not Specified | More Toxic | Less Toxic | [2] |
| General Comparison | HeLa | Not Specified | Generally More Toxic | Generally Less Toxic | [2] |
Note: A lower IC50 value indicates higher cytotoxicity.
Table 2: Inflammatory Response to Acrylate and Methacrylate Monomers
| Monomer | Cell Type | Cytokine Measured | Concentration (µM) | Result | Reference |
| Diethylene glycol diacrylate (DEGDA) | Human PBMCs | IL-6, TNF-α | 500 | Significantly decreased | [3] |
| 2-Hydroxyethyl methacrylate (HEMA) | Human PBMCs | IL-1β, IL-8, VEGF | 500 | Significantly increased | [3] |
| Triethylene glycol dimethacrylate (TEGDMA) | Human PBMCs | IL-1β, IL-6, IL-8, TNF-α, VEGF | 500 | Significantly increased | [3] |
Key Biocompatibility Assessment Experiments
A thorough evaluation of biomaterial biocompatibility involves a series of in vitro and in vivo tests. The following are key experimental protocols used to assess the cytotoxicity and inflammatory potential of hydrogel crosslinkers.
In Vitro Cytotoxicity Assays
These assays are fundamental in determining the potential of a material to cause cell death.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of living cells.
2. LDH Assay (Lactate Dehydrogenase)
This assay measures the amount of lactate (B86563) dehydrogenase, a cytosolic enzyme, released into the cell culture medium from damaged cells with compromised membrane integrity. An increase in LDH activity in the supernatant is indicative of cytotoxicity.
Inflammatory Response Assays
These assays evaluate the potential of a material to trigger an inflammatory or immune response.
1. Macrophage Culture and Cytokine Analysis (ELISA)
Macrophages are key cells in the inflammatory response. Primary macrophages or macrophage-like cell lines (e.g., RAW 264.7) are cultured in the presence of the test material or its extracts. The cell culture supernatant is then collected and analyzed for the presence of pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)) and anti-inflammatory cytokines (e.g., Interleukin-10 (IL-10)) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-3 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the acrylate or methacrylate crosslinked hydrogels by incubating the materials in cell culture medium. Replace the existing medium in the wells with the hydrogel extracts. Include positive (e.g., cytotoxic agent) and negative (e.g., fresh medium) controls.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
LDH Assay Protocol
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from a positive control (lysed cells).
ELISA for TNF-α and IL-6
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Addition: Add cell culture supernatants (from macrophage culture exposed to hydrogel extracts) and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Visualizing Key Processes
To better understand the experimental workflows and biological pathways involved in biocompatibility assessment, the following diagrams are provided.
Caption: Experimental workflow for in vitro cytotoxicity testing of hydrogel extracts.
Caption: Simplified signaling pathway of macrophage activation by biomaterial components.
Discussion and Conclusion
The available evidence strongly suggests that methacrylates are a more biocompatible choice than acrylates for crosslinking hydrogels in biomedical applications. The primary reason for this is the lower cytotoxicity of methacrylate monomers. Studies have consistently shown that acrylates are more toxic to various cell types than their corresponding methacrylate analogues[2]. This difference in cytotoxicity is likely due to the higher reactivity of the acrylate group.
The inflammatory response to these crosslinkers is also a critical consideration. The data suggests that different monomers can elicit distinct cytokine profiles, with some acrylates potentially suppressing certain inflammatory markers while some methacrylates may enhance them[3]. However, the severe cytotoxicity observed with some acrylates can confound the interpretation of inflammatory data, as dead or dying cells will not produce cytokines.
A significant contributor to the in vitro and in vivo biocompatibility of crosslinked hydrogels is the presence of leachable, unreacted monomers. Incomplete polymerization can lead to the release of residual monomers into the surrounding biological environment, which can cause local cytotoxicity and inflammation[4]. The amount of leached monomers can be influenced by factors such as the degree of crosslinking and the hydrophobicity of the monomers. Quantitative analysis of leached components from dental resins, which are often methacrylate-based, has been performed using techniques like HPLC-MS and GC-MS[4]. While direct comparative data for acrylate versus methacrylate hydrogels is less common, the higher intrinsic toxicity of acrylate monomers means that their leaching, even in small amounts, could be more detrimental.
In vivo studies on the foreign body response to implanted hydrogels often focus on the thickness of the fibrous capsule that forms around the implant. While direct comparisons of fibrous capsule formation around hydrogels crosslinked solely with either acrylates or methacrylates are not abundant, the general principles of biocompatibility suggest that a less cytotoxic and less inflammatory material would lead to a thinner, more favorable fibrous capsule.
References
- 1. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
A Comparative Analysis of Mechanical Properties: Polymers Crosslinked with HDDA vs. DPGDA
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the appropriate diacrylate crosslinker for tuning polymer mechanical properties.
The selection of a crosslinking agent is a critical parameter in the design of polymers for a wide range of applications, from high-performance coatings to biomedical hydrogels. The molecular structure of the crosslinker directly influences the architecture of the polymer network and, consequently, its mechanical properties. This guide provides an objective comparison of the mechanical properties of polymers crosslinked with two common diacrylate monomers: 1,6-Hexanediol diacrylate (HDDA) and Dipropylene glycol diacrylate (DPGDA). The information presented is supported by experimental data to aid in making informed decisions for material formulation.
Executive Summary
Polymers crosslinked with this compound (HDDA) and Dipropylene glycol diacrylate (DPGDA) exhibit distinct mechanical profiles. Generally, DPGDA, with its more rigid backbone and lower molecular weight, tends to form a densely crosslinked network, resulting in polymers with a significantly higher modulus and a more brittle nature[1]. Conversely, the longer, more flexible aliphatic chain of HDDA can impart greater flexibility and toughness to the resulting polymer.
The choice between HDDA and DPGDA will ultimately depend on the specific mechanical requirements of the end application. For applications demanding high stiffness and hardness, DPGDA may be the preferred crosslinker. For applications requiring a balance of strength and flexibility, HDDA could be a more suitable option.
Quantitative Comparison of Mechanical Properties
The following table summarizes the mechanical properties of polymers based on different resin systems and crosslinked with either HDDA or DPGDA. The data is extracted from a study investigating the influence of reactive diluents on the properties of materials for 3D printing applications[2].
| Resin System | Crosslinker | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Polyester Acrylate (PEA) | DPGDA | 10.73 | 18.99 | 67.58 |
| HDDA | 10.73 | 10.44 | 93.16 | |
| Urethane Acrylate (UA) | DPGDA | 23.96 | 10.67 | 220.33 |
| HDDA | 22.94 | 9.29 | 235.77 | |
| Silicone Acrylate (SiA) | DPGDA | 3.72 | 3.77 | 61.26 |
| HDDA | 11.06 | 4.95 | 220.97 |
Data sourced from DergiPark[2].
In the context of a Polyester Acrylate (PEA) resin, both HDDA and DPGDA formulations exhibited the same ultimate tensile strength; however, the DPGDA-crosslinked polymer showed a significantly higher elongation at break, suggesting greater flexibility[2]. Conversely, the HDDA formulation resulted in a higher Young's modulus, indicating greater stiffness[2].
For the Urethane Acrylate (UA) system, the mechanical properties were more comparable, with the HDDA-crosslinked polymer having a slightly higher Young's modulus[2].
A notable difference was observed in the Silicone Acrylate (SiA) resin system, where the HDDA-crosslinked polymer demonstrated significantly higher ultimate tensile strength and Young's modulus compared to the DPGDA formulation[2]. This highlights the importance of the base resin chemistry in determining the final mechanical properties.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanical properties of crosslinked polymers.
Tensile Testing (based on ASTM D638)
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638. The specimens are typically produced by casting the liquid resin formulation into a mold or by 3D printing, followed by a post-curing step in a UV chamber to ensure complete polymerization.
-
Conditioning: Prior to testing, the specimens are conditioned at a standard temperature (e.g., 23 ± 2 °C) and relative humidity (e.g., 50 ± 5%) for a minimum of 24 hours.
-
Testing Procedure: A universal testing machine equipped with an extensometer is used to measure the tensile properties. The specimen is mounted in the grips of the machine and subjected to a constant rate of extension until it fractures.
-
Data Analysis: The resulting stress-strain curve is used to determine the ultimate tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the curve, representing stiffness), and the elongation at break (the percentage increase in length at the point of fracture).
Three-Point Bending Test (Flexural Test)
-
Specimen Preparation: Rectangular bar-shaped specimens are prepared with specific dimensions. As with tensile specimens, they are fabricated through molding or 3D printing and post-cured.
-
Conditioning: Specimens are conditioned under standard temperature and humidity conditions.
-
Testing Procedure: The test is performed using a universal testing machine fitted with a three-point bending fixture. The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate.
-
Data Analysis: The test measures the flexural strength (the maximum stress at the outermost fiber on the convex side of the specimen) and the flexural modulus (a measure of the material's stiffness in bending).
Visualization of Structure-Property Relationships
The following diagrams illustrate the general workflow for preparing and testing crosslinked polymers and the conceptual relationship between the choice of crosslinker and the resulting mechanical properties.
Caption: Experimental workflow for the preparation and mechanical characterization of crosslinked polymers.
Caption: Conceptual relationship between crosslinker choice and resulting polymer network properties.
References
A Comparative Guide to the Differential Scanning Calorimetry (DSC) Analysis of HDDA Polymerization
For researchers, scientists, and drug development professionals working with photocurable resins, understanding the polymerization kinetics of monomers like 1,6-hexanediol (B165255) diacrylate (HDDA) is crucial for optimizing material properties and processing parameters. Differential Scanning Calorimetry (DSC) and Photo-DSC are powerful thermal analysis techniques for characterizing the exothermic process of polymerization, providing quantitative data on reaction rates, conversion, and enthalpy.
This guide provides a comparative overview of the DSC analysis of HDDA polymerization, exploring the influence of different initiation methods and comparing its behavior to other diacrylate monomers.
Comparison of Photo-initiated vs. Thermal-initiated HDDA Polymerization
The polymerization of HDDA can be initiated by either UV radiation (photopolymerization) or heat (thermal polymerization). Photo-DSC is specifically designed to analyze photopolymerization by exposing the sample to a controlled UV light source within the DSC cell.
Key Quantitative Data:
The following table summarizes typical data obtained from photo-DSC and conventional DSC analysis of HDDA polymerization with different initiation methods.
| Parameter | Photo-initiated (UV) | Thermally-initiated | Significance |
| Initiation | UV Light (e.g., 320-500 nm) | Heat | Dictates the curing mechanism and equipment. |
| Initiator Type | Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenylpropanone) | Thermal Initiator (e.g., (tert-butylcyclohexyl)peroxydicarbonate) | The choice of initiator is specific to the initiation method. |
| Onset Temperature | Not applicable (isothermal) | Varies with initiator (e.g., ~80-120°C) | Indicates the temperature at which thermal polymerization begins.[1] |
| Peak Exotherm Time | Dependent on UV intensity (e.g., seconds to minutes)[2] | Dependent on heating rate and initiator | Represents the point of maximum polymerization rate. |
| Enthalpy of Polymerization (ΔH) | Dependent on UV intensity and exposure time[2] | Dependent on initiator concentration and heating rate | Proportional to the total number of converted double bonds. |
| Degree of Conversion | Typically 65-75% for photopolymerization[2][3] | Can be higher, but dependent on thermal history | Represents the percentage of monomer that has polymerized. |
Experimental Protocols
Photo-DSC Analysis of HDDA Photopolymerization
This protocol is based on studies investigating the influence of UV light intensity on the curing of HDDA.[2][3]
Materials:
-
1,6-hexanediol diacrylate (HDDA) monomer
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenylpropanone, also known as Darocur 1173)
-
Differential Scanning Calorimeter equipped with a UV light source (Photo-DSC)
-
Aluminum DSC pans
Procedure:
-
Prepare the sample by mixing HDDA with a specific weight percentage of the photoinitiator (e.g., 4 wt%).
-
Accurately weigh a small amount of the mixture (typically 5-10 mg) into an open aluminum DSC pan.[4]
-
Place the sample pan and an empty reference pan into the Photo-DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxygen inhibition.[3]
-
Equilibrate the sample at a constant isothermal temperature, for instance, 20°C.[2]
-
Expose the sample to UV light at a specific intensity (e.g., 5, 10, 20, 30, 40 mW/cm²) for a set duration.[2]
-
Record the heat flow as a function of time during the UV exposure.
-
The heat of polymerization (ΔH) is calculated by integrating the area under the exothermic peak.[3]
-
The degree of conversion can be calculated by comparing the measured reaction enthalpy to the theoretical enthalpy for the complete conversion of the acrylate (B77674) double bonds.
DSC Analysis of HDDA Thermal Polymerization
This protocol is adapted from studies on the thermal initiation of HDDA polymerization.[1]
Materials:
-
This compound (HDDA) monomer
-
Radical thermal initiator (e.g., (tert-butylcyclohexyl)peroxydicarbonate)
-
Differential Scanning Calorimeter
-
Aluminum DSC pans
Procedure:
-
Prepare the sample by mixing HDDA with a specific molar percentage of the thermal initiator (e.g., 2 mol%).[1]
-
Place a small, accurately weighed amount of the mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.[5]
-
Record the heat flow as a function of temperature.
-
The onset temperature of polymerization, the peak exotherm temperature, and the enthalpy of polymerization are determined from the resulting DSC curve.
Comparison with Other Diacrylate Monomers
The polymerization behavior of diacrylate monomers can vary significantly depending on their chemical structure. DSC is a valuable tool for comparing the reactivity and curing characteristics of different monomers. For instance, studies on dental dimethacrylate monomers have shown that the length and flexibility of the spacer between the acrylate groups can influence the polymerization activity.[6]
| Monomer Type | Typical DSC Characteristics |
| Ethyleneglycol Dimethacrylates | Exhibit sharp exothermic peaks. The peak exotherm temperature tends to decrease as the length of the ethyleneglycol chain increases.[6] |
| Urethane Dimethacrylates | Can show sharp exothermic peaks, but some may exhibit more complex thermal behavior with multiple peaks, suggesting side reactions.[6] |
| Aromatic Dimethacrylates | Generally show lower polymerization activity compared to aliphatic dimethacrylates like HDDA.[6] |
HDDA, as an aliphatic diacrylate, is known for its fast curing response and low viscosity.[7]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the DSC experiments described above.
Caption: Workflow for Photo-DSC analysis of HDDA photopolymerization.
Caption: Workflow for DSC analysis of HDDA thermal polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. radtech.org [radtech.org]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harwick.com [harwick.com]
Performance of HDDA in Diverse Photoinitiator Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 1,6-Hexanediol diacrylate (HDDA), a commonly utilized crosslinking monomer in photopolymerization, across various photoinitiator systems. The following sections present a comparative analysis of its performance, supported by experimental data, to aid in the selection of optimal photoinitiator systems for specific research and development applications.
Introduction to Photopolymerization and Key Components
Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers into a solid polymer network.[1] This process is integral to numerous applications, including coatings, adhesives, 3D printing, and the fabrication of biomaterials. The efficiency and properties of the final polymer are highly dependent on the chosen photoinitiator system and monomer.
1.1. HDDA: A Versatile Crosslinker
HDDA is a bifunctional acrylate (B77674) monomer known for its high reactivity and ability to form crosslinked polymer networks, which contributes to the mechanical strength of the final material.[2][3]
1.2. Photoinitiator Systems: The Engine of Polymerization
Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.[1] They are broadly classified into two main types:
-
Type I Photoinitiators (Cleavage Type): These undergo unimolecular bond cleavage upon irradiation to form free radicals.[4] Examples include phosphine (B1218219) oxides like TPO and BAPO.
-
Type II Photoinitiators (Abstraction Type): These systems consist of two components: a photosensitizer (e.g., camphorquinone (B77051), CQ) and a co-initiator (e.g., an amine). Upon light absorption, the photosensitizer enters an excited state and then interacts with the co-initiator to generate radicals through hydrogen abstraction or electron transfer.[3][4]
Comparative Performance of HDDA with Various Photoinitiator Systems
The choice of photoinitiator significantly impacts the polymerization kinetics and the final properties of the HDDA-based polymer. This section provides a comparative analysis of HDDA's performance with different photoinitiator systems based on key metrics.
Polymerization Kinetics: Rate and Conversion Efficiency
The rate of polymerization and the final monomer conversion are critical parameters that determine the curing speed and the extent of the reaction.
| Photoinitiator System | Monomer System | Light Source | Initiator Conc. (wt%) | Max. Polymerization Rate (s⁻¹) | Final Conversion (%) | Reference(s) |
| NAS6/Iod1 | HDDA | LED @ 405 nm | 0.5 | Not explicitly stated | 83 | [1] |
| BODIPY-1/NO | HDDA | Not specified | Not specified | ~0.020 | ~50 | [4] |
| Irgacure® TPO-L | PEGDA/HDDA (1:1) | 385 nm LED | 1.6 | Not explicitly stated | Higher than Irgacure® 2100 | [5] |
| Irgacure® 2100 | PEGDA/HDDA (1:1) | 385 nm LED | 1.6 | Not explicitly stated | Lower than Irgacure® TPO-L | [5] |
| BAPO | Bis-GMA/TEGDMA | Not specified | 1 mol% | Higher than CQ+EDAB | Higher than CQ+EDAB | |
| BAPO+EDAB+DPIHFP | Bis-GMA/TEGDMA | Not specified | Not specified | Highest among tested | Highest among tested | |
| CQ+EDAB | Bis-GMA/TEGDMA | Not specified | Not specified | Slower than BAPO | Lower than BAPO | |
| PPD | Resin Composite | Not specified | Varied | Increased with concentration | Increased with concentration | [6] |
| CQ | Resin Composite | Not specified | Varied | Increased with concentration | Increased with concentration | [6] |
| BAPO | Bis-EMA/PETIA | 398 nm UV LED | 0.1 | Peak at ~2.5s (at 3mm depth) | >50% (at 3mm depth) | [7][8] |
| BAPO | Bis-EMA/PETIA | 398 nm UV LED | 0.5 | Delayed peak vs 0.1% | >50% (at 3mm depth) | [7][8] |
| BAPO | Bis-EMA/PETIA | 398 nm UV LED | 1.0 | Most delayed peak | <5% (at 3mm depth, low dose) | [7][8] |
Key Observations:
-
Type I vs. Type II: Type I photoinitiators like BAPO generally exhibit higher polymerization rates and achieve higher monomer conversion compared to the conventional Type II system of CQ/amine.[9]
-
Concentration Effects: Increasing the photoinitiator concentration generally leads to a higher rate of polymerization and a higher final monomer conversion.[6][10][11] However, at greater depths, very high concentrations can hinder light penetration, leading to a lower degree of cure.[7][8]
-
Novel Systems: Newly developed photoinitiating systems, such as those based on naphthalimide (NAS6) or BODIPY dyes, show high efficiency, with some achieving very high conversions of HDDA.[1][4]
Mechanical Properties of the Resulting Polymer
The mechanical properties of the cured polymer, such as hardness and flexural strength, are crucial for its final application.
| Photoinitiator System | Monomer System | Key Mechanical Property Findings | Reference(s) |
| BAPO | Experimental Composite | Highest flexural strength and elastic modulus compared to CQ. | [12] |
| MAPO | Experimental Composite | Highest flexural strength and elastic modulus compared to CQ. | [12] |
| CQ | Experimental Composite | Lower flexural strength and elastic modulus compared to BAPO and MAPO. | [12] |
| BAPO | Experimental Composite | At 1 wt%, showed the highest Vickers hardness. | [13] |
| PPD/DMAEMA | Experimental Composite | Lower hardness compared to composites with BAPO. | [13] |
| BAPO/DPIHFP | Experimental Adhesive | Highest flexural strength. | [14] |
| CQ/DMAEMA | Experimental Adhesive | Lowest flexural strength. | [14] |
| BAPO (0.1 wt%) | Bis-EMA/PETIA | Flexural Strength: ~108 MPa, Flexural Modulus: ~3.1 GPa | [8] |
Key Observations:
-
Phosphine oxide-based photoinitiators like BAPO and MAPO tend to produce polymers with superior mechanical properties, including higher flexural strength, elastic modulus, and hardness, when compared to the traditional camphorquinone (CQ) systems.[12][13][14]
-
The combination of photoinitiators and co-initiators can significantly influence the final mechanical properties. For instance, the BAPO/DPIHFP system demonstrated the highest flexural strength in an experimental adhesive.[14]
Experimental Protocols
This section outlines typical methodologies used to evaluate the performance of HDDA in different photoinitiator systems.
Sample Preparation
-
Formulation: A base resin is prepared by mixing the monomer (e.g., HDDA or a blend with other monomers like PEGDA or Bis-GMA) with the desired photoinitiator at a specific weight or molar percentage. For Type II systems, a co-initiator is also added.
-
Mixing: The components are thoroughly mixed in the dark to ensure a homogeneous solution and prevent premature polymerization.
-
Sample Loading: The liquid resin is then placed into a mold or onto a substrate suitable for the specific characterization technique (e.g., a silicone mold for mechanical testing, or between two salt plates for FTIR analysis).
Photopolymerization Kinetics Analysis (Real-Time FTIR)
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a light source (e.g., LED or mercury arc lamp) is used.
-
Procedure: The liquid resin is placed between two transparent salt plates (e.g., KBr or BaF₂). An initial IR spectrum is recorded before irradiation. The sample is then exposed to the light source to initiate polymerization.
-
Data Acquisition: IR spectra are continuously recorded in real-time during the exposure.
-
Analysis: The degree of conversion is calculated by monitoring the decrease in the peak area of the acrylate double bond (typically around 1635 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl peak around 1720 cm⁻¹). The rate of polymerization is the first derivative of the conversion versus time curve.
Mechanical Property Testing
-
Specimen Preparation: Polymer samples are prepared by photo-curing the resin in standardized molds according to ASTM or ISO standards for the specific test (e.g., rectangular bars for flexural strength).
-
Flexural Strength and Modulus: A three-point bending test is performed using a universal testing machine. The specimen is supported at two points and a load is applied to the center until fracture. The flexural strength and modulus are calculated from the load-deflection curve.[12][14]
-
Hardness: Hardness is measured using a microhardness tester (e.g., Knoop or Vickers). An indenter is pressed into the surface of the polymer with a specific load for a set duration, and the dimensions of the resulting indentation are measured.[6][12][13]
Visualizing Photopolymerization Pathways and Workflows
General Photopolymerization Workflow
The following diagram illustrates the general workflow for evaluating the performance of HDDA in a photoinitiator system.
Caption: Experimental workflow for evaluating HDDA photopolymerization.
Photoinitiation Mechanisms
The initiation of polymerization differs between Type I and Type II photoinitiators.
Caption: Type I vs. Type II photoinitiation pathways.
Alternatives to HDDA
While HDDA is a widely used crosslinker, other monomers can be employed depending on the desired properties of the final polymer.
-
Poly(ethylene glycol) diacrylate (PEGDA): Often used in hydrogel formation for biomedical applications due to its hydrophilicity and biocompatibility.[5][15]
-
Trimethylolpropane triacrylate (TMPTA): A trifunctional monomer that can create a more densely crosslinked network, leading to higher hardness and rigidity.[1][3]
-
(Meth)acrylamides: These have been investigated as alternatives to acrylates in dental applications due to the greater hydrolytic stability of the amide bond compared to the ester bond in acrylates.[16]
Conclusion
The performance of HDDA is profoundly influenced by the choice of the photoinitiator system. For applications requiring rapid curing and superior mechanical properties, Type I photoinitiators, particularly phosphine oxide derivatives like BAPO, often outperform traditional Type II systems based on camphorquinone. However, the optimal photoinitiator and its concentration must be carefully selected based on the specific application, desired polymer properties, and the thickness of the material to be cured. This guide provides a foundational comparison to aid researchers in navigating these choices and designing effective photopolymerization systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radtech.org [radtech.org]
- 6. felipeschneider.com.br [felipeschneider.com.br]
- 7. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing [mdpi.com]
- 8. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photoinitiator content in restorative composites: influence on degree of conversion, reaction kinetics, volumetric shrinkage and polymerization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanical Properties of Experimental Composites with Different Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Flexural strength of dental adhesives with different photoinitiator systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of (meth)acrylamides as alternative monomers in dental adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Acrylate Cross-Reactivity: A Comparative Guide to 1,6-Hexanediol Diacrylate in Immunological Assays
For researchers, scientists, and drug development professionals navigating the complexities of acrylate (B77674) sensitization, this guide provides an objective comparison of 1,6-Hexanediol diacrylate (HDDA) and its alternatives. By summarizing key experimental data and detailing immunological assay methodologies, this document aims to facilitate informed decisions in material selection and risk assessment.
This compound (HDDA) is a widely utilized monomer in various industrial and biomedical applications, prized for its cross-linking capabilities. However, its potential to act as a sensitizer (B1316253) and elicit allergic contact dermatitis necessitates a thorough understanding of its immunological cross-reactivity. This guide delves into the performance of HDDA in immunological assays and compares it with structurally similar alternatives, namely 1,4-Butanediol diacrylate (BDDA) and the bio-based 1,5-Pentanediol diacrylate (PDDA).
Comparative Analysis of Sensitizing Potential
The sensitizing potential of these diacrylates is most commonly assessed using the Murine Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance. The result is often expressed as the EC3 value, the concentration required to induce a three-fold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a higher sensitizing potency.
While direct head-to-head comparative studies for HDDA, BDDA, and PDDA are limited, the available data from various studies using the LLNA provide insights into their relative sensitizing potential. Generally, acrylates are considered to be more potent sensitizers than their methacrylate (B99206) counterparts.
Table 1: Comparison of Sensitizing Potential of Diacrylates
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | LLNA EC3 Value (%) | Potency Classification | Key Findings & References |
| This compound (HDDA) | O=C(C=C)OCCCCCCC(=O)C=C | 226.27 | Not consistently reported in comparative studies, but generally considered a moderate to strong sensitizer. | Moderate to Strong | HDDA is a known potent sensitizer in occupational settings.[1][2] |
| 1,4-Butanediol diacrylate (BDDA) | O=C(C=C)OCCCC(=O)C=C | 198.22 | Data not available in direct comparison with HDDA. | Expected to be a sensitizer. | Shorter alkyl chain length compared to HDDA may influence skin penetration and sensitization potential. |
| 1,5-Pentanediol diacrylate (PDDA) | O=C(C=C)OCCCCC(=O)C=C | 212.24 | Data not available in direct comparison with HDDA. | Expected to be a sensitizer. | As a bio-based alternative, its immunological profile is of significant interest. |
Note: The lack of directly comparable EC3 values from a single study necessitates caution when interpreting these data. The potency classification is based on general knowledge of acrylates and qualitative reports.
Understanding the Immunological Signaling Pathway
The sensitization process initiated by haptens like HDDA involves a series of events at the molecular and cellular level, culminating in an adaptive immune response. The following diagram illustrates the key signaling pathway leading to allergic contact dermatitis.
Caption: Signaling pathway of hapten-induced allergic contact dermatitis.
Experimental Protocols for Assessing Cross-Reactivity
A variety of in vivo and in vitro assays are employed to evaluate the sensitizing potential and cross-reactivity of chemicals. Below are detailed methodologies for key experiments.
Murine Local Lymph Node Assay (LLNA)
The LLNA is the gold-standard in vivo method for assessing the skin sensitization potential of a chemical.
References
HDDA in Stereolithography: A Comparative Analysis Against Other 3D Printing Techniques
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 1,6-Hexanediol (B165255) diacrylate (HDDA) in stereolithography (SLA) compared to other leading 3D printing technologies. This document provides a data-driven analysis of mechanical properties, biocompatibility, and resolution, supported by detailed experimental protocols.
1,6-Hexanediol diacrylate (HDDA) is a difunctional monomer frequently utilized in photopolymer resins for stereolithography (SLA) and other vat photopolymerization 3D printing technologies.[1] Its properties, such as low viscosity and high reactivity, contribute to fast curing times and the potential for high-resolution printing.[2] This guide offers a comparative analysis of the performance of HDDA-containing resins in SLA against common materials used in other prominent 3D printing techniques, namely Fused Deposition Modeling (FDM) and Selective Laser Sintering (SLS).
Quantitative Performance Comparison
The selection of a 3D printing technology and material is contingent on the specific application's requirements. For biomedical applications, a combination of mechanical integrity, biocompatibility, and high resolution is often crucial. The following tables summarize the quantitative performance data for representative materials from each technology.
Note: Specific data for commercially available SLA resins often do not disclose the exact percentage of HDDA. The data presented for "SLA (Acrylate-based)" represents high-performance, "tough" or "ABS-like" resins that are likely to contain multifunctional acrylates like HDDA to achieve their reported properties.
Table 1: Comparison of Mechanical Properties
| Property | SLA (Acrylate-based, HDDA-containing proxy) | FDM (PEEK) | FDM (ABS) | SLS (Nylon PA12) | Test Standard |
| Tensile Strength (MPa) | 30 - 91[3][4][5][6] | 70 - 100[7][8][9][10] | 30 - 52[3] | 40 - 50 | ASTM D638 |
| Young's Modulus (GPa) | 2.5 - 4.0[5][6] | 3.0 - 4.2[7][8][9][10] | 1.8 - 2.5 | 1.2 - 1.8 | ASTM D638 |
| Flexural Strength (MPa) | 40 - 135[11][3][4][5][6][12][13] | 170[7][8][9][10] | 40 - 70[3] | 50 - 60 | ASTM D790 |
| Impact Strength (Izod, J/m) | 17 - 48[3][4][5][6] | 289[10] | 41 - 48[3] | 30 - 60 | ASTM D256 |
| Resolution (Layer Height, µm) | 25 - 100 | 100 - 400 | 100 - 400 | 80 - 120 | Manufacturer Specification |
Table 2: Biocompatibility and Other Properties
| Property | SLA (Acrylate-based, HDDA-containing proxy) | FDM (PEEK) | FDM (ABS) | SLS (Nylon PA12) | Test Standard |
| Biocompatibility (ISO 10993) | Variable; can exhibit cytotoxicity due to leachable monomers.[14][15][16][17][18][19][20][21] Post-processing is critical. | Generally considered biocompatible and used in medical implants.[7][8][9][10][22] | Not typically considered biocompatible for internal use. | Generally considered biocompatible for skin-contact and some medical applications.[9] | ISO 10993 |
| Cell Viability (in vitro) | Can be <70% without proper post-processing; can be improved to >80% with treatments.[14][15][16][17][18][19][20][21] | >95%[7][8][22] | Not typically tested for biocompatible applications. | >95% for many applications. | ISO 10993-5 |
| Surface Finish | Very smooth | Visible layer lines | Visible layer lines | Slightly porous | Visual Inspection |
Experimental Protocols
To ensure the validity and reproducibility of the data presented, standardized testing methodologies are employed. Below are detailed protocols for the key experiments cited in this guide.
Mechanical Testing
1. Tensile Testing (ASTM D638)
This test determines the tensile strength and Young's modulus of a material.
-
Specimen Preparation: Dog-bone shaped specimens are fabricated according to the dimensions specified in ASTM D638. For 3D printed parts, the build orientation is a critical parameter and should be recorded.
-
Test Procedure:
-
The specimen is securely held in the grips of a universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement are continuously recorded.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the specimen withstands before failure.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[23]
-
2. Flexural Testing (ASTM D790)
This test measures the flexural strength and modulus of a material, indicating its resistance to bending.
-
Specimen Preparation: Rectangular bar specimens are prepared according to ASTM D790 dimensions.
-
Test Procedure:
-
The specimen is placed on two supports in a three-point bending fixture.
-
A load is applied to the center of the specimen at a constant rate.
-
The load and deflection are recorded until the specimen fractures or reaches a specified strain.
-
-
Data Analysis:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending.
-
3. Izod Impact Testing (ASTM D256)
This test determines the impact resistance of a material.
-
Specimen Preparation: A notched rectangular bar is prepared as per ASTM D256 specifications.
-
Test Procedure:
-
The specimen is clamped vertically in a pendulum impact testing machine.
-
A pendulum is released from a specific height, striking and fracturing the specimen at the notch.
-
-
Data Analysis: The energy absorbed by the specimen during fracture is measured, providing the Izod impact strength.
Biocompatibility Testing
In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)
This assay assesses the potential of a material to cause cell death.
-
Extract Preparation: The 3D printed material is incubated in a cell culture medium for a specified time and temperature to allow any leachable substances to diffuse into the medium, creating an "extract."
-
Cell Culture: A specific cell line (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate.
-
Exposure: The original culture medium is replaced with the material extract.
-
MTT Addition: After an incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation and Measurement: Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is then quantified by measuring the absorbance with a spectrophotometer.
-
Data Analysis: The cell viability is calculated as a percentage relative to a negative control. A material is generally considered cytotoxic if the cell viability is below 70%.
Cellular Response to Acrylate-Based Resins and Potential Signaling Pathways
The biocompatibility of SLA resins is a critical consideration, as unreacted monomers and other leachable components can be cytotoxic.[16][18][19][20][21] For acrylate-based resins, a primary mechanism of cytotoxicity is the induction of oxidative stress.[24]
Leached acrylate (B77674) monomers can deplete intracellular glutathione (B108866) (GSH), a key antioxidant.[24] This reduction in GSH makes cells more susceptible to damage from reactive oxygen species (ROS). Elevated ROS levels can lead to apoptosis (programmed cell death) and cell cycle arrest.
While direct evidence for HDDA's influence on specific signaling pathways is limited, the inflammatory response to other polymer microparticles, such as polymethyl methacrylate (B99206) (PMMA), has been shown to involve the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[25] It is plausible that leachable components from HDDA-containing resins could trigger similar inflammatory responses in certain cell types. These pathways are central regulators of inflammation, and their activation can lead to the production of pro-inflammatory cytokines.
Conclusion
HDDA plays a significant role in formulating high-performance SLA resins, offering the potential for high resolution and good mechanical properties. However, when compared to high-performance thermoplastics like PEEK (FDM) and PA12 (SLS), SLA resins, including those with HDDA, may exhibit lower impact strength and variable biocompatibility that is highly dependent on post-processing.
For applications requiring the highest mechanical strength and proven long-term biocompatibility, such as load-bearing medical implants, PEEK and PA12 are often preferred. However, for applications where intricate details, smooth surface finish, and moderate mechanical strength are paramount, and where biocompatibility can be ensured through rigorous post-processing and testing, SLA with HDDA-containing resins remains a viable and valuable technology.
Researchers and professionals in drug development and life sciences must carefully consider the trade-offs between resolution, mechanical performance, and biocompatibility when selecting a 3D printing technology and material for their specific needs. The data and protocols presented in this guide provide a foundation for making these critical decisions.
References
- 1. CAS 84170-27-4: Ethoxylated this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. all3dp.com [all3dp.com]
- 4. How Strong is Resin 3D Printing: Factors that Influence Resin Strength – Raise3D: Reliable, Industrial Grade 3D Printer [raise3d.com]
- 5. Engineering SLA Resin - Heavy Duty - FormFutura [formfutura.com]
- 6. formfutura.com [formfutura.com]
- 7. Assessing biocompatibility & mechanical testing of 3D-printed PEEK versus milled PEEK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. biomedicineonline.org [biomedicineonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of mechanical properties of different 3D printing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ameralabs.com [ameralabs.com]
- 14. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. DSpace [research-repository.griffith.edu.au]
- 17. Assessment of biocompatibility of 3D printed photopolymers using zebrafish embryo toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of the Cytotoxic Effect of 3D-Printed Resins, Resin-based CAD/CAM blocks and Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monomer elution and cytotoxicity of 3D-printed resin-based composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Polyubiquitination events mediate polymethylmethacrylate (PMMA) particle activation of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,6-Hexanediol Diacrylate: A Procedural Guide
Proper management and disposal of 1,6-Hexanediol diacrylate (HDDA) are critical for ensuring laboratory safety and environmental protection. This substance is classified as a skin and eye irritant, a potential skin sensitizer, and is notably toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to stringent disposal protocols is not only a regulatory requirement but a cornerstone of responsible chemical stewardship.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste, tailored for research and development professionals.
Immediate Safety and Handling Protocols
Before handling HDDA, it is imperative to be familiar with its hazards. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.[1][3]
-
Lab Coat: A standard lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating vapors or aerosols, use a NIOSH-approved respirator with organic vapor cartridges.[1]
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Store away from incompatible materials, such as strong oxidizing agents, as vigorous reactions can occur.[2][5]
Quantitative Safety and Hazard Data
The following table summarizes key quantitative data related to the hazards and immediate response actions for this compound.
| Parameter | Classification / Value | Source |
| GHS - Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [2][3] |
| GHS - Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [2][3] |
| GHS - Skin Sensitization | Category 1 (May cause an allergic skin reaction) | [1][3] |
| GHS - Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| GHS - Chronic Aquatic Toxicity | Category 2 (Toxic to aquatic life with long lasting effects) | [1] |
| Recommended Spill Isolation Distance | Minimum 50 meters (150 feet) for liquids | [5] |
Step-by-Step Waste Disposal Procedure
All materials contaminated with this compound must be treated as hazardous waste and disposed of through an approved waste management facility.[1][3] Never dispose of this chemical down the drain or in regular trash.[6]
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with acrylates (e.g., high-density polyethylene (B3416737) - HDPE). The container must have a secure, tight-fitting lid.
-
Label Correctly: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Irritant, Skin Sensitizer, Environmental Hazard).
-
Segregate Waste: Store the HDDA waste container away from incompatible chemicals.[6][7] Keep it in a designated satellite accumulation area within the laboratory.
-
Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[6][7]
Step 2: Disposal of Contaminated Materials
-
Solid Waste: All disposable items that have come into contact with HDDA, such as gloves, absorbent pads, and pipette tips, must be placed in the designated hazardous waste container.
-
Liquid Waste: Collect all unwanted liquid HDDA, including reaction residues and solvent rinses, directly into the labeled hazardous waste container. Do not mix with other waste streams.[1]
Step 3: Managing Empty Containers
Empty containers that once held this compound must be handled as hazardous waste until properly decontaminated.[1]
-
Initial Rinse: The first rinse of an "empty" container must be performed with a suitable solvent (e.g., acetone (B3395972) or ethanol). This rinsate is considered hazardous and must be collected in your designated HDDA hazardous waste container.[6][7]
-
Triple Rinse: After the initial collection, triple-rinse the container with the solvent. Collect all rinsate as hazardous waste.
-
Final Disposal: Once thoroughly rinsed and air-dried, the container can be disposed of as non-hazardous solid waste. Before disposal, ensure all chemical labels are completely removed or defaced.[6]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Schedule Pickup: Arrange for a scheduled pickup of your full hazardous waste containers. Do not allow waste to accumulate in the laboratory.
Emergency Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate area. Isolate the spill area by at least 50 meters (150 feet).[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Full PPE: Before addressing the spill, don the appropriate PPE as described above.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[2][4] Use dikes or absorbents to contain the liquid.
-
Absorb Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][4]
-
Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate Area: Once the bulk of the material is removed, decontaminate the spill surface. A recommended method is to wash the area with alcohol and then follow with a strong soap and water solution.[5] Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 1,6-Hexanediol diacrylate
This guide provides immediate safety, operational, and disposal protocols for the handling of 1,6-Hexanediol diacrylate (HDDA) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires specific safety precautions. The primary hazards include skin irritation, serious eye irritation, and the potential to cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.
Table 1: Summary of Hazards
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin irritation, Category 2 |
| May cause an allergic skin reaction | Skin sensitization, Category 1 |
| Causes serious eye irritation | Eye irritation, Category 2A |
| Very toxic to aquatic life | Acute aquatic hazard, Category 1 |
| Toxic to aquatic life with long lasting effects | Chronic aquatic hazard, Category 2 |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] A face shield may also be necessary. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, changed every 10 minutes as acrylates can pass through them over time).[2] Wear protective clothing and a lab coat. |
| Respiratory Protection | If vapors or aerosols are generated, use a NIOSH-approved full-face chemical cartridge respirator with appropriate organic vapor cartridges.[3] A half-face respirator with airtight goggles is a less protective alternative. |
Safe Handling and Storage Protocol
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent all direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Protect from moisture.[4] The recommended storage temperature is typically found on the product label.
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
Spill Response:
-
Isolate the Area: For small spills, isolate the area for at least 50 meters (150 feet) for liquids.[7]
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as outlined in Table 2.
-
Containment: Use an inert absorbent material (e.g., sand, earth, vermiculite) to soak up the spill.[5]
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[4][5]
-
Decontamination: Wash the spill area with alcohol followed by a strong soap and water solution.[7] Do not allow the runoff to enter drains.
Disposal Plan
All waste materials, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not release into the environment.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 3. This compound | C12H18O4 | CID 25644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
